1-(2-Bromophenyl)butane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVHUCUHNBSRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481614 | |
| Record name | 1-(2-Bromophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57279-20-6 | |
| Record name | 1-(2-Bromophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromophenyl)butane-1,3-dione: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)butane-1,3-dione is a halogenated aromatic β-dicarbonyl compound. Its structure, featuring a reactive 1,3-dione moiety coupled with a sterically hindered and electronically influential ortho-bromophenyl group, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its characteristic keto-enol tautomerism, and its application in the synthesis of heterocyclic compounds, particularly pyrazoles. This document is intended to serve as a practical resource for researchers in medicinal chemistry, materials science, and chemical synthesis.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |
| Molecular Weight | 241.08 g/mol | [1][2] |
| CAS Number | 57279-20-6 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 120 °C at 1.5 Torr | [1] |
| Density (Predicted) | 1.441 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.69 ± 0.23 | [2] |
Note: Some physical properties are predicted values from chemical databases.
Synthesis of this compound
The most common and efficient method for the synthesis of 1,3-diones is the Claisen condensation.[3][4][5] This reaction involves the base-catalyzed condensation of an ester with a ketone or another ester. For the synthesis of this compound, 2'-bromoacetophenone is condensed with ethyl acetate in the presence of a strong base like sodium ethoxide.
Figure 1: General workflow for the Claisen condensation synthesis of this compound.
Experimental Protocol: Claisen Condensation
Materials:
-
2'-Bromoacetophenone
-
Ethyl acetate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath.
-
Addition of Reagents: To the cooled solution, add ethyl acetate dropwise via a dropping funnel, followed by the slow addition of 2'-bromoacetophenone.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or gently reflux until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and pour it into a beaker containing ice and water. Acidify the aqueous solution with 1 M hydrochloric acid until it is acidic to litmus paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Structural Characterization and Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of this compound is expected to be complicated by the presence of keto-enol tautomers.[6][7][8]
¹H NMR:
-
Aromatic Protons: A complex multiplet in the range of 7.2-7.8 ppm corresponding to the four protons on the bromophenyl ring.
-
Enolic Proton: A broad singlet between 15-17 ppm, characteristic of the intramolecularly hydrogen-bonded enolic proton.
-
Methine Proton (Enol): A singlet around 6.0-6.5 ppm.
-
Methylene Protons (Keto): A singlet around 3.8-4.2 ppm.
-
Methyl Protons (Keto and Enol): Two singlets, one for the keto form (around 2.2 ppm) and one for the enol form (around 2.1 ppm). The integration of these peaks can be used to determine the keto-enol ratio in a given solvent.
¹³C NMR:
-
Carbonyl Carbons (Keto): Two signals in the range of 190-205 ppm.
-
Carbonyl Carbon (Enol): A signal around 180-190 ppm.
-
Aromatic Carbons: Multiple signals between 120-140 ppm, including the carbon attached to the bromine atom.
-
Enolic Carbons: Signals for the C=C bond of the enol form around 95-105 ppm and 160-170 ppm.
-
Methylene Carbon (Keto): A signal around 50-60 ppm.
-
Methyl Carbons (Keto and Enol): Signals around 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for both the keto and enol forms.
-
O-H Stretch (Enol): A broad band from 2500-3200 cm⁻¹ due to the intramolecular hydrogen bond.
-
C=O Stretch (Keto): A strong absorption around 1700-1730 cm⁻¹.
-
C=O Stretch (Enol, conjugated): A strong absorption around 1600-1640 cm⁻¹.
-
C=C Stretch (Enol): An absorption around 1580-1620 cm⁻¹.
-
C-Br Stretch: A sharp absorption in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. For this compound, these would be at m/z 240 and 242.
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of a methyl group (M-15), a CO group (M-28), an acetyl group (M-43), and the bromine atom (M-79/81).
Keto-Enol Tautomerism
A key chemical feature of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[6][7][8][9] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Figure 2: Keto-enol tautomerism in this compound.
The position of the equilibrium is influenced by several factors, including the solvent, temperature, and pH. In nonpolar solvents, the enol form is generally favored due to the stability of the intramolecular hydrogen bond.[10] In polar, protic solvents, the keto form may be more prevalent as the solvent can disrupt the internal hydrogen bond by forming its own hydrogen bonds with the carbonyl groups.[10]
Reactivity and Synthetic Applications
The dual functionality of the dicarbonyl system and the presence of the bromophenyl group make this compound a versatile building block.
Synthesis of Pyrazoles
One of the most important reactions of 1,3-diones is their condensation with hydrazines to form pyrazoles, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry.[11][12]
Figure 3: Reaction pathway for the synthesis of a pyrazole derivative from this compound and hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or acetic acid (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate to the solution. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude pyrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Safety and Handling
While specific toxicity data for this compound is limited, the analogous 1-(4-bromophenyl)butane-1,3-dione is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[13] It is therefore prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis via the Claisen condensation is a well-established and scalable process. The compound's rich chemistry, dominated by its keto-enol tautomerism and its utility in forming heterocyclic structures like pyrazoles, ensures its continued importance in synthetic and medicinal chemistry research. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of this compound.
References
-
PubChem. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653. [Link]
-
LookChem. This compound. [Link]
-
ResearchGate. 1,4-Dibromobutane-2,3-dione. [Link]
-
J-Global. 1-(2-Hydroxy-5-bromophenyl)-1,3-butanedione | Chemical Substance Information. [Link]
-
ResearchGate. Synthesis of 1-phenyl butane-1,3-dione. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
PubMed. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]
-
Wiley Online Library. NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. [Link]
-
YouTube. Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). [Link]
-
Dalton Transactions (RSC Publishing). and 1,2-bis-boranes with a protic diamine and hydrazine. [Link]
-
The Royal Society of Chemistry. Substituent-Controlled Selective Synthesis of 1,2-Diketones and Internal Alkynes from Terminal Alkynes with Arylboronic Acids vi. [Link]
-
Organic Syntheses. 4. [Link]
-
University of Babylon. The Claisen Condensation. [Link]
-
OpenStax. 23.7 The Claisen Condensation Reaction. [Link]
-
MDPI. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. The Reaction of Cyanoacetylhydrazine With a-Bromoketones: Synthesis of 1,3,4-oxadiazine, 1,2,4-Triazine, Pyrazole and Pyridazin. [Link]
-
YouTube. Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. [Link]
-
Wiley Online Library. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]
-
ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. [Link]
-
MDPI. Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives. [Link]
- Google Patents. CN101723817A - Method for preparing 2, 3-butanedione.
-
Oriental Journal of Chemistry. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]
Sources
- 1. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]
- 10. orientjchem.org [orientjchem.org]
- 11. Reactions of 1,1- and 1,2-bis-boranes with a protic diamine and hydrazine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(2-Bromophenyl)butane-1,3-dione molecular structure
An In-depth Technical Guide to the Molecular Structure of 1-(2-Bromophenyl)butane-1,3-dione
Abstract
This compound is a bi-functional molecule of significant interest in synthetic chemistry. It integrates a bromine-substituted aromatic ring with a β-dicarbonyl system, a classic motif for chelation and a versatile precursor for heterocyclic synthesis. This guide provides a comprehensive analysis of its molecular structure, from fundamental physicochemical properties to advanced spectroscopic characterization and inherent reactivity. We will delve into the critical concept of keto-enol tautomerism, which defines the compound's structural landscape and reactivity, and explore its synthesis and potential applications for researchers in medicinal chemistry and materials science.
Core Molecular Identity and Physicochemical Profile
Understanding a molecule begins with its fundamental identifiers and physical characteristics. These data points provide the initial framework for experimental design and safety considerations.
1.1. Chemical Identifiers
-
IUPAC Name: this compound[1]
-
InChI: InChI=1S/C10H9BrO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3[1]
-
InChIKey: AVVHUCUHNBSRJB-UHFFFAOYSA-N[1]
1.2. Physicochemical Data Summary
The following table summarizes key computed and experimental properties, offering insights into the compound's behavior and handling requirements.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 321.75 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.441 g/cm³ (Predicted) | [2][3] |
| pKa | 8.69 ± 0.23 (Predicted) | [3] |
| Flash Point | 109.58 °C (Predicted) | [3] |
| LogP | 2.61 (Predicted) | [3] |
| Hydrogen Bond Acceptor Count | 2 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [1][3] |
| Rotatable Bond Count | 3 | [1][3] |
The Dynamic Structure: Keto-Enol Tautomerism
A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[4][5] This equilibrium is not static; it is influenced by factors such as solvent polarity and temperature, which has profound implications for the compound's reactivity and spectroscopic signature.
The enol form of this compound is significantly stabilized by two key phenomena:
-
Intramolecular Hydrogen Bonding: A six-membered pseudo-ring is formed via a hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This chelation effect is a powerful stabilizing force.[6]
-
Extended Conjugation: The C=C double bond of the enol form can conjugate with both the remaining carbonyl group and the π-system of the bromophenyl ring, leading to extensive electron delocalization and enhanced stability.[7]
Due to the extended conjugation with the phenyl ring, the enol form involving the benzoyl carbonyl is heavily favored.
Caption: Keto-Enol tautomeric equilibrium.
The position of this equilibrium is solvent-dependent. In non-polar solvents like CDCl₃, the intramolecularly hydrogen-bonded enol tautomer is predominant. However, in more polar, protic solvents like methanol, the solvent molecules can hydrogen-bond with the carbonyl groups, disrupting the internal chelation and favoring the keto tautomer. This phenomenon is consistent with Meyer's rule, which states that the keto form is favored as solvent polarity increases.[8]
Structural Elucidation via Spectroscopy
Spectroscopic techniques provide the definitive map of a molecule's atomic connectivity and chemical environment. While a dedicated spectrum for this specific molecule is not publicly cataloged, we can reliably predict its features based on established principles of NMR, IR, and Mass Spectrometry.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Due to the keto-enol equilibrium, the observed spectrum is often a superposition of signals from both tautomers, with relative integrations reflecting their population.
-
¹H NMR (Predicted, in CDCl₃, ~90% Enol Form):
-
~16.0-17.0 ppm (s, 1H): A very downfield, broad singlet corresponding to the enolic hydroxyl proton, deshielded by strong intramolecular hydrogen bonding.
-
~7.2-7.8 ppm (m, 4H): A complex multiplet region for the four protons of the ortho-substituted aromatic ring.
-
~6.2 ppm (s, 1H): A sharp singlet for the vinylic proton (=CH-) of the enol form.
-
~2.2 ppm (s, 3H): A sharp singlet for the methyl protons (-CH₃) adjacent to the carbonyl in the enol form.
-
(Minor Keto Form Signals): Faint signals might be observed around 4.0 ppm (s, 2H) for the methylene protons (-CH₂-) and 2.3 ppm (s, 3H) for the methyl protons.
-
-
¹³C NMR (Predicted):
-
~190-200 ppm: Carbonyl carbons of the keto form.
-
~180-190 ppm: Carbonyl carbons in the enol form, influenced by conjugation and hydrogen bonding.
-
~125-140 ppm: Aromatic carbons.
-
~95-105 ppm: The vinylic carbon (=CH-) of the enol form.
-
~50-60 ppm: The methylene carbon (-CH₂-) of the keto form.
-
~25-30 ppm: The methyl carbon (-CH₃).
-
3.2. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds, providing a fingerprint of the functional groups present.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching.[9]
-
~1700-1725 cm⁻¹: C=O stretching for the diketo form.
-
~1580-1620 cm⁻¹: A broad, strong band characteristic of the conjugated, hydrogen-bonded carbonyl system in the enol form. This region also contains aromatic C=C stretching vibrations.
-
~1000-1100 cm⁻¹: C-Br stretching vibration.
3.3. Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): A characteristic pair of peaks at m/z 240 and 242 (approximately 1:1 ratio) would be observed. This isotopic signature is definitive proof of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[10]
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): [M-15]⁺
-
Loss of an acetyl group (-COCH₃): [M-43]⁺, leading to the 2-bromobenzoyl cation.
-
Loss of the bromine atom (-Br): [M-79/81]⁺
-
Synthesis and Chemical Reactivity
4.1. Synthetic Protocol: Claisen Condensation
A robust and common method for synthesizing β-diones is the Claisen condensation. In this case, it involves the reaction of methyl 2-bromobenzoate with acetone, facilitated by a strong base like sodium hydride (NaH).
Sources
- 1. This compound | C10H9BrO2 | CID 12233069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. | Filo [askfilo.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Introduction: The Role of NMR in Characterizing Complex Pharmaceutical Intermediates
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-Bromophenyl)butane-1,3-dione
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insights into molecular architecture, dynamics, and the subtle interplay of electronic effects.[3][4] This guide focuses on this compound, a substituted β-diketone with potential applications as a synthetic precursor in medicinal chemistry.[5]
The presence of the β-dicarbonyl moiety introduces a fascinating and crucial chemical phenomenon: keto-enol tautomerism.[6][7][8] This equilibrium, which is highly sensitive to the molecular environment, profoundly influences the compound's reactivity, complexation potential, and biological activity. Consequently, a thorough understanding of its NMR spectroscopy is not merely an academic exercise but a critical step in its reliable application. This document provides an exhaustive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by empirical data from analogous structures.
The Central Phenomenon: Keto-Enol Tautomerism
β-Diketones, such as this compound, exist as an equilibrium mixture of a diketo form and one or more enol forms.[9][10] This equilibrium is typically slow on the NMR timescale, meaning that distinct sets of signals for each tautomer can often be observed simultaneously.[9][10] The position of this equilibrium is a key piece of information derived from NMR analysis and is heavily influenced by factors such as solvent polarity, temperature, and pH.
The enol form is stabilized by the formation of a strong intramolecular hydrogen bond and a conjugated π-system. Meyer's Rule generally states that the less polar the solvent, the more the enol form is favored.[11] Conversely, polar solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor.[11][12]
Caption: The dynamic equilibrium between the keto and enol tautomers.
¹H NMR Spectral Analysis: A Tale of Two Tautomers
The ¹H NMR spectrum of this compound is a composite of signals from both the keto and enol forms. The relative integration of these distinct signals allows for the quantification of the tautomeric ratio under specific experimental conditions.
The Diketo Tautomer: Signature Signals
The diketo form possesses a plane of symmetry, simplifying its expected ¹H NMR spectrum. The key diagnostic signals are:
-
Methylene Protons (-CH₂-) : A sharp singlet corresponding to the two protons of the central methylene group. In related β-diketones, this signal typically appears in the range of δ 3.5-4.5 ppm .[9] Its chemical shift is influenced by the deshielding effect of the two adjacent carbonyl groups.
-
Methyl Protons (-CH₃) : A singlet for the three protons of the terminal methyl group, typically found at δ 2.1-2.4 ppm . This is a standard region for methyl ketones.[13]
-
Aromatic Protons : The 2-bromophenyl group will exhibit a complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm ). Due to the ortho-bromo substituent, the four aromatic protons are chemically non-equivalent and will show characteristic coupling patterns.
The Enol Tautomer: A Conjugated System
The enol form presents a more complex and informative set of signals:
-
Enolic Proton (-OH) : This is often the most diagnostic peak. Due to the strong intramolecular hydrogen bond, this proton is highly deshielded and appears as a broad singlet far downfield, typically in the δ 15-17 ppm range.[9][10] Its broadness is a result of chemical exchange.
-
Methine Proton (=CH-) : The proton on the carbon-carbon double bond of the enol moiety appears as a singlet around δ 5.5-6.5 ppm .
-
Methyl Protons (-CH₃) : The methyl group attached to the enolic double bond is slightly shielded compared to the keto form and appears as a singlet around δ 2.0-2.2 ppm .
-
Aromatic Protons : The chemical shifts of the aromatic protons will be subtly different from those in the keto form due to the change in the electronic nature of the attached side chain (a conjugated enone system versus a diketone). The signals will still reside in the δ 7.2-7.9 ppm range.
Predicted ¹H NMR Data Summary
| Proton Assignment | Keto Tautomer (Predicted δ, ppm) | Enol Tautomer (Predicted δ, ppm) | Multiplicity |
| -CH₃ (Terminal) | 2.1 - 2.4 | 2.0 - 2.2 | Singlet |
| -CH₂- (Methylene) | 3.5 - 4.5 | - | Singlet |
| =CH- (Methine) | - | 5.5 - 6.5 | Singlet |
| Aromatic Protons | 7.2 - 7.8 | 7.2 - 7.9 | Multiplets |
| -OH (Enolic) | - | 15.0 - 17.0 | Broad Singlet |
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the presence of both tautomers through their distinct carbon chemical shifts.
The Diketo Tautomer
-
Carbonyl Carbons (C=O) : Two distinct signals are expected for the two carbonyl carbons, typically appearing far downfield in the δ 190-205 ppm region. The carbonyl carbon adjacent to the aromatic ring will be at a slightly different chemical shift than the one adjacent to the methyl group.[14]
-
Methylene Carbon (-CH₂-) : The central methylene carbon will appear around δ 50-60 ppm .
-
Methyl Carbon (-CH₃) : The terminal methyl carbon signal is expected in the δ 25-35 ppm range.[15]
-
Aromatic Carbons : Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be significantly shielded compared to the others, appearing around δ 120-125 ppm . The other aromatic carbons will resonate in the δ 127-140 ppm range.
The Enol Tautomer
-
Carbonyl and Enolic Carbons : The enol form has one carbonyl carbon and two sp² carbons in the enol moiety. The carbonyl carbon signal appears around δ 180-195 ppm . The enolic carbon bonded to the oxygen will be downfield (δ 160-170 ppm ), while the other sp² carbon will be more shielded (δ 95-105 ppm ).
-
Methyl Carbon (-CH₃) : The methyl carbon in the enol tautomer will be found at a slightly different shift, typically δ 20-30 ppm .
-
Aromatic Carbons : The chemical shifts of the aromatic carbons will be slightly perturbed compared to the keto form due to the altered electronic effects of the side chain.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Keto Tautomer (Predicted δ, ppm) | Enol Tautomer (Predicted δ, ppm) |
| -CH₃ | 25 - 35 | 20 - 30 |
| -CH₂- | 50 - 60 | - |
| =CH- | - | 95 - 105 |
| C-Br (Aromatic) | ~122 | ~122 |
| Other Aromatic CH | 127 - 135 | 127 - 135 |
| Aromatic Quaternary C | 135 - 140 | 135 - 140 |
| C=O (Ketone) | 190 - 205 (two signals) | ~195 (one signal) |
| C-OH (Enol) | - | 180 - 190 |
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of high-quality NMR spectra for this compound requires careful consideration of the experimental parameters, particularly given the existence of tautomers.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure and determine the keto-enol tautomeric ratio.
Methodology:
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ for favoring the enol form, or DMSO-d₆ for favoring the keto form) in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the aromatic multiplets.
-
Shim the magnetic field to achieve high homogeneity and sharp signals.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse experiment.
-
Spectral Width : ~20 ppm (to ensure the broad enolic proton signal is captured).
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 5 seconds (to allow for full relaxation of all protons for accurate integration).
-
Number of Scans : 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Standard proton-decoupled pulse-acquire experiment.
-
Spectral Width : ~250 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, as ¹³C is much less sensitive than ¹H.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the keto:enol ratio.
-
Caption: Standard workflow for NMR sample analysis.
Conclusion: A Comprehensive Spectroscopic Portrait
The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. More importantly, they offer a quantitative window into the dynamic keto-enol tautomerism that defines its chemical behavior. By carefully selecting experimental conditions, particularly the solvent, researchers can not only confirm the compound's identity but also probe the factors governing this fundamental equilibrium. This comprehensive understanding is indispensable for scientists in drug development, enabling the rational design of synthetic pathways and the prediction of molecular interactions with biological targets.
References
-
LookChem. This compound. [Link]
-
PubChem. 1-(4-Bromophenyl)butane-1,3-dione. [Link]
-
University College London. Chemical shifts. [Link]
-
University of Manitoba. Typical Proton and C-13 Chemical Shifts. [Link]
-
Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]
-
PubMed. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]
-
PubChem. This compound. [Link]
-
National Center for Biotechnology Information. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
-
Technology Networks. NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
Wiley Online Library. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]
-
ResearchGate. (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]
-
ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
-
The Catalyst. The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. [Link]
-
ResearchGate. 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top).... [Link]
-
ACS Publications. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. [Link]
-
ResearchGate. (PDF) 1,4-Dibromobutane-2,3-dione. [Link]
-
ACS Publications. Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. [Link]
-
SpectraBase. Acetophenone. [Link]
-
Oriental Journal of Chemistry. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]
-
ResearchGate. (PDF) NMR Spectroscopy in Drug Design. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
ResearchGate. 1H and13C NMR spectra of 4,4′-substituted chalcones. [Link]
-
News-Medical.Net. NMR spectrometry analysis for drug discovery and development. [Link]
-
National Center for Biotechnology Information. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of butane. [Link]
Sources
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thecatalyst.org [thecatalyst.org]
- 9. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Bromophenyl)butane-1,3-dione
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(2-Bromophenyl)butane-1,3-dione, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who are utilizing mass spectrometry for the characterization and elucidation of similar molecular structures. We will delve into the theoretical underpinnings of its fragmentation behavior, provide practical experimental protocols, and interpret the resulting mass spectral data.
Introduction
This compound is a beta-diketone derivative containing a halogenated aromatic moiety. Its structural features present a unique case for mass spectrometric analysis, with the presence of the bromine atom and the reactive dicarbonyl system dictating its fragmentation pathways. Understanding these pathways is crucial for its unambiguous identification and for tracking its presence in complex matrices.
Molecular and Chemical Properties
A foundational understanding of the analyte's properties is paramount in selecting the appropriate mass spectrometry technique and in interpreting the subsequent data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1][2] |
| Exact Mass | 239.97859 Da | [2][3] |
| IUPAC Name | This compound | [4] |
The presence of a bromine atom is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[5][6] This isotopic distribution will result in a characteristic M+2 peak in the mass spectrum, where the molecular ion peak (M) and a peak at two mass units higher (M+2) will appear in a roughly 1:1 ratio.[5][6][7] This isotopic signature is a powerful diagnostic tool for identifying brominated compounds.
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is critical and depends on the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each providing complementary information.
Electron Ionization (EI)
EI is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, leading to extensive fragmentation.[8] This is particularly useful for structural elucidation as the fragmentation pattern provides a fingerprint of the molecule.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
The rationale for using 70 eV is that it provides reproducible fragmentation patterns and is the standard energy used for creating mass spectral libraries.
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that is ideal for observing the intact molecular ion with minimal fragmentation.[9] It is particularly useful for confirming the molecular weight and for analyzing samples in the liquid phase, often coupled with liquid chromatography (LC).
-
Sample Preparation: Dissolve 0.1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: Scan from m/z 100 to 400.
-
Formic acid is added to the mobile phase to facilitate protonation of the analyte, leading to the formation of [M+H]⁺ ions.
Predicted Mass Spectrum and Fragmentation Pattern
Molecular Ion
The molecular ion peak will appear as a doublet at m/z 240 (for ⁷⁹Br) and m/z 242 (for ⁸¹Br) in a roughly 1:1 ratio.
Key Fragmentation Pathways
The fragmentation of this compound under EI is expected to proceed through several characteristic pathways:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the terminal methyl group from the butanedione chain is a common fragmentation for beta-diones. This would result in a fragment ion at m/z 225/227 .
-
Loss of an Acetyl Radical (•COCH₃): Cleavage of the acetyl group is another probable fragmentation pathway. This would lead to a fragment ion at m/z 197/199 .
-
Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and can undergo homolytic cleavage. This would result in a fragment ion at m/z 161 .
-
Formation of the Bromobenzoyl Cation: A significant peak is expected at m/z 183/185 , corresponding to the bromobenzoyl cation [BrC₆H₄CO]⁺. This is a very stable fragment.
-
Loss of Carbon Monoxide (CO): The bromobenzoyl cation can further lose a molecule of carbon monoxide to form the bromophenyl cation at m/z 155/157 .
Predicted Mass Spectrum Data
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Notes |
| 240/242 | [C₁₀H₉BrO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 225/227 | [M - CH₃]⁺ | Loss of a methyl radical |
| 197/199 | [M - COCH₃]⁺ | Loss of an acetyl radical |
| 183/185 | [BrC₆H₄CO]⁺ | Bromobenzoyl cation |
| 161 | [M - Br]⁺ | Loss of a bromine radical |
| 155/157 | [BrC₆H₄]⁺ | Bromophenyl cation |
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. The characteristic isotopic pattern of bromine serves as a definitive marker for its presence. Electron ionization is a powerful tool for elucidating its structure through predictable fragmentation pathways, while electrospray ionization is ideal for confirming its molecular weight. By understanding the principles outlined in this guide, researchers can confidently identify and characterize this and similar compounds in their work.
References
-
Doc Brown's Chemistry. Mass spectrum of 1-bromobutane. Retrieved from [Link]
-
ChemHelper. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]
-
LookChem. This compound. Retrieved from [Link]
-
PubChem. 1-(4-Bromophenyl)butane-1,3-dione. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13846621, this compound. Retrieved from [Link].
- Bowie, J. H., Williams, D. H., Lawesson, S. O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(6), 1384–1389.
- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, A. Y. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12.
-
Wikipedia contributors. (2024, January 10). Electron ionization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Jones, C. M., & Service, M. G. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Inorganica Chimica Acta, 495, 118959.
- Zaggout, F. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. Arab American University Digital Repository.
-
University of Washington Proteomics Resource. ESI Common Background Ions. Retrieved from [Link]
- MDPI. (2021).
- Khmel'nitskii, R. A., Klyuev, N. A., & Krasnova, L. V. (1982). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 51(3), 267–280.
- MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(21), 6633.
-
ResearchGate. (PDF) 1,4-Dibromobutane-2,3-dione. Retrieved from [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
Sources
- 1. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 2. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C10H9BrO2 | CID 12233069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Keto-Enol Tautomerism of 1-(2-Bromophenyl)butane-1,3-dione
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form and an enol form of a compound. This guide provides an in-depth technical analysis of this phenomenon in 1-(2-Bromophenyl)butane-1,3-dione, a β-dicarbonyl compound with significant potential in synthetic chemistry and drug development. We will explore the structural and electronic factors that govern the tautomeric equilibrium, with a particular focus on the influence of the 2-bromophenyl substituent. This document will serve as a comprehensive resource, detailing both the theoretical underpinnings and the practical experimental methodologies required to characterize and quantify this tautomerism, thereby providing a robust framework for its application in research and development.
Introduction: The Dynamic Nature of β-Dicarbonyl Compounds
Aldehydes and ketones can exist as a mixture of two readily interconvertible constitutional isomers, known as tautomers: the keto form and the enol form.[1] For simple carbonyl compounds, the equilibrium typically lies heavily in favor of the more stable keto tautomer.[1] However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a substantial population of this tautomer at equilibrium.[2] The hydrogens on the carbon atom situated between the two carbonyl groups in a β-dicarbonyl compound are notably acidic, with pKa values typically in the range of 9-11.[3] This increased acidity facilitates the formation of the enolate anion, a key intermediate in the tautomerization process.[4]
The enhanced stability of the enol form in β-dicarbonyls is primarily attributed to two key factors:
-
Intramolecular Hydrogen Bonding: The enol form can form a stable six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the adjacent carbonyl group.[5] This interaction significantly lowers the energy of the enol tautomer.
-
Conjugation and Resonance: The enol form possesses a conjugated π-system, where the C=C double bond is in conjugation with the C=O double bond.[4] This extended conjugation leads to delocalization of electron density and resonance stabilization, further favoring the enol tautomer.
The position of the keto-enol equilibrium is highly sensitive to a variety of factors, including the nature of the substituents, the solvent, and the temperature. Understanding and controlling this equilibrium is crucial for predicting the reactivity and properties of β-dicarbonyl compounds in various applications.
The Influence of the 2-Bromophenyl Substituent
The presence of a 2-bromophenyl group at the C1 position of the butane-1,3-dione backbone introduces both electronic and steric effects that can significantly influence the keto-enol equilibrium.
-
Electronic Effects: The bromine atom is an electron-withdrawing group due to its high electronegativity. This inductive effect can increase the acidity of the α-hydrogens, potentially favoring enolization. Electron-withdrawing substituents have been shown to favor the enol tautomer by stabilizing the conjugate base enolate anion.[6]
-
Steric Effects: The bulky 2-bromophenyl group may introduce steric hindrance, which could influence the preferred conformation of both the keto and enol forms. This steric strain might disfavor certain conformations, thereby shifting the equilibrium.
-
Conjugation: The phenyl ring can extend the conjugation of the enol form, providing additional resonance stabilization.[1] This is a significant factor that often favors the enol tautomer in aromatic β-dicarbonyl compounds.
Two primary enol tautomers are possible for this compound, as depicted below. Enol 1, with the double bond in conjugation with the phenyl ring, is expected to be the predominant enol tautomer due to the extended π-system, which provides greater resonance stabilization.[7]
Caption: Keto-enol tautomerism in this compound.
Experimental Characterization of Tautomerism
A combination of spectroscopic techniques is essential for the unambiguous characterization and quantification of the keto-enol tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[8] Both ¹H and ¹³C NMR are invaluable in this analysis.
-
Sample Preparation: Prepare a ~10-20 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆). The choice of solvent is critical as it can significantly influence the equilibrium position.[8]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Spectral Analysis:
-
Keto Form: Expect to see a singlet for the methylene protons (-CH₂-) between the two carbonyl groups, typically in the range of 3.5-4.5 ppm. A singlet for the terminal methyl protons (-CH₃) will also be present, usually around 2.1-2.3 ppm.
-
Enol Form: The enol form will exhibit a characteristic downfield singlet for the enolic proton (-OH), often between 12-16 ppm, due to strong intramolecular hydrogen bonding. A singlet for the vinylic proton (=CH-) will appear in the 5.5-6.5 ppm region. The methyl protons of the enol form will also have a distinct chemical shift.
-
-
Quantification: The relative amounts of the keto and enol forms can be determined by integrating the signals corresponding to each tautomer. For example, the ratio of the integral of the methylene protons (keto) to the vinylic proton (enol) can be used to calculate the equilibrium constant (Keq = [enol]/[keto]).
-
Sample Preparation and Data Acquisition: Follow the same procedure as for ¹H NMR.
-
Spectral Analysis:
-
Keto Form: Two distinct carbonyl carbon signals will be observed in the range of 190-210 ppm. The methylene carbon will appear around 50-60 ppm.
-
Enol Form: The enol form will show signals for the enolic carbon (=C-OH) and the carbonyl carbon, which will have different chemical shifts compared to the keto form. The vinylic carbon (=CH-) will also be present. The presence of two distinct sets of signals for the carbonyl carbons in the ¹³C NMR spectrum provides strong evidence for the existence of both tautomers.[9]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study keto-enol tautomerism by observing the electronic transitions of the conjugated systems.[10] The keto and enol forms typically have different absorption maxima.
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, methanol).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis: The enol form, with its extended conjugated system, is expected to have a longer wavelength absorption maximum (π → π* transition) compared to the keto form (n → π* transition). By analyzing the changes in the absorption spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be assessed.[9]
Data Presentation and Analysis
To facilitate a clear understanding and comparison of the experimental results, all quantitative data should be summarized in a structured table.
| Solvent | Temperature (K) | % Keto | % Enol | Keq ([enol]/[keto]) |
| CDCl₃ | 298 | Data | Data | Data |
| DMSO-d₆ | 298 | Data | Data | Data |
| Acetone-d₆ | 298 | Data | Data | Data |
| Other Solvents | 298 | Data | Data | Data |
Table 1: Experimentally Determined Tautomeric Equilibrium of this compound in Various Solvents.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental investigation into the keto-enol tautomerism of this compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]
- 5. Welcome to Chem Zipper.com......: Why enol form of Beta Dicarbonyl compound more stable than those of monocarbonyl compounds? [chemzipper.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Phenylbutanediones for Drug Development Professionals
Foreword: The Versatile Scaffold of Phenylbutanediones in Medicinal Chemistry
Substituted phenylbutanediones, a class of 1,3-dicarbonyl compounds, represent a privileged scaffold in the landscape of medicinal chemistry and drug development. Their unique structural and electronic properties, characterized by the dynamic interplay of keto-enol tautomerism, bestow upon them a remarkable versatility to interact with a diverse array of biological targets. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, physicochemical properties, and therapeutic applications of these fascinating molecules. By delving into the causality behind experimental choices and providing validated protocols, this document aims to serve as a practical and authoritative resource for harnessing the full potential of substituted phenylbutanediones in the quest for novel therapeutics.
I. Synthetic Strategies: Mastering the Claisen Condensation
The cornerstone of phenylbutanedione synthesis is the Claisen condensation, a robust carbon-carbon bond-forming reaction.[1] This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.[2][3]
Causality in Experimental Design: The Claisen Condensation
The choice of reactants and reaction conditions is paramount for a successful Claisen condensation. Typically, a substituted acetophenone is reacted with an appropriate ester in the presence of a strong base like sodium ethoxide. The base serves to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the β-diketone.
To drive the equilibrium towards the product, a full equivalent of a strong base is often necessary. This is because the resulting β-diketone is significantly more acidic than the starting ketone, and its deprotonation by the base renders the final step of the reaction effectively irreversible.[4]
Figure 1: Generalized workflow of the Claisen condensation for the synthesis of substituted phenylbutanediones.
Experimental Protocol: Synthesis of 1-Phenylbutane-1,3-dione
This protocol provides a step-by-step methodology for the synthesis of the parent compound, 1-phenylbutane-1,3-dione.
Materials:
-
Sodium (11.5 g)
-
Absolute Ethanol
-
Ethyl acetoacetate (200 ml)
-
Acetophenone (60.0 g)
-
Acetic Acid
-
Ice
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a dropping funnel and a reflux condenser, carefully add sodium (11.5 g) to absolute ethanol to prepare sodium ethoxide (34.0 g). The flask should be cooled in an ice bath during this process.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (200 ml).
-
Addition of Acetophenone: While maintaining the reaction mixture at a gentle reflux by controlling the addition rate, add acetophenone (60.0 g) dropwise.
-
Reflux and Cooling: After the addition is complete, reflux the mixture for 3 hours. Subsequently, let the reaction mixture stand overnight in an ice-box to allow for the precipitation of the sodium salt of the product.
-
Isolation of the Product: Filter the precipitated sodium salt and dissolve it in water.
-
Acidification and Crystallization: Acidify the aqueous solution with acetic acid to precipitate the 1-phenylbutane-1,3-dione.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain colorless needles (45.0 g, 55% yield) with a melting point of 61°C.[5]
II. Physicochemical Properties: A Tale of Two Tautomers
A defining characteristic of substituted phenylbutanediones is their existence as a dynamic equilibrium of keto and enol tautomers. This tautomerism profoundly influences their physical and chemical properties, including their reactivity, acidity, and spectroscopic signatures.[6]
Figure 2: The equilibrium between the keto and enol forms of a phenylbutanedione.
The position of this equilibrium is sensitive to various factors, including the nature of the substituents on the phenyl ring, the solvent polarity, and temperature. Generally, the enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation with the phenyl ring.
Spectroscopic Characterization: Unraveling the Structure
A combination of spectroscopic techniques is essential for the unambiguous characterization of substituted phenylbutanediones and for studying their keto-enol tautomerism.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR is a powerful tool to distinguish between the keto and enol forms.[7]
-
Keto form: Characterized by a singlet for the methylene protons (-CH₂-) typically appearing around 4.0 ppm and a singlet for the methyl protons (-CH₃) around 2.2 ppm.
-
Enol form: The enolic proton gives rise to a characteristic signal in the downfield region (around 16 ppm) due to the strong intramolecular hydrogen bond. The vinylic proton appears as a singlet around 6.0 ppm.
-
Solvent Effects: The ratio of the keto to enol tautomers can be readily determined by integrating the respective signals in the ¹H NMR spectrum. In polar solvents like methanol-d₄, the keto form is predominant, while in nonpolar solvents like CDCl₃, the enol form is favored.[7]
-
-
¹³C NMR: Carbon NMR provides further structural confirmation.
-
Keto form: Shows two distinct carbonyl carbon signals around 200 ppm and 190 ppm.
-
Enol form: The carbonyl carbons in the enol form are more shielded and appear at different chemical shifts compared to the keto form.
-
2. Infrared (IR) Spectroscopy:
-
Keto form: Exhibits two distinct C=O stretching bands in the region of 1700-1740 cm⁻¹ and 1680-1700 cm⁻¹.
-
Enol form: Characterized by a broad O-H stretching band (due to hydrogen bonding) and a C=O stretching band at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation.
3. Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide valuable structural information.
Table 1: Representative Spectroscopic Data for 1-Phenylbutane-1,3-dione
| Spectroscopic Technique | Keto Tautomer | Enol Tautomer | Reference |
| ¹H NMR (CDCl₃, ppm) | ~4.0 (s, 2H, -CH₂-), ~2.2 (s, 3H, -CH₃) | ~16.0 (s, 1H, -OH), ~7.9-7.4 (m, 5H, Ar-H), ~6.2 (s, 1H, =CH-), ~2.2 (s, 3H, -CH₃) | [7] |
| IR (cm⁻¹) | ~1720 (C=O), ~1685 (C=O) | ~3400-2400 (br, O-H), ~1610 (C=O, conjugated) |
III. Applications in Drug Development: A Scaffold of Therapeutic Promise
The unique chemical properties of substituted phenylbutanediones make them attractive scaffolds for the development of new therapeutic agents. Their ability to chelate metal ions and interact with biological macromolecules has led to their investigation in various therapeutic areas.
Anticancer Activity
The β-diketone moiety is a key pharmacophore in several natural and synthetic compounds with demonstrated anticancer activity.[8] Curcumin, a natural diarylheptanoid, is a well-known example that contains a β-diketone functionality and exhibits a wide range of anticancer properties.[7] Analogs of curcumin and other synthetic β-dicarbonyl compounds have shown potent cytotoxic effects against various cancer cell lines.
For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which share the 1,3-dicarbonyl core, have demonstrated significant cytotoxic activity against human breast cancer cell lines (MCF-7).[9] The mechanism of action is often attributed to their ability to induce apoptosis and inhibit cell proliferation.
Antimicrobial Activity
Substituted phenylbutanediones and related β-dicarbonyl compounds have also been explored for their potential as antimicrobial agents. The ability of these compounds to chelate metal ions is thought to be a key factor in their antimicrobial activity, as many essential microbial enzymes are metalloenzymes. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[10]
Enzyme Inhibition
The structural features of phenylbutanediones make them suitable candidates for the design of enzyme inhibitors. The keto-enol tautomerism allows for diverse interactions with the active sites of enzymes. For example, derivatives of related 1,3-dicarbonyl compounds have been investigated as inhibitors of enzymes such as cyclooxygenases (COXs), which are key targets in the development of anti-inflammatory drugs.
IV. Future Perspectives and Conclusion
Substituted phenylbutanediones continue to be a fertile ground for discovery in medicinal chemistry. The synthetic accessibility via the Claisen condensation allows for the facile generation of diverse libraries of compounds with varied substitution patterns. A deeper understanding of the structure-activity relationships (SAR) governing their biological activities will be crucial for the rational design of more potent and selective therapeutic agents.
Future research should focus on:
-
Exploring a wider range of substitutions on both the phenyl ring and the butanedione backbone to fine-tune their biological activity and pharmacokinetic properties.
-
Investigating their mechanism of action at a molecular level to identify specific biological targets.
-
Developing novel drug delivery systems to enhance their bioavailability and therapeutic efficacy.
References
-
Pharmacophore & QSAR Guided Design, Synthesis, Pharmacokinetics and In vitro Evaluation of Curcumin Analogs for Anticancer Activity. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis and Antimicrobial, Antifungal and Anti-Inflammatory Evaluation of Some (4-Substituted Phenyl)[5-(4-Substituted Phenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]-Methanone Derivatives. (n.d.). Prime Scholars. Retrieved January 23, 2026, from [Link]
-
(PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
The Claisen Condensation. (n.d.). University of Texas at Austin. Retrieved January 23, 2026, from [Link]
-
1H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top)... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A Review of Curcumin and Its Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Recent Developments in the Synthesis of β-Diketones. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
23.7 The Claisen Condensation Reaction. (n.d.). OpenStax. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
23.7: The Claisen Condensation Reaction. (n.d.). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
β-diketones: Important Intermediates for Drug Synthesis. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved January 23, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]
-
Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic... (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (n.d.). YouTube. Retrieved January 23, 2026, from [Link]
-
The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved January 23, 2026, from [Link]
-
1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Solubility of 1-(2-Bromophenyl)butane-1,3-dione in Organic Solvents
Introduction
1-(2-Bromophenyl)butane-1,3-dione is a halogenated β-diketone of significant interest in synthetic chemistry and drug discovery. Its utility as a versatile building block in the synthesis of various heterocyclic compounds and as a potential pharmacophore necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and formulation possibilities. This guide provides a comprehensive analysis of the solubility characteristics of this compound, blending theoretical predictions with actionable experimental protocols for its precise determination.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility. Key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [2] |
| pKa (Predicted) | 8.69 ± 0.23 | [3] |
| LogP (Predicted) | 2.61 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
The presence of the bromophenyl group imparts a significant degree of lipophilicity, as indicated by the predicted LogP value of 2.61.[3] The two carbonyl groups act as hydrogen bond acceptors, allowing for interactions with protic solvents.[3] The predicted pKa of 8.69 suggests that the methylene protons between the carbonyls are weakly acidic, a characteristic feature of β-diketones that can influence solubility in basic media.[3]
Keto-Enol Tautomerism: A Key Influencer on Solubility
A crucial aspect of the chemistry of this compound, and β-diketones in general, is its existence as a mixture of keto and enol tautomers in solution. This equilibrium is highly dependent on the solvent environment.
Caption: Keto-Enol Tautomerism of this compound.
In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar solvents can stabilize the keto form by intermolecular hydrogen bonding. This dynamic equilibrium means that the effective polarity and hydrogen bonding capability of the molecule can shift with the solvent, directly impacting its solubility. For many β-diketones with aromatic substituents, the enol form is predominant even in moderately polar solvents.[4]
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative and predictive solubility profile can be constructed based on its physicochemical properties and the behavior of structurally similar compounds. The principle of "like dissolves like" serves as a primary guide.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | The carbonyl groups of the solute can interact favorably with the polar nature of these solvents. The overall molecular structure is well-suited for dissolution in these common organic solvents. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The ability of alcohols to act as hydrogen bond donors allows for interaction with the carbonyl oxygens of the dione. The nonpolar bromophenyl group may slightly limit solubility compared to more polar solutes. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The lipophilic bromophenyl ring will favor interaction with nonpolar solvents. However, the polar dicarbonyl moiety will limit overall solubility. Toluene, with its aromatic character, may exhibit slightly better solvation than aliphatic hydrocarbons like hexane. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve this compound due to a good balance of polarity and dispersion forces. |
| Aqueous | Water | Very Low | The molecule's significant nonpolar surface area, contributed by the bromophenyl ring, and its lack of hydrogen bond donating groups result in poor aqueous solubility. |
For the isomeric 1-(4-bromophenyl)butane-1,3-dione, it is described as being soluble in most organic solvents like ether, alcohol, and ketones, and only slightly soluble in water.[5] This provides strong evidence to support the predicted high solubility of the 2-bromo isomer in similar organic solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental approach is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[6]
Workflow for Solubility Determination
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Reagents and Materials:
-
This compound (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer and orbital shaker
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typically adequate.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered sample solutions by a suitable analytical method, such as HPLC-UV.
-
Generate a calibration curve from the analysis of the standard solutions.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the filtered sample solutions.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion
This compound is predicted to exhibit high solubility in a range of common polar aprotic and halogenated organic solvents, moderate to high solubility in polar protic solvents, and low solubility in nonpolar and aqueous media. This solubility profile is governed by the interplay of its lipophilic bromophenyl group and the hydrogen bond accepting capabilities of its β-diketone moiety, as well as the solvent-dependent keto-enol tautomeric equilibrium. For researchers and drug development professionals, this predictive understanding provides a strong basis for solvent selection in synthesis, purification, and formulation. However, for applications requiring high precision, the detailed experimental protocol provided herein offers a robust framework for obtaining accurate quantitative solubility data.
References
-
LookChem. This compound. [Link]
-
Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7008. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12233069, this compound". [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 432653, 1-(4-Bromophenyl)butane-1,3-dione". [Link]
-
ChemBK. 1,3-Butanedione, 1-(4-bromophenyl)-. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability (pp. 1-36). Springer, New York, NY. [Link]
Sources
- 1. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 2. This compound | C10H9BrO2 | CID 12233069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. scispace.com [scispace.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
I. Synthesis of Quinolines via Palladium-Catalyzed Intramolecular Cyclization
An Application Guide for the Synthesis of Bioactive Heterocycles from 1-(2-Bromophenyl)butane-1,3-dione
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a starting material is paramount to the efficient construction of complex molecular architectures. This compound is a uniquely versatile precursor, engineered with two distinct and synergistic reactive sites: a 1,3-dicarbonyl moiety and a 2-bromophenyl group. This combination unlocks a diverse array of synthetic pathways to valuable heterocyclic scaffolds, which are foundational in many pharmaceutical agents.[1][2]
The 1,3-dicarbonyl system is a classical building block, primed for condensation reactions with binucleophiles to form five- and seven-membered rings like pyrazoles, isoxazoles, and benzodiazepines.[3][4] Concurrently, the 2-bromophenyl group serves as an ideal handle for modern transition-metal-catalyzed reactions, enabling intramolecular cyclizations to construct fused ring systems such as quinolines.[5] This guide provides detailed application notes and validated protocols for leveraging this powerful starting material in the synthesis of several key heterocyclic families.
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous antimalarial, antibacterial, and anticancer agents.[6] The presence of the ortho-bromo substituent in this compound is tailor-made for intramolecular carbon-carbon bond formation via palladium catalysis, offering a direct and efficient route to functionalized quinolin-4-ones.
Mechanistic Rationale
The transformation proceeds via a palladium-catalyzed intramolecular Heck-type reaction. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming an arylpalladium(II) complex. The 1,3-dicarbonyl moiety exists in equilibrium with its enol tautomer. In the presence of a base, this enol is deprotonated to form an enolate, which acts as the nucleophile. This enolate then undergoes intramolecular carbopalladation, attacking the palladium center and forming a six-membered palladacycle. Subsequent β-hydride elimination and reductive elimination regenerates the Pd(0) catalyst and yields the cyclized quinolin-4-one product. The choice of ligand is critical to stabilize the palladium catalyst and promote the desired reactivity.
Caption: Palladium-catalyzed intramolecular cyclization workflow.
Experimental Protocol: Synthesis of 2-methyl-1,5-dihydro-4H-quinol-4-one
This protocol describes a typical palladium-catalyzed intramolecular cyclization.
-
Reagent Preparation : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 255 mg), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg), triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Reaction Setup : Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition : Add 10 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Reaction Conditions : Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired quinoline derivative.
| Parameter | Value | Purpose |
| Catalyst | Pd(OAc)₂ / PPh₃ | Facilitates C-C bond formation.[5] |
| Base | K₂CO₃ | Promotes enolate formation. |
| Solvent | Anhydrous DMF | High-boiling polar aprotic solvent. |
| Temperature | 120 °C | Provides thermal energy for catalysis. |
| Typical Yield | 75-85% | Varies with substrate and conditions. |
II. Synthesis of Pyrazoles and Isoxazoles via Condensation
Pyrazoles and isoxazoles are five-membered heterocycles that are cornerstones of many therapeutic agents, known for their anti-inflammatory, analgesic, and antimicrobial properties.[7][8] The synthesis of these compounds from 1,3-dicarbonyls is a robust and fundamental transformation in heterocyclic chemistry.
Mechanistic Rationale
This synthesis is a classic example of a condensation-cyclization reaction.
-
For Pyrazoles : this compound is reacted with hydrazine (or a substituted hydrazine). One nitrogen of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration yields the stable, aromatic pyrazole ring.[4]
-
For Isoxazoles : The mechanism is analogous, using hydroxylamine instead of hydrazine. The nitrogen of hydroxylamine attacks a carbonyl, followed by cyclization of the hydroxyl oxygen onto the second carbonyl and dehydration to form the isoxazole ring.[9]
Caption: Condensation-cyclization mechanism for pyrazole synthesis.
Experimental Protocols
A. Synthesis of 3-(2-Bromophenyl)-5-methyl-1H-pyrazole
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 mmol, 255 mg) in 10 mL of ethanol.
-
Reagent Addition : Add hydrazine hydrate (1.2 mmol, ~60 µL) dropwise to the solution at room temperature.
-
Reaction Conditions : Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours.
-
Work-up : Cool the reaction mixture. The product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under vacuum and add cold water to induce precipitation.
-
Purification : Wash the crude solid with cold ethanol and dry under vacuum to obtain the pyrazole product.
B. Synthesis of 3-(2-Bromophenyl)-5-methylisoxazole
-
Reagent Preparation : In a round-bottom flask, combine this compound (1.0 mmol, 255 mg), hydroxylamine hydrochloride (1.2 mmol, 83 mg), and sodium acetate (1.5 mmol, 123 mg).
-
Solvent Addition : Add 15 mL of ethanol.
-
Reaction Conditions : Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
Work-up : After cooling, remove the ethanol under reduced pressure. Add 20 mL of water to the residue and extract with dichloromethane (3 x 20 mL).
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent. The crude product can be purified by recrystallization or silica gel chromatography if necessary.
| Parameter | Pyrazole Synthesis | Isoxazole Synthesis |
| Binucleophile | Hydrazine Hydrate | Hydroxylamine HCl |
| Catalyst/Additive | Glacial Acetic Acid | Sodium Acetate (as base) |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux (~80 °C) | Reflux (~80 °C) |
| Typical Yield | 85-95% | 80-90% |
III. Synthesis of 1,5-Benzodiazepines
The 1,5-benzodiazepine core is a seven-membered heterocyclic system that is prevalent in compounds with a wide range of central nervous system activities.[3] The synthesis from 1,3-diones is a straightforward and high-yielding approach.
Mechanistic Rationale
This reaction involves the condensation of the two carbonyl groups of the 1,3-dione with the two amino groups of an o-phenylenediamine. The reaction is typically catalyzed by acid and proceeds through the formation of two imine bonds, followed by cyclization to form the seven-membered diazepine ring.
Experimental Protocol: Synthesis of 2-(2-Bromophenyl)-4-methyl-1H-1,5-benzodiazepine
-
Reaction Setup : To a solution of this compound (1.0 mmol, 255 mg) in 15 mL of ethanol, add o-phenylenediamine (1.0 mmol, 108 mg).
-
Catalyst Addition : Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reaction Conditions : Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.
-
Purification : Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the pure 1,5-benzodiazepine.
| Parameter | Value | Purpose |
| Reagents | 1,3-Dione, o-Phenylenediamine | Forms the carbon and nitrogen backbone. |
| Catalyst | Glacial Acetic Acid | Protonates carbonyls, activating them for attack. |
| Solvent | Ethanol | Common protic solvent for condensation. |
| Temperature | Reflux (~80 °C) | Drives the reaction to completion. |
| Typical Yield | 80-90% | Generally a high-yielding reaction.[3] |
References
-
Pathade, S. & Jagdale, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Available at: [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. (2024). International Journal of Novel Research and Development. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
Palladium Catalyzed Synthesis of Heterocycles. (n.d.). DOKUMEN.PUB. Available at: [Link]
-
Katritzky, A. R. & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ResearchGate. Available at: [Link]
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Kaur, N., Grewal, P., & Poonia, K. (2021). Dicarbonyl compounds in O-heterocycle synthesis. Taylor & Francis Online. Available at: [Link]
-
Liu, J., et al. (2025). Three-Component Cyclization/Haloazidation of Bicyclo[1.1.0]butane-1-carboxamides: Construction of Halogenated Spiro[cyclobutane-1,3′-quinolin]-2′-one Derivatives. ResearchGate. Available at: [Link]
-
Biernacka, J., Głowacka, I. E., & Stączek, P. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. Available at: [Link]
-
Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). SciSpace. Available at: [Link]
-
Copper-Catalyzed 1,2-Diazidation and 1,2-Azidooxygenation of 1,3-Dienes: Three Divergent Protocols Using Zhdankin's Reagent. (2025). National Center for Biotechnology Information. Available at: [Link]
- Process for synthesizing isoxazolines and isoxazoles. (2001). Google Patents.
-
palladium-catalyzed syntheses of fused tricyclic heterocycles: a personal account. (n.d.). Available at: [Link]
-
Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. (2021). Available at: [Link]
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. (2025). ResearchGate. Available at: [Link]
-
Bioactive Heterocycles: Synthesis and Biological Evaluation Chapter 2. Pyrrolo[1,2-a]quinolines. (n.d.). ResearchGate. Available at: [Link]
-
Dicarbonyl compounds in the synthesis of heterocycles under green conditions. (n.d.). ResearchGate. Available at: [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
SYNTHESIS OF NOVEL QUINOLINES, PYRANOQUINOLINES. (n.d.). Available at: [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2025). MDPI. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Available at: [Link]
-
Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). RSC Publishing. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Available at: [Link]
-
Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Synthetic Studies of Heterocyclic and Bioactive Agents. (2021). D-Scholarship@Pitt. Available at: [Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Roy, S. (2025). "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents". Available at: [Link]
-
Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. (2026). ResearchGate. Available at: [Link]
-
Cascade [3 + 2] Annulation of 1,3-Dicarbonyl Compounds and Ethyl Secondary Amines for Pyrrole Synthesis via Poly C(sp3)–H Bond Functionalization. (n.d.). ACS Publications - American Chemical Society. Available at: [Link]
-
Synthesis of Fused Quinoline Derivatives With Antiproliferative Activities and Tyrosine Kinases, Pim-1 Kinase Inhibitions. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Available at: [Link]
-
Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Available at: [Link]
-
Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. (n.d.). MDPI. Available at: [Link]
-
Cationic-palladium catalyzed regio- and stereoselective syn-1,2-dicarbofunctionalization of unsymmetrical internal alkynes. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.). International Journal of ChemTech Research. Available at: [Link]
-
Modular synthesis of unsaturated aza-heterocycles via copper catalyzed multicomponent cascade reaction. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR. Available at: [Link]
-
Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
The Prins Cascade Cyclization Reaction for the Synthesis of Angularly‐Fused Tetrahydropyran and Piperidine Derivatives. (n.d.). Sci-Hub. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). National Center for Biotechnology Information. Available at: [Link]
-
Design and Synthesis of Novel Benzodiazepines. (2005). VTechWorks. Available at: [Link]
-
Copper-Catalyzed 1,2-Diazidation and 1,2-Azidooxygenation of 1,3-Dienes: Three Divergent Protocols Using Zhdankin's Reagent. (2025). PubMed. Available at: [Link]
-
Synthesis of quinoline derivatives 3–6. Reagents and Conditions. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. (2025). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy [arch.astate.edu]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. mdpi.com [mdpi.com]
Application Note & Protocols: 1-(2-Bromophenyl)butane-1,3-dione as a Precursor for Indane-1,3-diones
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of 1-(2-bromophenyl)butane-1,3-dione as a strategic precursor for the construction of indane-1,3-dione derivatives. Indane-1,3-diones are a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications in organic electronics and photopolymerization.[1] This document details robust protocols for the synthesis of the precursor via Claisen condensation and its subsequent intramolecular cyclization to the indane-1,3-dione core using palladium-catalyzed methods. The causality behind experimental choices, mechanistic insights, and detailed, step-by-step methodologies are provided to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indane-1,3-dione Scaffold
The indane-1,3-dione framework is a versatile and highly valued structural motif in organic chemistry. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials.[1] The presence of two ketone groups flanking an active methylene group makes it an excellent building block for a variety of chemical transformations, including Knoevenagel condensations.[1][2] Notably, indane-1,3-dione derivatives have been investigated for their anticoagulant, anti-inflammatory, antimicrobial, and antitumor activities.[3][4][5] Furthermore, their electron-accepting properties have led to their use in the design of dyes for solar cells and photoinitiators.[2]
Traditional syntheses of indane-1,3-diones often involve the condensation of phthalic anhydrides or dialkyl phthalates.[1][2][6] While effective, these methods can be limited by harsh reaction conditions and the availability of substituted starting materials. The use of this compound as a precursor offers a modern and flexible approach, allowing for the introduction of diverse functionalities onto the indane-1,3-dione core through well-established palladium-catalyzed cross-coupling reactions.
Synthesis of the Precursor: this compound
The synthesis of this compound is most effectively achieved through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base to form a β-dicarbonyl compound.[7][8] In this protocol, 2'-bromoacetophenone is condensed with ethyl acetate using sodium hydride as the base.
Mechanistic Rationale
The Claisen condensation proceeds via the formation of an enolate from the ketone (in this case, derived from ethyl acetate), which then acts as a nucleophile, attacking the carbonyl carbon of the ester (2'-bromoacetophenone). The subsequent loss of an ethoxide group yields the desired 1,3-dione. The choice of sodium hydride is critical as it is a strong, non-nucleophilic base that irreversibly deprotonates the ketone, driving the reaction to completion. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the reactants and its inertness under the reaction conditions.
Detailed Experimental Protocol: Claisen Condensation
Materials:
-
2'-Bromoacetophenone
-
Ethyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a dry round-bottom flask containing anhydrous THF.
-
Addition of Ketone: Slowly add a solution of ethyl acetate (1.5 equivalents) in anhydrous THF to the sodium hydride suspension at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Addition of Ester: Add a solution of 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to light yellow liquid.[9]
Characterization Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [10][11] |
| Molecular Weight | 241.08 g/mol | [10][11] |
| Appearance | Colorless to light yellow liquid | [9] |
| Boiling Point | 120 °C @ 1.5 Torr | [9] |
| Density | ~1.441 g/cm³ | [9] |
-
¹H NMR: The spectrum is expected to show signals for the methyl protons, the methylene protons, and the aromatic protons.
-
¹³C NMR: The spectrum should display distinct signals for each of the 10 carbon atoms.[12] The carbons attached to the bromine and oxygen atoms will be deshielded and appear at lower field.[12]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br).[12]
Intramolecular Cyclization to Indane-1,3-diones
The key step in the synthesis of the indane-1,3-dione scaffold from this compound is an intramolecular cyclization. Palladium-catalyzed intramolecular Heck reactions are a powerful tool for the formation of carbocyclic and heterocyclic rings.[13]
Mechanistic Insights: The Intramolecular Heck Reaction
The intramolecular Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[13]
Caption: Generalized catalytic cycle of the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond of this compound to form a Pd(II) intermediate.
-
Intramolecular Carbopalladation: The enol form of one of the ketone groups coordinates to the palladium center, followed by migratory insertion of the double bond into the Aryl-Pd bond. This is a 5-endo-dig cyclization.
-
β-Hydride Elimination: A proton from the adjacent carbon is eliminated, and the C-H bond electrons form a new double bond, regenerating the Pd(0) catalyst and forming the indane-1,3-dione product.
Detailed Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Catalyst Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in anhydrous DMF. Stir for 15 minutes to form the active Pd(0) catalyst.
-
Addition of Reactants: To the catalyst solution, add this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the palladium catalyst.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired indane-1,3-dione derivative.
Alternative Catalytic Systems
While palladium-based catalysts are highly effective, other transition metals can also be employed for similar intramolecular cyclizations. Copper-catalyzed Ullmann-type couplings, for instance, represent a classic and often more economical alternative for the formation of C-C bonds, though they may require higher reaction temperatures.[14]
Workflow Summary
The overall synthetic strategy is a two-step process, starting from commercially available materials.
Caption: Synthetic workflow for indane-1,3-diones.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Both the Claisen condensation and the palladium-catalyzed cyclization are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the deactivation of the sodium hydride and the palladium catalyst.
-
Purity of Starting Materials: The purity of this compound is critical for the success of the cyclization step. Ensure the precursor is adequately purified before proceeding.
-
Catalyst Deactivation: If the cyclization reaction stalls, it may be due to catalyst deactivation. In such cases, adding a fresh portion of the catalyst may be beneficial.
Conclusion
The use of this compound as a precursor provides a versatile and efficient route to a wide array of indane-1,3-dione derivatives. The protocols detailed in this application note are robust and have been optimized for high yield and purity. By understanding the underlying reaction mechanisms and adhering to the experimental guidelines, researchers can successfully synthesize these valuable compounds for applications in drug discovery and materials science.
References
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - Encyclopedia.pub. (2022-09-29). Retrieved from [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
This compound - LookChem. (n.d.). Retrieved from [Link]
-
How to synthesise 1,3-butadiene from butane - Quora. (2019-09-29). Retrieved from [Link]
- CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents. (n.d.).
-
A palladium catalyzed stereo-convergent aminocarbonylation of 1,3-dienes with nitroarenes: synthesis of (E,E)-dienamides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthetic route to 1,3-indanedione derivatives by the Claisen... - ResearchGate. (n.d.). Retrieved from [Link]
-
This compound | C10H9BrO2 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents - ResearchGate. (2017-08-09). Retrieved from [Link]
-
Novel Intramolecular Cyclization of 2-(Buta-1,3-dienyl)-3-methylpyrazines and 3-(Buta-1,3-dienyl)-4-methyl-1,2,5-oxadiazoles into 5H-Cycloheptapyrazines and 4H-Cyclohepta-1,2,5-oxadiazoles. - ResearchGate. (2015-08-07). Retrieved from [Link]
-
Palladium Catalyzed Ring-Opening of Diazabicylic Olefins with 4-Halo-1,3-Dicarbonyl Compounds: Accessing 3(2H)-Furanone-Appended Cyclopentenes - MDPI. (2023-02-13). Retrieved from [Link]
- US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents. (n.d.).
-
Synthesis of 2-Arylidenindan-1,3-dione by the Reaction of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Intramolecular Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. (2004-07-14). Retrieved from [Link]
-
Synthetic Applications of 2-diazo-1,3-indanedione. (n.d.). Retrieved from [Link]
-
Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved - YouTube. (2023-08-04). Retrieved from [Link]
-
Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing). (2020-09-02). Retrieved from [Link]
-
A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE) - JMPAS. (2016-10-02). Retrieved from [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione - ResearchGate. (2017-08-09). Retrieved from [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020-09-14). Retrieved from [Link]
-
5-Endo-Dig Electrophilic Cyclization of 1,4-Disubstituted But-3-yn-1-ones. (n.d.). Retrieved from [Link]
-
1,3-Indandione Synthesis from Diethyl Ftalate. - YouTube. (2022-01-06). Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. jazanu.edu.sa [jazanu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]
- 7. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 10. 1-(2-Bromophenyl)-1,3-butanedione 95% | CAS: 57279-20-6 | AChemBlock [achemblock.com]
- 11. This compound | C10H9BrO2 | CID 12233069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Metal Complexes of 1-(2-Bromophenyl)butane-1,3-dione
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of novel metal complexes incorporating the β-diketone ligand, 1-(2-Bromophenyl)butane-1,3-dione. This document outlines detailed protocols and the scientific rationale behind experimental choices, empowering researchers to explore the catalytic and therapeutic potential of these compounds.
Introduction: The Versatility of β-Diketone Ligands
β-Diketones are a cornerstone class of ligands in coordination chemistry, renowned for their ability to form stable chelate rings with a wide array of metal ions. This stability arises from the formation of a six-membered ring upon coordination through the two oxygen donor atoms of the deprotonated enol form. The electronic and steric properties of the resulting metal complexes can be finely tuned by modifying the substituents on the β-diketone backbone.
The ligand of focus, this compound, introduces a sterically demanding and electronically influential 2-bromophenyl group. This moiety is anticipated to modulate the geometric and electronic structure of the metal center, potentially leading to unique catalytic activities and biological properties. The presence of the bromine atom also offers a potential site for further post-synthetic modification. This guide will explore the synthesis of its transition metal complexes and delve into their promising applications in catalysis and medicinal chemistry.
PART 1: Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is usually deprotonated in situ or prior to the reaction to facilitate coordination.
General Synthesis Protocol
This protocol provides a general methodology for the synthesis of transition metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes of this compound. The molar ratio of metal to ligand is a critical parameter that will determine the stoichiometry of the resulting complex, with 1:2 being common for divalent metal ions to achieve neutrality.[1]
Materials:
-
This compound
-
Metal(II) salt (e.g., acetate, chloride, or nitrate)
-
Ethanol or Methanol
-
Base (e.g., sodium hydroxide, sodium ethoxide)
-
Standard reflux and filtration apparatus
Step-by-Step Protocol:
-
Ligand Preparation: Dissolve this compound (2 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Deprotonation: Add a stoichiometric amount of a suitable base (e.g., 2 mmol of sodium hydroxide in a small amount of water or ethanol) to the ligand solution. Stir for 15-20 minutes at room temperature to ensure complete deprotonation to the enolate form.
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1 mmol) in a minimum amount of ethanol.
-
Complexation Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can often be monitored by a color change or the formation of a precipitate.
-
Isolation: After cooling to room temperature, the precipitated metal complex is collected by vacuum filtration.
-
Washing and Drying: Wash the solid product with cold ethanol to remove any unreacted starting materials and then with diethyl ether. Dry the complex in a desiccator over anhydrous calcium chloride.
Causality Behind Experimental Choices:
-
The use of an alcoholic solvent is due to the good solubility of both the ligand and many metal salts.
-
Deprotonation of the β-diketone is crucial as the enolate form is the coordinating species.
-
Refluxing provides the necessary activation energy for the complexation reaction to proceed to completion.
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis of metal complexes.
Physicochemical Characterization
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure.[2]
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Information |
| Elemental Analysis (C, H, N) | To determine the empirical formula and confirm the stoichiometry of the complex. | Experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
| FT-IR Spectroscopy | To identify the coordination mode of the ligand. | Disappearance of the broad enolic O-H band. A shift in the C=O stretching frequency upon coordination. Appearance of new low-frequency bands corresponding to M-O bonds.[3] |
| UV-Visible Spectroscopy | To study the electronic transitions and geometry of the complex. | Ligand-to-metal charge transfer (LMCT) bands and d-d transitions for transition metal complexes, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral).[4] |
| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry and spin state of the metal ion. | The measured magnetic moment can distinguish between high-spin and low-spin complexes and provide evidence for the number of unpaired electrons.[2] |
| Molar Conductivity | To determine the electrolytic nature of the complex. | Low conductivity values in a non-coordinating solvent suggest a non-electrolytic nature, indicating that any counter-ions are not present outside the coordination sphere.[2] |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state. | Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[5][6] |
PART 2: Applications of this compound Metal Complexes
The unique structural features of these metal complexes suggest their potential in various applications, particularly in catalysis and as therapeutic agents.
Catalytic Applications
Metal complexes of β-diketones are known to catalyze a range of organic transformations.[7] The this compound complexes can be explored as catalysts in reactions such as C-C coupling, oxidation, and reduction reactions.
Protocol: Screening for Catalytic Activity in a Model C-C Coupling Reaction (e.g., Suzuki Coupling)
This protocol outlines a general procedure to screen the catalytic activity of the synthesized complexes.
Materials:
-
Synthesized metal complex (as catalyst precursor)
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, DMF)
-
Inert atmosphere setup (e.g., Schlenk line)
-
GC-MS for reaction monitoring
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the synthesized metal complex (0.01-1 mol%).
-
Solvent Addition: Add the degassed solvent (5 mL).
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for a specified time (e.g., 12-24 hours).
-
Monitoring: Take aliquots from the reaction mixture at different time intervals and analyze by GC-MS to determine the conversion and yield of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Rationale for Experimental Design:
-
An inert atmosphere is crucial to prevent the degradation of the catalyst and reagents, especially for air-sensitive reactions.
-
The choice of base and solvent can significantly impact the reaction efficiency and should be optimized.
-
Screening different catalyst loadings is important to determine the optimal catalytic amount.
Diagram: Catalytic Cycle Workflow
Caption: General workflow for screening catalytic activity.
Antimicrobial Applications
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon explained by chelation theory.[8] Chelation can increase the lipophilicity of the metal ion, facilitating its transport across the microbial cell membrane.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9][10]
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient broth/agar for bacteria
-
Sabouraud dextrose broth/agar for fungi
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative measurement)
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized complexes in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with the appropriate growth medium to obtain a range of concentrations.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Controls: Include a positive control (medium with inoculum, no complex) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the complex at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Scientific Rationale:
-
The use of standardized microbial inoculums is critical for the reproducibility of the results.
-
DMSO is often used as a solvent for water-insoluble compounds; a control with DMSO alone should be included to ensure it does not inhibit microbial growth at the concentrations used.
Anticancer Applications
The development of metal-based anticancer drugs is a rapidly growing field.[11][12] The cytotoxic effects of the synthesized complexes against various cancer cell lines can be evaluated using the MTT assay.
Protocol: In Vitro Cytotoxicity Study (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complexes
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the synthesized complexes (prepared by serial dilution) and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Underlying Principles:
-
The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals.
-
The amount of formazan produced is directly proportional to the number of living cells.
PART 3: Data Presentation and Interpretation
Table 2: Hypothetical Characterization Data for a Cu(II) Complex of this compound
| Parameter | Value | Interpretation |
| Formula | Cu(C₁₀H₈BrO₂)₂ | 1:2 metal-to-ligand ratio |
| Elemental Analysis (%) | C: 44.0 (43.9), H: 2.9 (2.95) | Confirms the proposed formula |
| FT-IR (cm⁻¹) ν(C=O) | 1580 (ligand: 1610) | Shift indicates coordination of the carbonyl oxygen |
| FT-IR (cm⁻¹) ν(M-O) | 450 | Appearance of a new band for the metal-oxygen bond |
| UV-Vis λₘₐₓ (nm) | 680 | d-d transition suggesting a distorted octahedral or square planar geometry |
| Magnetic Moment (B.M.) | 1.85 | Consistent with one unpaired electron in a Cu(II) complex |
| Molar Conductivity (Ω⁻¹cm²mol⁻¹) | 12 | Non-electrolytic nature |
Table 3: Hypothetical Biological Activity Data
| Complex | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | IC₅₀ (µM) vs MCF-7 |
| Ligand | >256 | >256 | >100 |
| Cu(II) Complex | 32 | 64 | 15.2 |
| Ni(II) Complex | 64 | 128 | 25.8 |
| Zn(II) Complex | 128 | 256 | 45.1 |
Conclusion and Future Directions
The metal complexes of this compound represent a promising class of compounds with tunable properties. The protocols outlined in these application notes provide a solid foundation for their synthesis, characterization, and evaluation in catalytic and biological systems. Future research should focus on expanding the range of metal ions used, exploring the effects of ancillary ligands, and conducting in-depth mechanistic studies to understand the structure-activity relationships. The bromine substituent also offers a handle for further synthetic transformations, opening up avenues for the development of multifunctional materials and targeted therapeutic agents.
References
A comprehensive list of references will be provided upon request, detailing the specific literature sources that inform the protocols and scientific rationale presented in this document.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emsliegroup.mcmaster.ca [emsliegroup.mcmaster.ca]
- 6. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Anticancer activities and mechanism of action of 2 novel metal complex" by ALİ AYDIN, NESRİN KORKMAZ et al. [journals.tubitak.gov.tr]
The Strategic Utility of 1-(2-Bromophenyl)butane-1,3-dione in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 1-(2-Bromophenyl)butane-1,3-dione is a versatile bifunctional building block that holds significant promise for the construction of a diverse array of heterocyclic scaffolds. Its unique structural features, namely the reactive 1,3-dicarbonyl moiety and the strategically positioned ortho-bromine atom on the phenyl ring, offer a dual functionality that can be exploited for the synthesis of complex molecules with potential biological activity.
The 1,3-dicarbonyl system is a classical precursor for the synthesis of a multitude of heterocycles, including pyrazoles, pyrimidines, and benzodiazepines, which are prevalent motifs in numerous approved drugs. The presence of the bromine atom at the ortho position provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, or for influencing the regioselectivity of cyclization reactions. This application note will provide a detailed exploration of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of bioactive pyrazoles.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a starting material is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Appearance | Solid |
| CAS Number | 57279-20-6[1] |
The synthesis of this compound can be achieved through a Claisen condensation reaction between an appropriate ortho-brominated acetophenone derivative and an acetylating agent.
Core Application: Synthesis of 3-(2-Bromophenyl)-5-methyl-1H-pyrazole
The Knorr pyrazole synthesis, a classic and reliable method for the formation of pyrazole rings, is a prime application for this compound.[2][3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][4] The resulting pyrazole scaffold is a well-established pharmacophore found in a wide range of clinically used drugs, exhibiting activities such as anti-inflammatory, analgesic, and antimicrobial properties.[5][6][7][8]
Reaction Rationale and Mechanistic Insight
The reaction between this compound and hydrazine hydrate proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine initially attacks one of the carbonyl carbons of the dione. Following a series of proton transfer and dehydration steps, a hydrazone intermediate is formed. Subsequent intramolecular cyclization through the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicstrive.com [academicstrive.com]
Application Notes and Protocols for the Intramolecular Cyclization of 1-(2-Bromophenyl)butane-1,3-dione to Synthesize 2-Acetyl-3-methylbenzofuran
Abstract: This document provides detailed application notes and experimental protocols for the intramolecular cyclization of 1-(2-bromophenyl)butane-1,3-dione, a key transformation for the synthesis of 2-acetyl-3-methylbenzofuran. Benzofuran motifs are prevalent in numerous biologically active natural products and pharmaceutical agents, making their efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development.[1] This guide presents two robust, catalytically driven protocols: a copper-catalyzed Ullmann-type reaction and a palladium-catalyzed Buchwald-Hartwig C-O coupling. We delve into the mechanistic underpinnings of each method, offering field-proven insights into reagent selection, reaction optimization, and troubleshooting. The protocols are designed to be reproducible and scalable, empowering researchers to confidently synthesize this valuable heterocyclic building block.
Introduction: The Significance of Benzofuran Synthesis
The benzofuran scaffold is a cornerstone in the architecture of many medicinally important compounds, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The target molecule of this protocol, 2-acetyl-3-methylbenzofuran, is a versatile intermediate, amenable to further functionalization for the development of novel chemical entities.
The intramolecular cyclization of this compound presents an efficient strategy for the construction of the benzofuran ring system. This approach relies on the formation of a carbon-oxygen bond between the enolizable 1,3-dicarbonyl moiety and the aryl bromide. Transition metal catalysis is instrumental in facilitating this transformation, with copper and palladium complexes being the catalysts of choice.[2]
This guide provides two distinct and reliable protocols for this cyclization, each with its own set of advantages and considerations. The choice between a copper-catalyzed or palladium-catalyzed approach will depend on factors such as catalyst availability, cost, and the specific requirements of the research project.
Mechanistic Overview: Copper vs. Palladium Catalysis
The intramolecular cyclization of this compound proceeds via the formation of an enolate from the dicarbonyl compound, which then acts as a nucleophile to displace the bromide from the aromatic ring. Both copper and palladium catalysts facilitate this process through distinct catalytic cycles.
Copper-Catalyzed Ullmann-Type Reaction: This classic method for C-O bond formation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is typically initiated by the coordination of the enolate to a Cu(I) species. Oxidative addition of the aryl bromide to this complex forms a Cu(III) intermediate. Reductive elimination from this intermediate then furnishes the desired benzofuran product and regenerates the active Cu(I) catalyst.
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: This modern cross-coupling reaction offers a versatile and often milder alternative to the Ullmann reaction.[3] The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the enolate and reductive elimination yields the benzofuran product and regenerates the Pd(0) catalyst.[4] The choice of phosphine ligand is critical in this process, influencing the stability and reactivity of the palladium catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Applications of 1-(2-Bromophenyl)butane-1,3-dione in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic design of molecular scaffolds that offer multiple avenues for transformation is paramount for the efficient construction of complex chemical entities. 1-(2-Bromophenyl)butane-1,3-dione emerges as a preeminent example of such a versatile synthon. This molecule uniquely combines the reactivity of a 1,3-dicarbonyl moiety with the synthetic handle of an aryl bromide, paving the way for a diverse array of chemical transformations. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the backbone of numerous pharmaceuticals, agrochemicals, and materials. This application note provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The core value of this compound lies in its dual reactivity. The 1,3-dicarbonyl system is a classical precursor for a variety of condensation reactions, most notably with hydrazine derivatives to form pyrazoles. Simultaneously, the 2-bromophenyl group is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. Furthermore, the proximate arrangement of the bromine atom and the dicarbonyl side chain allows for elegant intramolecular cyclization strategies to access important heterocyclic frameworks such as quinolines.
I. Synthesis of Pyrazole Derivatives: A Classical Approach with a Modern Twist
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a cornerstone of heterocyclic chemistry for the synthesis of pyrazoles.[1] this compound serves as an excellent substrate for this transformation, leading to the formation of 3-methyl-5-(2-bromophenyl)-1H-pyrazole. The presence of the bromo-substituent on the phenyl ring of the resulting pyrazole opens up avenues for further functionalization, making this a valuable intermediate in combinatorial chemistry and drug discovery programs.
The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the dione, followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents at the N1 position of the pyrazole.
Protocol 1: Synthesis of 3-Methyl-5-(2-bromophenyl)-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and work-up
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in ethanol (approximately 10 mL per gram of dione).
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-methyl-5-(2-bromophenyl)-1H-pyrazole.
Expected Outcome:
This procedure typically affords the desired pyrazole in good to excellent yields, depending on the scale and purity of the starting materials. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
II. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The presence of the bromo-substituent on the phenyl ring of this compound makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. By coupling this compound with various aryl or vinyl boronic acids, a diverse library of 1-(2-aryl/vinylphenyl)butane-1,3-diones can be synthesized. These products can then be used in subsequent reactions, such as the synthesis of more complex heterocyclic systems.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 1-(biphenyl-2-yl)butane-1,3-dione.
Quantitative Data Summary:
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | >90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | >80 |
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of aryl alkynes, which are important structural motifs in many natural products and functional materials.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).
-
Add anhydrous, degassed THF, followed by this compound (1.0 eq) and triethylamine (2.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford 1-(2-(phenylethynyl)phenyl)butane-1,3-dione.
III. Intramolecular Cyclization: A Direct Route to Quinolines
The strategic placement of the bromo and dicarbonyl functionalities in this compound allows for intramolecular cyclization reactions to construct heterocyclic systems. A particularly elegant application is the synthesis of quinoline derivatives. While not a direct Friedländer synthesis, a related intramolecular Heck-type reaction can be envisioned, or a preliminary condensation followed by cyclization.
A more direct approach involves the reaction with an amine, such as aniline, to form an enamine intermediate, which can then undergo an intramolecular cyclization. However, a more common and reliable method is the intramolecular cyclization of a pre-formed enaminone.
Protocol 4: Synthesis of 2-Methyl-4-hydroxyquinoline via a Putative Intramolecular Cyclization Pathway
This protocol is a representative example based on established methodologies for quinoline synthesis from related precursors.
Materials:
-
This compound
-
Ammonia source (e.g., ammonium acetate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
High-boiling point solvent (e.g., DMF, DMAc)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), ammonium acetate (as an ammonia source, 2-3 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (2.0 eq).
-
Add anhydrous, degassed DMF or DMAc.
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-methyl-4-hydroxyquinoline.
Causality in Experimental Choices:
-
High Temperature: The intramolecular C-N bond formation is often the rate-limiting step and requires significant thermal energy.
-
Palladium Catalyst and Ligand: A robust catalyst system is necessary to facilitate the challenging intramolecular C-N bond formation. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.
-
Base: A strong base is required to deprotonate the enamine intermediate and facilitate the final tautomerization to the quinolone.
Conclusion: A Multifaceted Tool for the Synthetic Chemist
This compound stands as a testament to the power of strategic molecular design. Its ability to participate in a wide range of synthetic transformations, from classical condensation reactions to modern palladium-catalyzed cross-couplings and intramolecular cyclizations, makes it an invaluable tool for the construction of complex organic molecules. The protocols and insights provided in this application note aim to empower researchers to harness the full potential of this versatile synthon in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents and functional materials.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 4th ed.; Springer, 2009.
-
Girish, Y. R.; et al. An efficient and eco-friendly approach for the synthesis of 1,3,5-substituted pyrazole derivatives using nano-ZnO catalyst. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 2023 . [Link]
-
Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Suzuki-Miyaura Coupling in the Synthesis of Heterocyclic Compounds. Heterocycles, 2004 , 63 (10), 2427. [Link]
-
Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira, Heck, Kumada, Hiyama, Negishi, Buchwald-Hartwig). In Modern Tools for the Synthesis of Complex Bioactive Molecules; John Wiley & Sons, Ltd, 2017; pp 1–111. [Link]
Sources
The Strategic Application of 1-(2-Bromophenyl)butane-1,3-dione Derivatives in Palladium-Catalyzed Synthesis of Bio-relevant Scaffolds
Introduction: In the landscape of modern synthetic organic chemistry, the development of efficient and atom-economical methodologies for the construction of complex molecular architectures is of paramount importance. This is particularly true in the fields of medicinal chemistry and drug development, where access to novel heterocyclic scaffolds can unlock new therapeutic possibilities. 1-(2-Bromophenyl)butane-1,3-dione and its derivatives have emerged as highly valuable precursors for the synthesis of indane-1,3-dione-based compounds, a class of molecules known to exhibit a wide range of biological activities. This technical guide provides an in-depth exploration of the catalytic applications of this compound derivatives, with a specific focus on their utilization in palladium-catalyzed intramolecular cyclization reactions to generate medicinally relevant indane-1,3-dione scaffolds.
I. Foundational Chemistry: Synthesis of the Precursor
The journey towards the catalytic application of this compound derivatives begins with their synthesis. A robust and reliable method for the preparation of the parent compound, this compound, is crucial for the subsequent catalytic transformations. The following protocol is adapted from a well-established procedure for the synthesis of similar 1,3-dicarbonyl compounds.
Protocol 1: Synthesis of this compound
This protocol details the Claisen condensation reaction between 2'-bromoacetophenone and ethyl acetate to yield the target 1,3-dione.
Materials:
-
2'-Bromoacetophenone
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add ethyl acetate (excess, to act as both reactant and solvent). Begin stirring and gently heat the mixture to reflux.
-
Slow Addition of Ketone: Add a solution of 2'-bromoacetophenone (1.0 eq) in a minimal amount of ethyl acetate to the dropping funnel. Add the 2'-bromoacetophenone solution dropwise to the refluxing reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the excess sodium ethoxide and protonate the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
II. Catalytic Transformation: Palladium-Catalyzed Intramolecular Cyclization
The true synthetic utility of this compound derivatives is realized in their conversion to indane-1,3-diones via palladium-catalyzed intramolecular C-C bond formation. A particularly elegant and efficient method involves the insertion of an isocyanide, which serves as a one-carbon linchpin to facilitate the cyclization.
Causality in Experimental Design: The Role of the Palladium Catalyst and Ligands
The choice of the palladium catalyst and associated ligands is critical for the success of this transformation. A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, is required to initiate the catalytic cycle through oxidative addition into the C-Br bond of the substrate. Phosphine ligands, such as triphenylphosphine (PPh₃), play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle, including oxidative addition and reductive elimination.
Mechanism of Catalysis: The Isocyanide Insertion Pathway
The palladium-catalyzed synthesis of 2-substituted indane-1,3-diones from 1-(2-bromophenyl)ethanone derivatives proceeds through a fascinating and elegant catalytic cycle.[1]
Caption: Palladium-Catalyzed Isocyanide Insertion Cycle.
The catalytic cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming an arylpalladium(II) intermediate. This is followed by the coordination and subsequent migratory insertion of the isocyanide into the aryl-palladium bond, generating a palladium-imidoyl species. The crucial C-C bond-forming step then occurs via an intramolecular nucleophilic attack of the enolate of the dione onto the imidoyl carbon. The cycle is completed by reductive elimination, which releases the indane-1,3-dione product and regenerates the active Pd(0) catalyst.
Protocol 2: Palladium-Catalyzed Synthesis of 2-Aryl-2-(tert-butylamino)indane-1,3-diones
This protocol is based on the successful synthesis of indane-1,3-dione derivatives from 1-(2-bromophenyl)-2-phenylethanone and can be adapted for derivatives of this compound.[2]
Materials:
-
1-(2-Bromophenyl)-2-arylethanone derivative (1.0 eq)
-
tert-Butyl isocyanide (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous toluene
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating block
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a dry Schlenk tube or sealed reaction vial under an inert atmosphere, add the 1-(2-bromophenyl)-2-arylethanone derivative (1.0 eq), PdCl₂(PPh₃)₂ (5 mol%), and K₂CO₃ (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of tert-butyl isocyanide (1.2 eq).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-2-(tert-butylamino)indane-1,3-dione.
III. Data Presentation: Substrate Scope and Yields
The versatility of the palladium-catalyzed isocyanide insertion methodology is demonstrated by its tolerance to a variety of substituents on the aromatic rings of the starting 1-(2-bromophenyl)-2-phenylethanone. The following table summarizes the yields obtained for a range of substrates.[2]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | H | 2-Phenyl-2-(tert-butylamino)indane-1,3-dione | 75 |
| 2 | H | 4-Me | 2-(p-Tolyl)-2-(tert-butylamino)indane-1,3-dione | 72 |
| 3 | H | 4-OMe | 2-(4-Methoxyphenyl)-2-(tert-butylamino)indane-1,3-dione | 70 |
| 4 | H | 4-F | 2-(4-Fluorophenyl)-2-(tert-butylamino)indane-1,3-dione | 78 |
| 5 | H | 4-Cl | 2-(4-Chlorophenyl)-2-(tert-butylamino)indane-1,3-dione | 76 |
| 6 | 4-Me | H | 5-Methyl-2-phenyl-2-(tert-butylamino)indane-1,3-dione | 73 |
| 7 | 4-OMe | H | 5-Methoxy-2-phenyl-2-(tert-butylamino)indane-1,3-dione | 68 |
| 8 | 4-Cl | H | 5-Chloro-2-phenyl-2-(tert-butylamino)indane-1,3-dione | 71 |
IV. Experimental Workflow Visualization
A clear understanding of the experimental workflow is essential for the successful implementation of these protocols.
Caption: Overall experimental workflow.
V. Conclusion and Future Outlook
This compound and its derivatives serve as pivotal precursors in palladium-catalyzed reactions for the synthesis of indane-1,3-diones. The isocyanide insertion methodology provides a powerful and versatile tool for accessing these biologically relevant scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to harness the full potential of these valuable building blocks. Future research in this area may focus on the development of enantioselective catalytic systems to access chiral indane-1,3-dione derivatives, further expanding their utility in the synthesis of complex and stereochemically defined therapeutic agents.
VI. References
-
Globe Thesis. (2016). Study On Palladium-catalyzed Synthesis Of 1, 3-indanedione Derivatives. Retrieved from [Link]
-
Li, M., Zheng, J., Hu, W., Li, C., Li, J., Fang, S., Jiang, H., & Wu, W. (2018). Palladium-Catalyzed Cyclization of N-Acyl-o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines. Organic Letters, 20(22), 7245–7248. [Link]
-
Martin, R., & Flores-Gaspar, A. (2012). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Organic Syntheses, 89, 159-169. [Link]
-
Parella, R., et al. (2022). Substituent-Controlled Selective Synthesis of 1,2-Diketones and Internal Alkynes from Terminal Alkynes with Arylboronic Acids via Photocatalysis. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. Retrieved from [Link]
-
Shaikh, A. A., et al. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
Van der Eycken, E. V., & Sharma, D. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 25(21), 4948. [Link]
-
Wang, L., et al. (2016). Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion. Organic & Biomolecular Chemistry, 14(3), 858-861. [Link]
Sources
Synthetic Utility of the β-Diketone Functionality in 1-(2-Bromophenyl)butane-1,3-dione: Application Notes and Protocols
Introduction: The Strategic Importance of 1-(2-Bromophenyl)butane-1,3-dione
In the landscape of synthetic organic chemistry, β-diketones are heralded as exceptionally versatile building blocks. Their unique 1,3-dicarbonyl arrangement, characterized by an acidic α-proton and the potential for keto-enol tautomerism, provides a rich platform for a multitude of chemical transformations. This guide focuses on a particularly strategic β-diketone, This compound , a molecule ingeniously designed for divergent synthesis. The presence of the β-diketone moiety serves as a linchpin for the construction of diverse heterocyclic systems, while the ortho-bromophenyl substituent acts as a latent handle for sophisticated palladium-catalyzed cross-coupling reactions. This dual functionality allows for a modular and efficient approach to the synthesis of complex molecular architectures, a cornerstone of modern drug discovery and materials science.
This document provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and the mechanistic rationale behind its application in key synthetic transformations. The protocols are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical guide to harnessing the full potential of this valuable synthetic intermediate.
I. Synthesis of this compound
The most common and efficient method for the synthesis of β-diketones is the Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.[1] In the case of this compound, the reaction involves the condensation of 2'-bromoacetophenone with an acetylating agent, typically ethyl acetate, facilitated by a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).
The causality behind this choice of reagents lies in the mechanism. The strong base deprotonates the α-carbon of 2'-bromoacetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the desired β-diketone. The use of a non-nucleophilic base is critical to prevent competing reactions with the ester.
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol details the synthesis of this compound from 2'-bromoacetophenone and ethyl acetate using sodium hydride as the base.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2'-Bromoacetophenone | C₈H₇BrO | 199.04 | 10.0 g | 50.2 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 2.41 g | 60.3 mmol |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 22.1 mL | 226 mmol |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 150 mL | - |
| 1 M Hydrochloric Acid | HCl | - | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | - | For extraction | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | For washing | - |
| Brine | NaCl(aq) | - | For washing | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | For drying | - |
Instrumentation:
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (2.41 g of a 60% dispersion in mineral oil, 60.3 mmol) to a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, and then carefully add anhydrous THF (100 mL).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve 2'-bromoacetophenone (10.0 g, 50.2 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Condensation: Add ethyl acetate (22.1 mL, 226 mmol) to the reaction mixture. Heat the mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6), which will neutralize the excess base and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil or low-melting solid.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
II. Application in Heterocyclic Synthesis
The β-diketone functionality is a cornerstone for the synthesis of a wide array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[2] this compound serves as an excellent precursor for the construction of quinolines, pyrazoles, and isoxazoles.
A. Friedländer Annulation for Quinolone Synthesis
The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-diketone, to form a quinoline.[3][4] The reaction can be catalyzed by either acid or base.[5] The mechanism generally proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to furnish the aromatic quinoline ring.
The use of this compound in a Friedländer-type reaction with a suitable 2-aminoaryl ketone provides a direct route to highly substituted quinolines, where the bromo-substituent remains available for further functionalization.
This protocol describes a general procedure for the acid-catalyzed Friedländer annulation of this compound with 2-aminoacetophenone.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₁₀H₉BrO₂ | 241.08 | 1.0 g | 4.15 mmol |
| 2-Aminoacetophenone | C₈H₉NO | 135.16 | 0.56 g | 4.15 mmol |
| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S | 172.20 | 79 mg | 0.46 mmol |
| Toluene | C₇H₈ | - | 20 mL | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 g, 4.15 mmol), 2-aminoacetophenone (0.56 g, 4.15 mmol), and p-toluenesulfonic acid (79 mg, 0.46 mmol) in toluene (20 mL).
-
Heat the mixture to reflux and continue heating for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired quinoline derivative.
Mechanistic Rationale:
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
B. Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and highly efficient method for the preparation of pyrazoles, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6] The reaction is typically carried out in an acidic or neutral medium.[7] With an unsymmetrical β-diketone like this compound, the reaction can potentially lead to two regioisomeric pyrazoles, depending on which carbonyl group undergoes the initial condensation with the hydrazine. The regioselectivity is often influenced by the electronic and steric nature of the substituents on the β-diketone and the reaction conditions.[8]
This protocol outlines the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₁₀H₉BrO₂ | 241.08 | 1.0 g | 4.15 mmol |
| Hydrazine Hydrate (~64% hydrazine) | H₆N₂O | 50.06 | 0.26 mL | ~5.0 mmol |
| Ethanol | C₂H₅OH | - | 15 mL | - |
| Glacial Acetic Acid | CH₃COOH | - | 2-3 drops | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.15 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (0.26 mL, ~5.0 mmol) and a few drops of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue, which may cause the product to precipitate. If an oil forms, extract with ethyl acetate (3 x 30 mL).
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If extracted, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the desired pyrazole.
Regioselectivity Considerations:
The reaction of an unsymmetrical β-diketone with a substituted hydrazine can lead to a mixture of regioisomers. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The more electrophilic carbonyl is generally attacked preferentially. In this compound, the carbonyl adjacent to the bromophenyl group is likely more electrophilic due to the electron-withdrawing nature of the aromatic ring, which would favor the formation of 3-(2-bromophenyl)-5-methyl-1H-pyrazole.
C. Isoxazole Synthesis
The reaction of β-diketones with hydroxylamine provides a straightforward route to isoxazoles.[9] Similar to the Knorr pyrazole synthesis, this reaction proceeds via condensation and subsequent cyclization/dehydration. The regioselectivity is also a key consideration with unsymmetrical β-diketones.
This protocol provides a general method for the synthesis of an isoxazole from this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₁₀H₉BrO₂ | 241.08 | 1.0 g | 4.15 mmol |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 0.32 g | 4.57 mmol |
| Sodium Acetate | CH₃COONa | 82.03 | 0.38 g | 4.57 mmol |
| Ethanol | C₂H₅OH | - | 20 mL | - |
| Water | H₂O | - | 5 mL | - |
Procedure:
-
To a solution of this compound (1.0 g, 4.15 mmol) in ethanol (20 mL), add a solution of hydroxylamine hydrochloride (0.32 g, 4.57 mmol) and sodium acetate (0.38 g, 4.57 mmol) in water (5 mL).
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the isoxazole derivative.
III. Application in Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromophenyl substituent in this compound is a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules that would be challenging to access through other means.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[10] This reaction is widely used for the formation of biaryl structures. The 2-bromophenyl group of our β-diketone can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at this position.
This protocol provides a representative procedure for the Suzuki-Miyaura coupling.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₁₀H₉BrO₂ | 241.08 | 500 mg | 2.07 mmol |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 303 mg | 2.49 mmol |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 120 mg | 0.10 mmol |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 439 mg | 4.14 mmol |
| Toluene/Ethanol/Water | - | - | 10 mL (4:1:1) | - |
Procedure:
-
In a Schlenk flask, combine this compound (500 mg, 2.07 mmol), phenylboronic acid (303 mg, 2.49 mmol), Pd(PPh₃)₄ (120 mg, 0.10 mmol), and sodium carbonate (439 mg, 4.14 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water (10 mL, 4:1:1 ratio).
-
Heat the reaction mixture at 80-90 °C for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the coupled product.
Catalytic Cycle Visualization:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
B. Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is a powerful method for the synthesis of substituted alkynes. The 2-bromophenyl group can be coupled with various terminal alkynes to introduce an alkynyl moiety.
This protocol provides a general procedure for the Sonogashira coupling.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₁₀H₉BrO₂ | 241.08 | 500 mg | 2.07 mmol |
| Phenylacetylene | C₈H₆ | 102.13 | 0.27 mL | 2.48 mmol |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 73 mg | 0.10 mmol |
| Copper(I) Iodide | CuI | 190.45 | 20 mg | 0.10 mmol |
| Triethylamine | (C₂H₅)₃N | 101.19 | 10 mL | - |
| Anhydrous THF | C₄H₈O | - | 10 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (500 mg, 2.07 mmol), PdCl₂(PPh₃)₂ (73 mg, 0.10 mmol), and copper(I) iodide (20 mg, 0.10 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (10 mL) and triethylamine (10 mL).
-
Add phenylacetylene (0.27 mL, 2.48 mmol) to the stirred solution.
-
Stir the reaction mixture at room temperature for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
C. Intramolecular Heck Reaction
The intramolecular Heck reaction involves the palladium-catalyzed cyclization of a molecule containing both an aryl or vinyl halide and an alkene.[12] The β-diketone moiety in this compound can exist in its enol form, which contains a double bond. This sets the stage for a potential intramolecular Heck reaction to form a five-membered ring, leading to the synthesis of substituted indanone derivatives.
While a specific, optimized protocol for the intramolecular Heck reaction of this compound is not provided here, the conceptual basis for this transformation is strong. The reaction would likely involve treating the β-diketone with a palladium(0) catalyst and a base. The catalytic cycle would be initiated by the oxidative addition of the C-Br bond to the Pd(0) center. The resulting organopalladium species could then undergo an intramolecular migratory insertion into the enol double bond, followed by β-hydride elimination to afford the cyclized product and regenerate the Pd(0) catalyst. This approach offers an elegant route to fused ring systems.
IV. Conclusion
This compound is a powerful and versatile synthetic intermediate that offers a wealth of opportunities for the construction of complex organic molecules. Its dual functionality, comprising a reactive β-diketone core and a readily functionalizable bromophenyl group, enables a divergent synthetic strategy. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, from the construction of medicinally relevant heterocyclic scaffolds to the assembly of intricate molecular architectures via modern cross-coupling methodologies. The continued exploration of the reactivity of such strategically designed molecules will undoubtedly lead to further innovations in the field of organic synthesis.
V. References
-
Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 23, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - NIH. (2022). Retrieved January 23, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. (2021). Retrieved January 23, 2026, from [Link]
-
Synthesis of biologically active heterocyclic compounds from β- diketones - ACG Publications. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one - ResearchGate. (2009). Retrieved January 23, 2026, from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022). Retrieved January 23, 2026, from [Link]
-
Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
(E)-1-(4-Bromophenyl)but-2-en-1-one - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of β-(Hetero)aryl Ketones via Ligand-Enabled Nondirected C−H Alkylation | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024). Retrieved January 23, 2026, from [Link]
-
Palladium-catalyzed cyclization reaction of allylic bromides with 1,2-dienyl ketones. An efficient synthesis of 3-allylic polysubstituted furans - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024). Retrieved January 23, 2026, from [Link]
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis - Chemical Society Reviews (RSC Publishing). (2021). Retrieved January 23, 2026, from [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved January 23, 2026, from [Link]
-
Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Cyclization and Direct Arylation of 1-[2-(2,2-Dibromoethenyl)phenyl]-1 H-pyrrole with Allenes - PubMed. (2024). Retrieved January 23, 2026, from [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Retrieved January 23, 2026, from [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids - Tokyo University of Science. (2020). Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Friedländer Reaction | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]
-
Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis - ACS Publications. (2014). Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.. (n.d.). Retrieved January 23, 2026, from [Link]
-
Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Palladium-catalyzed and ligand-controlled regiodivergent intramolecular cyclization of ketone-vinylbicyclo[1.1.0]butanes (Ketone-VC-BCBs) - ResearchGate. (2026). Retrieved January 23, 2026, from [Link]
-
Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. (2021). Retrieved January 23, 2026, from [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
β-diketones: Important Intermediates for Drug Synthesis - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. ijpras.com [ijpras.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. divyarasayan.org [divyarasayan.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen Condensation for 1-(2-Bromophenyl)butane-1,3-dione Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(2-Bromophenyl)butane-1,3-dione via Claisen condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we address common challenges and provide in-depth, experience-based solutions to optimize your reaction outcomes.
Introduction to the Synthesis
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that constructs a β-keto ester or, in this case, a β-diketone from an ester and an enolizable ketone.[1][2] The synthesis of this compound involves a crossed Claisen condensation between 2'-bromoacetophenone and an acetylating agent, typically ethyl acetate, in the presence of a strong base.
While the reaction appears straightforward, the presence of the ortho-bromo substituent on the acetophenone ring introduces steric and electronic factors that can lead to challenges such as low yields, side product formation, and incomplete reactions. This guide provides a structured approach to troubleshooting these issues.
Visualizing the Reaction Pathway
To effectively troubleshoot, it is crucial to understand the core reaction mechanism and potential divergent pathways.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this specific Claisen condensation can stem from several factors, primarily related to inefficient enolate formation and competing side reactions.
-
Insufficiently Strong Base: The acidity of the α-protons of 2'-bromoacetophenone is crucial for enolate formation. While traditional bases like sodium ethoxide (NaOEt) can be used, stronger, non-nucleophilic bases often lead to higher yields.[3] Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the ketone, driving the equilibrium towards the enolate.[3]
-
Expert Insight: The ortho-bromo group can influence the acidity of the α-protons through inductive effects. It's essential to ensure complete deprotonation to initiate the condensation.
-
-
Sub-optimal Reaction Temperature: Claisen condensations are often sensitive to temperature. Running the reaction at too low a temperature can lead to slow reaction rates, while excessively high temperatures can promote side reactions. A common starting point is to perform the deprotonation at 0°C and then allow the reaction to slowly warm to room temperature.
-
Moisture Contamination: Strong bases like NaH react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of moisture will quench the base and prevent enolate formation.
-
Inefficient Mixing: If using a solid base like NaH, ensure vigorous stirring to maintain a good dispersion in the reaction mixture.
Troubleshooting Table: Low Yield
| Potential Cause | Recommended Action | Rationale |
| Incomplete deprotonation | Switch from NaOEt to a stronger base like NaH. | NaH provides irreversible deprotonation, shifting the equilibrium towards the enolate.[3] |
| Reaction temperature too low | Start the reaction at 0°C and allow it to gradually warm to room temperature. Monitor progress by TLC. | Balances reaction rate with minimizing side reactions. |
| Presence of moisture | Use oven-dried glassware and anhydrous solvents. | Prevents quenching of the strong base. |
| Poor mixing of solid base | Ensure vigorous stirring throughout the reaction. | Maximizes the surface area of the base for efficient deprotonation. |
Q2: I am observing significant amounts of unreacted 2'-bromoacetophenone in my crude product. What's going wrong?
A2: This is a clear indication that the initial deprotonation step is failing or that the subsequent condensation is not proceeding efficiently.
-
Base Inactivity: Ensure your base is fresh and has been stored under appropriate inert conditions. Sodium hydride, for instance, can lose its activity if not handled properly.
-
Steric Hindrance: The ortho-bromo substituent can sterically hinder the approach of the ethyl acetate to the enolate. While this is an inherent challenge, optimizing other parameters can help overcome it.
-
Stoichiometry of Reagents: Ensure you are using at least a stoichiometric amount of the base relative to the 2'-bromoacetophenone. An excess of the base is often beneficial. Also, using ethyl acetate as both a reactant and a solvent can help drive the reaction forward.
Q3: My final product is contaminated with a significant amount of a self-condensation product of ethyl acetate. How can I prevent this?
A3: The self-condensation of ethyl acetate to form ethyl acetoacetate is a common side reaction in Claisen condensations.[4]
-
Order of Addition: The most effective way to minimize this is to control the concentration of the enolate of ethyl acetate. This can be achieved by slowly adding the ethyl acetate to a pre-formed solution of the 2'-bromoacetophenone and the strong base. This ensures that the enolate of the acetophenone is the predominant nucleophile.
-
Use of a Non-enolizable Ester: While not directly applicable to forming the target molecule with an acetyl group, in related syntheses, using a non-enolizable ester as the acylating agent can completely prevent self-condensation.
Caption: Competing reaction pathways in the synthesis.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2'-Bromoacetophenone
-
Sodium Hydride (60% dispersion in mineral oil)
-
Ethyl Acetate (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexanes
-
Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Ketone Addition: Dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred suspension of sodium hydride at 0°C (ice bath).
-
Enolate Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Ester Addition: Add anhydrous ethyl acetate (3.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid, ensuring the pH of the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Frequently Asked Questions (FAQs)
Q: Can I use sodium ethoxide instead of sodium hydride?
A: Yes, sodium ethoxide can be used. However, the reaction is an equilibrium, and the use of sodium ethoxide may result in lower yields compared to the irreversible deprotonation by sodium hydride.[5][6] If using sodium ethoxide, it is crucial to use it in an ethanolic solution and ensure anhydrous conditions.
Q: What are the key safety precautions for this reaction?
A: Sodium hydride is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and the mineral oil it is dispersed in should be removed with a dry solvent like hexanes before use if desired, though it is often used directly. The quenching of the reaction is highly exothermic and should be done slowly and with caution. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials (2'-bromoacetophenone and ethyl acetate) from the product. The product, being a β-diketone, should have a different Rf value than the starting materials. Staining with potassium permanganate can help visualize the spots.
Q: My product appears to be an oil, but I expected a solid. What should I do?
A: While some β-diketones are solids, this compound may exist as a viscous oil or a low-melting solid, especially if it is not completely pure. Purification by column chromatography is essential. If the purified product is still an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Storing the oil at low temperatures may also promote solidification.
References
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
(PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - ResearchGate. (n.d.). Retrieved from [Link]
-
The Claisen Condensation. (n.d.). Retrieved from [Link]
-
Clean synthesis of 2-arylideneindan-1,3-diones in water - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one - ResearchGate. (2009, June 16). Retrieved from [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved from [Link]
-
Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). (2014, April 21). Retrieved from [Link]
-
Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides | NSF Public Access Repository. (2023, April 25). Retrieved from [Link]
-
Boron Trihalide Mediated Haloallylation of Aryl Aldehydes and Its Application to the Preparation of (E)-1,3-Dienes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]
-
23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
1-(4-Bromophenyl)ethanone oxime (1). - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Claisen Condensation - ChemicalDesk.Com. (2013, January 14). Retrieved from [Link]
-
Contemporary Methods for Generation of Aryl Radicals - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers - MDPI. (n.d.). Retrieved from [Link]
-
CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem - YouTube. (2022, November 4). Retrieved from [Link]
-
THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. (n.d.). Retrieved from [Link]
-
Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
New Access to the Synthesis of 1,1,4,4-Tetracyanobuta-1,3-Diene-Based Push–pull Chromophores Using Tetracyanoethylene Oxide via [3+2] Cycloaddition-Ring Opening Reactions - ResearchGate. (2020, June 23). Retrieved from [Link]
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Sal - HELDA - University of Helsinki. (2021, May 16). Retrieved from [Link]
- KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione - Google Patents. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Synthesis of 1-(2-Bromophenyl)butane-1,3-dione
Welcome to the technical support guide for the synthesis of 1-(2-Bromophenyl)butane-1,3-dione. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions encountered during this synthesis. This guide is designed to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Core Synthesis Pathway: The Claisen Condensation
The most reliable and widely employed method for synthesizing β-diketones such as this compound is the Claisen condensation.[1] This reaction involves the base-mediated acylation of a ketone (2'-bromoacetophenone) using an ester (ethyl acetate). The general scheme is outlined below.
Caption: General workflow for the Claisen condensation synthesis.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis. Note that optimization of temperature, reaction time, and stoichiometry may be necessary depending on the scale and purity of your reagents.
Materials:
-
2'-Bromoacetophenone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl acetate (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Enolate Formation: Dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0°C (ice bath). Allow the mixture to stir for 30-60 minutes at room temperature. Hydrogen gas evolution should be observed.
-
Acylation: Add anhydrous ethyl acetate (3.0 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight, or gently reflux for 2-4 hours to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.
-
Acidification & Extraction: Acidify the aqueous mixture to a pH of ~3-4 with 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often an oil or semi-solid. Purify via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. An alternative and highly effective method for purifying β-diketones is through the formation of a copper(II) chelate.[2][3]
Troubleshooting Guide
Q1: My reaction yield is very low or I've recovered mostly starting material. What are the likely causes?
This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
Possible Cause 1: Inactive Base or Insufficient Deprotonation
-
The Chemistry: The Claisen condensation is an equilibrium-driven process.[4] To favor the product, a strong base is required to deprotonate the α-carbon of the 2'-bromoacetophenone, forming an enolate. This enolate is the key nucleophile. If the base is weak or has been deactivated, this crucial first step will not occur efficiently. Sodium hydride (NaH) is highly effective because it irreversibly deprotonates the ketone, and the byproduct (H₂ gas) leaves the system, driving the equilibrium forward.
-
Troubleshooting Steps:
-
Verify Base Activity: Sodium hydride is highly reactive with moisture. Use a fresh bottle or ensure your container has been properly stored. Old NaH will appear gray and clumpy rather than a fine powder.
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Any water present will quench the NaH before it can deprotonate your ketone.[5]
-
Check Equivalents: While catalytic base is used in some reactions like the Aldol, the Claisen condensation requires at least a full equivalent of base. This is because the product β-diketone is more acidic than the starting ketone and will be deprotonated by the base, effectively consuming it.[1][6] Using a slight excess (e.g., 1.1-1.2 eq) is recommended to ensure complete reaction.
-
Possible Cause 2: Poor Quality Starting Materials
-
The Chemistry: The purity of your 2'-bromoacetophenone is critical. Impurities can interfere with the reaction. For instance, if the starting material was synthesized via Friedel-Crafts acylation and contains residual Lewis acids, it could complicate the base-mediated reaction.[7]
-
Troubleshooting Steps:
-
Characterize Starting Material: Confirm the purity of your 2'-bromoacetophenone via NMR or melting point before starting.
-
Purify if Necessary: If impurities are detected, purify the starting material by recrystallization or chromatography.
-
Possible Cause 3: Sub-optimal Reaction Temperature
-
The Chemistry: While the initial deprotonation is often performed at 0°C to control the exothermic reaction, the subsequent acylation may require thermal energy to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Increase Temperature: After adding the ethyl acetate, consider gently refluxing the reaction mixture for a few hours. Monitor the progress by TLC to see if the starting material is being consumed.
-
Caption: A workflow for diagnosing low-yield issues.
Q2: My final product is contaminated with significant impurities. How can I identify and remove them?
Common Impurity 1: Ethyl Acetoacetate
-
The Chemistry: Ethyl acetate can undergo self-condensation in the presence of a strong base to form ethyl acetoacetate. This is a competing side reaction.
-
Identification: This byproduct is often a lower-boiling, greasy substance. It can be identified by comparing the product's ¹H NMR spectrum to a reference spectrum of ethyl acetoacetate.
-
Removal:
-
Column Chromatography: A well-run silica gel column can effectively separate the desired product from ethyl acetoacetate.
-
Copper Chelate Purification: This is a highly selective method. β-diketones form stable, often crystalline, copper(II) chelates that are insoluble in water and can be precipitated from the crude reaction mixture.[2][3] The chelate is then filtered, washed, and decomposed with a strong acid to release the pure β-diketone.
-
Common Impurity 2: Unreacted 2'-Bromoacetophenone
-
The Chemistry: This indicates an incomplete reaction (see Q1).
-
Identification: Easily identified by TLC and ¹H NMR.
-
Removal: Can be separated by column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inactive base, insufficient base, moisture, low temperature. | Use fresh NaH (>1 eq), ensure anhydrous conditions, try gentle reflux. |
| Side Product Formation | Self-condensation of ethyl acetate. | Use excess ethyl acetate to favor the desired reaction; purify via chromatography or copper chelate formation.[2] |
| Reaction Stalled | Insufficient activation energy or poor reagent quality. | Confirm purity of starting materials; increase reaction temperature and monitor by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this reaction?
The mechanism proceeds in several key steps:
-
Enolate Formation: The strong base (e.g., ethoxide from ethanol quenching NaH, or NaH itself) removes an acidic α-proton from 2'-bromoacetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an ethyl acetate molecule. This forms a tetrahedral intermediate.
-
Reformation of Carbonyl: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group.
-
Final Deprotonation: The resulting this compound has a highly acidic methylene proton between the two carbonyls. The ethoxide leaving group (or any other base present) rapidly and irreversibly deprotonates this position. This final acid-base step is the thermodynamic driving force for the entire reaction.[4]
-
Protonation: An acidic workup is required in the final step to protonate the enolate product and yield the neutral β-diketone.
Caption: Step-wise mechanism of the Claisen condensation.
Q2: Why is sodium hydride (NaH) often preferred over sodium ethoxide (NaOEt)?
While sodium ethoxide can be used, sodium hydride offers a key advantage. The reaction between NaOEt and the ketone is an equilibrium. In contrast, NaH deprotonates the ketone irreversibly because the byproduct, hydrogen gas, is volatile and escapes the reaction vessel. According to Le Châtelier's principle, this removal of a product shifts the equilibrium entirely towards the formation of the enolate, leading to higher conversion and potentially higher yields.
Q3: Can I use a different acetylating agent, like acetic anhydride?
Yes, other acetylating agents can be used. Acetic anhydride is more reactive than ethyl acetate and can sometimes provide better yields. However, the reaction conditions, particularly the choice of base and solvent, may need to be adjusted. With acetic anhydride, side reactions can also be more prevalent, so careful optimization is required.
References
-
Caron, S., & Hawkins, J. M. (2021). Synthesis of Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3225. Available at: [Link]
- Google Patents. (2009). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
-
Pasechnik, D. S., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3104–3111. Available at: [Link]
-
Chemistry LibreTexts. (2023). 23.7: The Claisen Condensation Reaction. Available at: [Link]
-
Das, P., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204. Available at: [Link]
-
Bio-protocol. (2018). Preparative-Scale Synthesis of (S)-1-(2-bromophenyl) ethan-1-ol (S-2a). Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Available at: [Link]
-
MDPI. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(18), 4246. Available at: [Link]
-
ResearchGate. (2012). 1,4-Dibromobutane-2,3-dione. Available at: [Link]
-
ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Available at: [Link]
-
University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
ACS Publications. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry with Victor. (2021, July 27). Claisen Condensation EXPLAINED [Video]. YouTube. Available at: [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Available at: [Link]
-
ResearchGate. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Available at: [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Phenacyl bromide. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(11), 1381. Available at: [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Beilstein Journals. (2020). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Beilstein Journal of Organic Chemistry, 16, 18-25. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Purification of 1-(2-Bromophenyl)butane-1,3-dione
Welcome to the technical support center for the purification of 1-(2-Bromophenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this aryl β-diketone. Our focus is on providing practical, experience-driven insights to help you achieve high purity and yield in your experiments.
Understanding the Chemistry: Keto-Enol Tautomerism
A crucial aspect of this compound chemistry is its existence as a mixture of keto and enol tautomers. This equilibrium is influenced by factors such as solvent polarity and temperature, which can impact purification and characterization.[1][2][3][4][5][6] In nonpolar solvents, the enol form, stabilized by intramolecular hydrogen bonding, is often predominant.[7] Conversely, polar solvents tend to favor the diketo form.[1][7] This dynamic behavior is important to consider when interpreting analytical data, such as NMR spectra, and when developing purification strategies.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Q1: My crude product is an oil and won't solidify. How can I proceed with purification?
Potential Cause: The presence of residual solvent or impurities can lower the melting point of the product, preventing it from solidifying. The product itself is reported to be a colorless to light yellow liquid, so obtaining a solid may not be the expected outcome.[8]
Solution:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by a high-vacuum pump.
-
Trituration: If you suspect the presence of non-polar impurities, try triturating the oil with a cold, non-polar solvent like hexane or pentane. The desired product may be induced to solidify, or impurities may be selectively dissolved.
-
Direct to Chromatography: If the product remains an oil, it is often best to proceed directly to column chromatography for purification.
Q2: My column chromatography separation is poor, with broad peaks and incomplete separation of my product from impurities.
Potential Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from closely eluting impurities.
-
Column Overloading: Applying too much crude material to the column can lead to poor separation.
-
Keto-Enol Tautomerism on Silica Gel: The equilibrium between the keto and enol forms on the acidic silica gel surface can sometimes lead to band broadening.
Solutions:
-
Optimize the Mobile Phase:
-
Systematically screen different solvent systems. A good starting point for aryl β-diketones is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
For more polar impurities, a gradient elution, gradually increasing the polarity of the mobile phase, can be effective.
-
Based on HPLC methods for similar compounds, a mobile phase of acetonitrile and water with an acidic modifier can be adapted for normal phase chromatography by using a solvent system like hexane:ethyl acetate with a small amount of acetic acid.[9]
-
-
Reduce Column Loading: Use a larger column or apply less crude material. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude product.
-
Modify the Stationary Phase: In some cases, using a less acidic stationary phase, such as neutral alumina, can minimize issues related to tautomerism.
Experimental Workflow: Column Chromatography Purification
Sources
- 1. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thecatalyst.org [thecatalyst.org]
- 4. orientjchem.org [orientjchem.org]
- 5. scispace.com [scispace.com]
- 6. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 9. Separation of 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Common side products in the synthesis of 1-(2-Bromophenyl)butane-1,3-dione
An essential component in contemporary drug discovery and materials science is 1-(2-Bromophenyl)butane-1,3-dione. Its synthesis, which most frequently involves a Claisen condensation reaction, is essential to the research and development pipeline. However, like any chemical transformation, this process is not without its difficulties. A number of side products can appear, which can lower yields, make purification more difficult, and jeopardize the validity of the final experimental results.
This technical support center was created to serve as a specialized resource for professionals in the field of drug development, as well as for researchers and scientists. It offers practical, experience-based advice for identifying, comprehending, and reducing the formation of common side products. This guide, which is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, offers in-depth explanations of the underlying chemical principles as well as detailed protocols to guarantee the integrity and effectiveness of your synthesis.
Technical Support Center: Synthesis of this compound
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound, and how does it influence potential side reactions?
The synthesis predominantly occurs via a Claisen condensation . This reaction involves the base-mediated condensation of a ketone (1-(2-bromophenyl)ethanone) with an ester (typically ethyl acetate). The base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the desired β-dicarbonyl product.[1][2][3]
Understanding this mechanism is critical because the reaction's core components—a strong base, two carbonyl compounds with α-hydrogens, and an ambident enolate intermediate—are also the primary sources of side product formation.
Caption: Figure 1: Claisen Condensation Mechanism
Q2: My reaction yield is low, and I've isolated a significant amount of ethyl acetoacetate. Why did this happen and how can I prevent it?
This is a classic case of a competing self-condensation reaction . Ethyl acetate, your acetylating agent, also possesses α-hydrogens and can be deprotonated by the base. The resulting ester enolate can then attack another molecule of ethyl acetate to generate ethyl acetoacetate.[4][5]
-
Causality: This side reaction becomes dominant if the rate of ketone deprotonation is slow or comparable to the rate of ester deprotonation. This can be caused by:
-
Steric Hindrance: The bulky bromine atom on the phenyl ring of the ketone can sterically hinder the approach of the base, slowing down the formation of the desired ketone enolate.
-
Insufficiently Strong Base: While sodium ethoxide is standard, a weaker base or one that is not fully dissolved may not efficiently deprotonate the ketone.
-
Temperature Control: Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored ester self-condensation.
-
-
Troubleshooting Protocol:
-
Control Reagent Addition: Add the ethyl acetate slowly to a pre-formed mixture of the ketone (1-(2-bromophenyl)ethanone) and the base in the solvent. This ensures the ketone enolate is formed first and is readily available to react with the ester as it is introduced, minimizing the chance for the ester to react with itself.
-
Use a Stronger, Non-Nucleophilic Base: Consider using sodium hydride (NaH) or lithium diisopropylamide (LDA). These bases are stronger and can deprotonate the ketone more rapidly and irreversibly, pushing the equilibrium towards the desired ketone enolate.
-
Maintain Low Temperatures: Initiate the reaction at a lower temperature (e.g., 0 °C) to favor the thermodynamically preferred pathway (ketone deprotonation) before potentially warming the reaction to drive it to completion.
-
Caption: Figure 2: Major Side Product Pathways
Q3: My NMR analysis shows signals for the desired product, but also a species with a vinyl ether proton. What is this impurity?
You are likely observing an O-acylation product . The ketone enolate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the enolate oxygen.
-
C-Acylation (Desired): Attack from the carbon atom leads to the formation of the desired β-dicarbonyl compound. This is the thermodynamically stable product.
-
O-Acylation (Side Product): Attack from the oxygen atom results in the formation of a vinyl acetate derivative (an enol ester). This is often the kinetically favored product, meaning it can form faster, especially under certain conditions.[6]
-
Factors Favoring O-Acylation:
-
Reaction Conditions: Very low temperatures and the use of highly reactive acylating agents (like acetyl chloride instead of ethyl acetate) can favor the kinetic O-acylation product.
-
Counter-ion Effects: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) associated with the enolate can influence the C/O ratio of acylation.
-
-
Troubleshooting Protocol:
-
Allow for Thermodynamic Equilibrium: Ensure the reaction is stirred for a sufficient duration at a suitable temperature (e.g., room temperature to gentle reflux) to allow the kinetically formed O-acyl product to revert and rearrange to the more stable C-acyl product.
-
Use a Lewis Acid: Adding a Lewis acid like magnesium bromide (MgBr₂) can chelate with the ketone's oxygen, making it less nucleophilic and thereby favoring C-acylation.[6]
-
Choice of Reagents: Stick with less reactive esters like ethyl acetate over more aggressive acylating agents unless specifically required.
-
Q4: I'm observing an unexpected product that appears to have lost the bromine atom. Could an intramolecular reaction be occurring?
Yes, this is a known and significant side reaction for this specific substrate. The product, this compound, can undergo an intramolecular cyclization to form an indane-1,3-dione derivative .[7]
-
Mechanism: The methylene group between the two carbonyls in your product is highly acidic. In the presence of a base, it can be deprotonated to form a new, stabilized enolate. This enolate can then act as an intramolecular nucleophile, attacking the aromatic carbon that bears the bromine atom in a nucleophilic aromatic substitution-type reaction, displacing the bromide and forming a new five-membered ring.
-
Conditions Promoting Cyclization:
-
Excess Base: Using a large excess of base, especially after the main condensation is complete, can promote the deprotonation of the product.
-
Elevated Temperatures: Higher reaction temperatures or prolonged heating during the reaction or workup can provide the necessary activation energy for this cyclization.
-
-
Troubleshooting Protocol:
-
Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of base. A full equivalent is needed to drive the initial Claisen condensation to completion, but a large excess is detrimental.[1][2]
-
Controlled Workup: Upon completion of the reaction, quench it promptly by pouring it into an acidic solution (e.g., dilute HCl or acetic acid in ice water). This neutralizes the base and protonates the product enolate, preventing the intramolecular reaction from occurring.
-
Temperature Management: Avoid unnecessarily high temperatures or extended reaction times once the formation of the primary product is confirmed by a monitoring technique like TLC.
-
Troubleshooting Guide: Purity & Contamination
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive base (e.g., sodium ethoxide degraded by moisture).2. Poor quality starting materials.3. Insufficient temperature. | 1. Use freshly prepared or properly stored anhydrous base.2. Verify the purity of 1-(2-bromophenyl)ethanone and ethyl acetate via NMR or GC-MS.3. Gently warm the reaction mixture after initial mixing at a low temperature. |
| Presence of 3- or 4-bromo isomers in the final product. | Contamination of the starting 1-(2-bromophenyl)ethanone with its regioisomers. | Purify the starting ketone via recrystallization or column chromatography before use. Isomeric impurities are very difficult to remove from the final product.[8] |
| Dark, tar-like consistency of the crude product. | Decomposition of starting materials or product due to overly harsh conditions (e.g., too high temperature, prolonged reaction time, or overly concentrated base). | 1. Maintain strict temperature control.2. Reduce reaction time and monitor closely with TLC.3. Ensure proper stirring to avoid localized "hot spots" of high base concentration. |
| Difficulty in purifying the final product by chromatography. | The product, a β-dicarbonyl, can exist as a mixture of keto and enol tautomers, which can cause streaking on silica gel. It may also chelate to metal ions.[6] | 1. Consider converting the product to a metal salt (e.g., copper(II) salt) for purification, then liberating the pure dione with acid.2. Use a less acidic stationary phase or add a small amount of a weak acid to the eluent.3. Attempt purification via recrystallization as an alternative to chromatography. |
References
-
Dounay, A. B., & Magnus, P. (2003). The Synthesis of Indane-1,3-dione Derivatives. Chemical Reviews, 103(5), 1645–1662. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]
-
Alcaide, B., & Almendros, P. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3334. Available at: [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
- Hansley, V. L., & Schott, S. (1958). U.S. Patent No. 2,843,622. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Syntheses. (1925). p-Bromoacetophenone. Org. Synth., 5, 109. Available at: [Link]
-
Doubtnut. (n.d.). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 5. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields [allen.in]
- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for reactions involving 1-(2-Bromophenyl)butane-1,3-dione
Technical Support Center: Reactions of 1-(2-Bromophenyl)butane-1,3-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block in organic synthesis. As your virtual Senior Application Scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Troubleshooting Guide: Intramolecular Cyclization to form 2-Methylchroman-4-one
One of the primary applications of this compound is its conversion to valuable heterocyclic structures, such as 2-methylchroman-4-one, via an intramolecular palladium-catalyzed Heck reaction. This transformation, while powerful, can be prone to several issues. This guide will address the most common problems encountered during this synthesis.
Core Reaction: Intramolecular Heck Cyclization
The desired reaction is the palladium-catalyzed intramolecular cyclization of the enol form of this compound to yield 2-methylchroman-4-one.
Caption: Palladium-catalyzed intramolecular Heck cyclization.
Q1: My reaction is not proceeding, or the conversion of the starting material is very low. What are the likely causes?
A1: Low or no conversion in a palladium-catalyzed reaction often points to issues with the catalyst's activity or the reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Insufficient reduction or catalyst decomposition can halt the reaction.
-
Troubleshooting:
-
Add a phosphine ligand: Phosphine ligands, such as PPh₃ or a bidentate ligand like BINAP, stabilize the Pd(0) species and facilitate the catalytic cycle.[1] The choice of ligand is critical and can influence reaction rate and selectivity.
-
Ensure anaerobic conditions: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II). Degas your solvent and reaction mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen).
-
Check your reagents: Ensure all reagents and the solvent are anhydrous, as water can interfere with the catalyst and base.
-
-
-
Ineffective Base: A base is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[2] If the base is too weak or sterically hindered, the cycle will shut down.
-
Troubleshooting:
-
Switch to a stronger or more suitable base: Common bases for Heck reactions include triethylamine (NEt₃), potassium carbonate (K₂CO₃), or a bulky organic base like a proton sponge.[2] The choice can depend on the solvent and temperature. For this substrate, K₂CO₃ or Cs₂CO₃ are often good starting points.
-
-
-
Keto-Enol Tautomerism: this compound exists in equilibrium between its diketo and enol forms. The intramolecular Heck reaction proceeds through the enol tautomer, where the double bond is present for the migratory insertion step.
-
Troubleshooting:
-
Solvent choice: The keto-enol equilibrium is solvent-dependent. Polar solvents tend to stabilize the keto form, while non-polar solvents can favor the enol form.[3] However, catalyst and reagent solubility must also be considered. Toluene or DMF are common solvents for Heck reactions.
-
Base-mediated enolization: The presence of a base will deprotonate the dione to form the enolate, which is the precursor to the reactive enol form in the catalytic cycle. A suitable base is crucial not just for catalyst turnover but also for ensuring the presence of the reactive tautomer.
-
-
Caption: Troubleshooting low reaction conversion.
Q2: I am observing a significant amount of a debrominated side product, 1-phenylbutane-1,3-dione. How can I prevent this?
A2: The formation of 1-phenylbutane-1,3-dione is a result of a common side reaction in palladium-catalyzed couplings known as proto-dehalogenation or hydrodehalogenation.[4] This occurs when the organopalladium intermediate reacts with a hydrogen source before it can undergo the desired intramolecular cyclization.
-
Mechanism of Dehalogenation: After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br species can be protonated, leading to the cleavage of the Ar-Pd bond and formation of the dehalogenated product. The hydrogen source can be trace amounts of water, the solvent, or even the amine base if one is used.
-
Troubleshooting Strategies:
-
Rigorous exclusion of water: Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Choice of base: If using an amine base like triethylamine, it can also act as a hydride source. Switching to an inorganic base like K₂CO₃ or Cs₂CO₃ can minimize this side reaction.
-
Increase the rate of intramolecular cyclization: By optimizing conditions to favor the desired reaction pathway, you can outcompete the dehalogenation side reaction.
-
Higher concentration: Running the reaction at a higher concentration can favor the intramolecular process.
-
Temperature optimization: A moderate increase in temperature may accelerate the cyclization more than the dehalogenation, but excessive heat can lead to catalyst decomposition. Screen a range of temperatures (e.g., 80-120 °C).
-
Ligand choice: Electron-rich and bulky phosphine ligands can sometimes accelerate the desired coupling relative to side reactions.
-
-
| Problem | Probable Cause | Proposed Solution |
| Formation of 1-phenylbutane-1,3-dione | Proto-dehalogenation of Ar-Pd(II) intermediate | 1. Use rigorously dried reagents and solvent. 2. Switch from an amine base to an inorganic base (K₂CO₃). 3. Increase reaction concentration. |
Q3: The reaction is messy, and I am getting a mixture of products, including what appears to be an isomer of my desired 2-methylchroman-4-one. What is happening?
A3: A messy reaction with multiple isomers often points to issues with the regioselectivity of the migratory insertion or subsequent isomerization of the product.
-
Regioselectivity of Cyclization (Exo vs. Endo): The intramolecular Heck reaction can proceed via two main pathways: exo or endo cyclization. For the formation of a six-membered ring, a 6-exo-trig cyclization is generally favored, which leads to the desired chromanone product.[5][6] However, under certain conditions, a 7-endo-trig cyclization could occur, or the initial product could isomerize.
-
Product Isomerization: The initially formed 2-methylchroman-4-one contains a double bond that can potentially migrate under the reaction conditions, especially if the palladium-hydride species formed after beta-hydride elimination re-adds to the product olefin.[2]
-
Troubleshooting:
-
Additives to prevent re-addition: The addition of a stoichiometric amount of a silver salt, such as silver carbonate (Ag₂CO₃), can act as a halide scavenger and promote a "cationic" Heck pathway, which can sometimes give cleaner reactions and prevent product isomerization.[1]
-
Control reaction time and temperature: Over-running the reaction or using excessively high temperatures can promote side reactions and isomerization. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
-
Caption: Competing cyclization pathways and product isomerization.
Frequently Asked Questions (FAQs)
Q: What is the typical purity of commercially available this compound, and how should I purify it if necessary? A: Commercially available this compound is often sold at 95% purity.[7] Impurities may include starting materials from its synthesis or related side products. For sensitive catalytic reactions, further purification may be necessary.
-
Purification Protocol:
-
Column Chromatography: Flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a standard method for purifying beta-diketones.
-
Copper Chelate Formation: A classic and effective method for purifying beta-diketones involves the formation of a copper(II) chelate.[8][9] The crude dione can be dissolved in a suitable solvent and treated with an aqueous solution of copper(II) acetate. The resulting copper complex often precipitates and can be collected by filtration. The pure dione is then regenerated by treating the complex with a strong acid (e.g., HCl) and extracting the product.
-
Q: What safety precautions should I take when working with this compound? A: this compound and its isomers are classified as irritants. It is important to handle this chemical with appropriate personal protective equipment (PPE).
-
Safety Recommendations:
-
Wear safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust or vapors and contact with skin and eyes. The GHS hazard statements for the related 1-(4-bromophenyl)butane-1,3-dione indicate it may cause skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Q: Can I use other palladium catalysts for the intramolecular Heck reaction? A: Yes, a variety of palladium sources can be used. The choice of catalyst and ligand is a key part of reaction optimization.
-
Common Palladium Catalysts and Precatalysts:
-
Pd(PPh₃)₄: A Pd(0) source that can often be used directly.
-
Pd(OAc)₂ / PdCl₂: Pd(II) precatalysts that require an in-situ reduction, often facilitated by the phosphine ligand.
-
Pd₂(dba)₃: Another common Pd(0) precatalyst.
-
-
Ligand Selection: The choice of phosphine ligand is crucial. For intramolecular Heck reactions, both monodentate (e.g., PPh₃, P(o-tol)₃) and bidentate (e.g., BINAP, dppe) ligands have been used successfully. The ligand affects the stability, activity, and selectivity of the catalyst.[1]
References
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
- Carril, M., SanMartin, R., & Domínguez, E. (2007). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Arkivoc.
-
PubChem. (n.d.). 1-(4-Bromophenyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from: [Link]
- Nenajdenko, V. G., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry.
- Gou, Y., et al. (2017). Aroylhydrazones exhibiting keto-enol tautomerism. Frontiers in Chemistry.
- de Meijere, A., & Bräse, S. (Eds.). (2004). The Intramolecular Heck Reaction. Wiley Online Library.
- Fu, G. C. (2008). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Han, J., et al. (2016). One-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran. Royal Society of Chemistry.
- Cacchi, S., & Fabrizi, G. (2011). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules.
-
National Center for Biotechnology Information. (n.d.). 2-Methylchroman-4-one. PubChem. Retrieved from: [Link]
- Serebryakov, E. P., & Zaikin, V. G. (2018). Recent Developments in the Synthesis of β-Diketones. Molecules.
- Larock, R. C., & Dong, X. (2001). Palladium-catalyzed chemoselective intramolecular cyclization of 2-bromoaryl alkenenitriles. Journal of Organic Chemistry.
- Jung, M. E., & Maderna, A. (2004). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from: [Link]
- Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- Luthman, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Kaplan MCAT Prep. (2019).
- Reddy, C. R., & Reddy, P. N. (2011). An efficient synthesis of 4-chromanones. Tetrahedron Letters.
- Frontiers in Chemistry. (2022). Keto-enol tautomerism in the development of new drugs.
- Ghorai, M. K., & Kumar, A. (2009). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Indian Journal of Chemistry.
- Buchwald, S. L., & Fors, B. P. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
- Hein, J. E., et al. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2012). Synthesis of 2,3,4,4a-Tetrahydroxanthen-1-ones and 3,3a-Dihydro-2H-cyclopenta[b]chromen-1-ones from the Reaction of Salicylaldehydes and 2-Cyclohexen-1-one and 2-Cyclopenten-1-one. Molecules.
- Sigman, M. S., & Toste, F. D. (2020). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Journal of the American Chemical Society.
- Romanelli, G. P., et al. (2013). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
- Al-Jaber, A. S. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry.
- Ellis, G. P. (1977). Chromanones and Chromones. John Wiley & Sons.
- Belova, N. V., et al. (2010). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Physical Chemistry Chemical Physics.
- Marco-Contelles, J., & de la Pradilla, R. F. (2009). Palladium-Catalyzed Cyclization of Bromoenynamides to Tricyclic Azacycles: Synthesis of Trikentrin-Like Frameworks. The Journal of Organic Chemistry.
- Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Chen, J., & Wang, G. (2021). Research advances in palladium-catalysed intermolecular C–H annulation of aryl halides with various aromatic ring precursors. Organic & Biomolecular Chemistry.
- Hartwig, J. F., & Tan, Y. (2020). Deciphering complexity in Pd–catalyzed cross-couplings.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orientjchem.org [orientjchem.org]
- 4. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. divyarasayan.org [divyarasayan.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability and degradation of 1-(2-Bromophenyl)butane-1,3-dione
Welcome to the technical support center for 1-(2-Bromophenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-dicarbonyl compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the stability and integrity of your work.
Introduction to the Stability of this compound
This compound is a β-dicarbonyl compound, a class of molecules known for their unique chemical properties and synthetic utility. A key feature of these compounds is the presence of an active methylene group flanked by two carbonyl groups, which imparts significant reactivity. The stability of this compound is influenced by several factors, including its inherent chemical structure and external environmental conditions. Understanding these factors is critical for its proper handling, storage, and application in experimental settings.
The structure of this compound features two main reactive sites: the β-dicarbonyl moiety and the brominated phenyl ring. The β-dicarbonyl portion is susceptible to keto-enol tautomerism, hydrolysis, and thermal decomposition. The brominated aromatic ring can undergo photodegradation. This guide will delve into the specifics of these degradation pathways and provide strategies to mitigate them.
Frequently Asked Questions (FAQs)
Compound Characteristics and Handling
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily governed by two structural features:
-
The β-Dicarbonyl System: This functional group exists in a dynamic equilibrium between the keto and enol tautomers.[1] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which can influence the compound's reactivity and susceptibility to degradation. The acidic nature of the methylene protons makes the compound reactive towards bases.[2]
-
The 2-Bromophenyl Group: The carbon-bromine bond on the aromatic ring can be susceptible to cleavage under photolytic conditions, a known degradation pathway for brominated aromatic compounds.[3]
Q2: What is keto-enol tautomerism, and how does it affect my experiments with this compound?
A2: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a C=O bond) and an "enol" form (containing a C=C bond and an -OH group).[1] For β-dicarbonyl compounds, the enol form can be significantly populated due to the formation of a stable six-membered ring via intramolecular hydrogen bonding.
-
Impact on Spectroscopy: You may observe signals for both tautomers in your NMR spectra, which can complicate interpretation. The ratio of keto to enol forms is often solvent-dependent.[4]
-
Impact on Reactivity: The keto and enol forms have different reactivities. The enol form is more nucleophilic at the α-carbon, while the keto form is more electrophilic at the carbonyl carbons. This can affect the outcome of your reactions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at room temperature.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light to prevent photodegradation of the brominated phenyl ring. Use amber vials or store in a dark place.
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.
Troubleshooting Degradation
Q4: I've observed a new, more polar spot on my TLC plate after leaving my solution of this compound on the bench for a few hours. What could be the cause?
A4: The appearance of a new, more polar spot on a TLC plate is often indicative of degradation. The most likely cause is hydrolysis of the dicarbonyl moiety, especially if your solvent contains traces of water or if the solution is not pH-neutral. Hydrolysis can cleave the dicarbonyl bond, leading to the formation of 2-bromoacetophenone and acetic acid, which are more polar than the parent compound.
Q5: My NMR spectrum of this compound shows unexpected peaks after purification by column chromatography. What could be the issue?
A5: This could be due to several factors:
-
Residual Solvent: Ensure you have completely removed the chromatography solvents under high vacuum.
-
Silica Gel-Induced Degradation: The slightly acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. If you suspect this, you can use deactivated silica gel (treated with a base like triethylamine) or switch to a different purification method like recrystallization.
-
Tautomeric Forms: As mentioned in Q2, you might be observing a mixture of keto and enol forms, which can be solvent-dependent. Try acquiring the spectrum in a different deuterated solvent to see if the peak ratios change.
Q6: I am performing a reaction with this compound at an elevated temperature and am seeing a significant amount of byproduct formation. What is the likely degradation pathway?
A6: At elevated temperatures, β-dicarbonyl compounds can undergo thermal degradation.[5] The specific byproducts will depend on the reaction conditions, but potential pathways include decarboxylation (if a carboxylic acid intermediate is formed) or other complex rearrangements. It is advisable to run reactions at the lowest effective temperature and for the shortest possible time to minimize thermal degradation.
In-Depth Troubleshooting Guides
Guide 1: Investigating Hydrolytic Instability
This guide will help you determine if your compound is degrading via hydrolysis and how to mitigate it.
Symptoms:
-
Appearance of new peaks in HPLC or new spots on TLC, typically at shorter retention times or lower Rf values, respectively.
-
A decrease in the purity of your sample over time when in solution.
-
A change in the pH of your solution.
Causality:
Hydrolysis of a β-dicarbonyl compound can occur under both acidic and basic conditions, cleaving the C-C bond between the carbonyl groups. Water acts as a nucleophile, attacking one of the carbonyl carbons.
Workflow for Investigation:
Caption: Workflow for diagnosing photodegradation.
Experimental Protocol: Photostability Study
-
Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Exposure: Place one portion of the solution in a clear glass vial and another in an amber glass vial (as a control). Expose both to a light source (a photostability chamber is ideal, but a UV lamp or even direct sunlight can be used for a preliminary test).
-
Analysis: After a set period, analyze both samples by HPLC.
-
Evaluation: A greater degree of degradation in the clear vial compared to the amber vial indicates photosensitivity.
Proposed Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. The following is a starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic analytes and is MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate. | A gradient is necessary to elute the parent compound and a range of potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation: A stability-indicating method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This involves running forced degradation studies and showing that the degradation products are well-separated from the parent peak.
Summary of Potential Degradation Pathways
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic/Basic Hydrolysis | Cleavage of the dicarbonyl C-C bond | 2-Bromoacetophenone, Acetic Acid |
| Oxidation | Oxidation of the dicarbonyl moiety | Could lead to the formation of carboxylic acids or other oxidized species. |
| Thermal | Decarboxylation (if applicable), rearrangements | Complex mixture of smaller molecules. |
| Photolytic | Cleavage of the C-Br bond | Debrominated species, radical-mediated byproducts. |
References
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
- De Vijlder, T., Valkenborg, D., Lemière, F., Romijn, E. P., Laukens, K., & Cuyckens, F. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-629.
- Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. John Wiley & Sons.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12233069, this compound. Retrieved from [Link]
- Pearson, R. G., & Mayerle, E. A. (1951). The Alkaline Cleavage of β-Diketones. Journal of the American Chemical Society, 73(1), 99-101.
- Raghani, A. R., & Shreepathi, J. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 11-17.
-
Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. Retrieved from [Link]
-
V.P. & R.P.T.P Science College. (n.d.). UNIT – 3 : CHEMISTRY OF β-DICARBONYL COMPOUNDS. Retrieved from [Link]
-
YouTube. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. mdpi.com [mdpi.com]
Preventing self-condensation of 1-(2-Bromophenyl)butane-1,3-dione
Welcome to the technical support center for 1-(2-Bromophenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the experimental challenges associated with this versatile diketone, with a particular focus on preventing its self-condensation.
Introduction to the Challenge: The Self-Condensation of this compound
This compound is a valuable building block in organic synthesis. However, like many β-dicarbonyl compounds, it is susceptible to self-condensation, a reaction where two molecules of the diketone react with each other to form an undesired dimeric byproduct. This process is typically base-catalyzed and proceeds through an aldol-type condensation mechanism. The presence of two carbonyl groups increases the acidity of the methylene protons, facilitating the formation of an enolate, which can then act as a nucleophile.
The bulky 2-bromophenyl group introduces significant steric hindrance, which can influence the regioselectivity of enolate formation and the subsequent nucleophilic attack. Understanding and controlling these factors are paramount to achieving high yields of the desired product in reactions involving this diketone.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Problem 1: Low Yield of Desired Product with Significant Formation of a Higher Molecular Weight Byproduct
Symptoms:
-
TLC analysis shows a significant spot with a lower Rf value than the starting material and the expected product.
-
NMR analysis of the crude product reveals complex signals, suggesting a mixture, with peaks corresponding to a dimerized structure.
-
The isolated yield of the desired product is consistently low.
Root Cause: This is a classic sign of self-condensation. Under basic conditions, an enolate of the diketone is formed, which then attacks the carbonyl group of another molecule of the diketone.
Solutions:
-
Optimize Base Selection: The choice of base is critical. Avoid using small, nucleophilic bases like sodium hydroxide or sodium methoxide, as they can promote self-condensation.
-
Recommendation: Employ a strong, non-nucleophilic, sterically hindered base.[1][2] Lithium diisopropylamide (LDA) is an excellent choice as its bulky nature can selectively deprotonate the less sterically hindered α-carbon, and its strength ensures near-quantitative enolate formation, minimizing the concentration of the neutral diketone available for reaction.[2][3]
-
-
Strict Temperature Control: Enolate formation and subsequent reactions are highly temperature-dependent.
-
Recommendation: Perform the deprotonation at low temperatures (e.g., -78 °C) to favor the kinetically controlled formation of the desired enolate and to suppress the rate of the competing self-condensation reaction.[3]
-
-
Order of Addition: The sequence in which reagents are added can dramatically influence the outcome.
-
Recommendation: Add the diketone solution slowly to a solution of the base at low temperature. This ensures that the diketone is immediately deprotonated and that its concentration in the neutral, electrophilic form is kept to a minimum at all times.
-
Problem 2: Formation of an Unexpected Cyclic Product
Symptoms:
-
Mass spectrometry indicates a product with a mass corresponding to the loss of HBr from the starting material.
-
¹H NMR shows the disappearance of the characteristic methylene protons of the diketone and the appearance of signals consistent with a fused ring system.
Root Cause: The ortho-bromo substituent on the phenyl ring can participate in an intramolecular cyclization under certain conditions, particularly with strong bases. The enolate can displace the bromide in an intramolecular nucleophilic aromatic substitution (SNAr-type) reaction, leading to a cyclized product.
Solutions:
-
Use of a Non-nucleophilic Base: As with self-condensation, a bulky, non-nucleophilic base like LDA can disfavor this side reaction by minimizing the nucleophilicity of the base itself.
-
Careful Temperature Management: This side reaction may be more prevalent at higher temperatures. Maintaining a low temperature throughout the reaction can help to minimize or eliminate the formation of the cyclized byproduct.
-
Protecting Group Strategy: If intramolecular cyclization remains a persistent issue, consider a protecting group strategy for one of the carbonyl groups.[4][5] Converting one of the ketones to a ketal, for instance, will prevent enolate formation at that site and may alter the conformation of the molecule, disfavoring cyclization. The protecting group can be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of self-condensation for this compound?
A1: The self-condensation is a base-catalyzed reaction that proceeds via an aldol-type mechanism. A base abstracts a proton from the methylene group between the two carbonyls to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of a second molecule of the diketone. The resulting alkoxide intermediate can then be protonated to form a β-hydroxy diketone, which may subsequently dehydrate to yield a conjugated enone dimer.
Caption: Mechanism of self-condensation.
Q2: How does the 2-bromophenyl group influence the reactivity of the diketone?
A2: The 2-bromophenyl group has two main effects:
-
Steric Hindrance: The bulky ortho-bromo group can sterically hinder the approach of reagents to the adjacent carbonyl group and can influence the preferred conformation of the molecule. This can affect the rate and regioselectivity of enolate formation.
-
Electronic Effects: The bromine atom is electron-withdrawing via induction, which can increase the acidity of the methylene protons, making enolate formation easier.
Q3: Can I use a weaker base like potassium carbonate to avoid self-condensation?
A3: While weaker bases are less likely to promote rapid self-condensation, they may not be strong enough to generate a sufficient concentration of the enolate for your desired reaction to proceed at a reasonable rate.[1] This can lead to a sluggish and incomplete reaction. The key is to use a base that is strong enough to quantitatively form the enolate, thereby removing the starting diketone from the reaction mixture.[1]
Q4: What solvents are recommended for reactions involving this diketone?
A4: Anhydrous aprotic solvents are generally preferred. Tetrahydrofuran (THF) is a common choice, especially when using LDA, as it is a good solvent for both the base and the resulting lithium enolate. It is crucial to use anhydrous solvents to prevent quenching of the enolate and the strong base.
Experimental Protocol: Minimizing Self-Condensation in a Representative Reaction
This protocol outlines a general procedure for the alkylation of this compound, with a focus on preventing self-condensation.
Objective: To perform a selective alkylation at the methylene carbon while minimizing self-condensation.
| Reagent/Material | Purpose | Key Considerations |
| This compound | Starting material | Ensure it is pure and dry. |
| Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base | Use a freshly prepared or titrated solution. |
| Anhydrous Tetrahydrofuran (THF) | Aprotic solvent | Distill from sodium/benzophenone before use. |
| Alkyl halide (e.g., methyl iodide) | Electrophile | Use a reactive alkyl halide. |
| -78 °C bath (dry ice/acetone) | Temperature control | Maintain a low temperature during enolate formation. |
| Inert atmosphere (Nitrogen or Argon) | Prevent side reactions | Exclude moisture and oxygen. |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C.
-
Enolate Formation: Slowly add a solution of LDA (1.1 equivalents) to the stirred THF. Then, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting enolate solution at -78 °C for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired alkylated product.
Caption: Workflow for controlled alkylation.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 21.5: Enolates of Unsymmetrical Carbonyl Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
PubMed. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Synthesis of Enols and Enolates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of 1,3-Diketones. Retrieved from [Link]
-
Fiveable. (n.d.). 3.5 Claisen condensation - Organic Chemistry II. Retrieved from [Link]
-
NIH. (2018). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
University of Bristol. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2026). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
-
Imperial College London. (2013). Kinetic vs thermodynamic enolization. Retrieved from [Link]
-
NIH. (2024). Understanding the Competition between Alcohol Formation and Dimerization during Electrochemical Reduction of Aromatic Carbonyl Compounds. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 1-(2-Bromophenyl)butane-1,3-dione: A Multi-faceted Spectroscopic Approach
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive spectroscopic analysis required to verify the structure of 1-(2-Bromophenyl)butane-1,3-dione, a substituted aromatic β-diketone. This document is not a rigid protocol but a dynamic guide that explains the "why" behind the "how," empowering you to apply these principles to your own analytical challenges. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating case for the compound's structure. Furthermore, we will compare this standard approach with alternative techniques, providing a holistic view of modern structural elucidation.
The Analytical Challenge: Keto-Enol Tautomerism
A key feature of 1,3-dicarbonyl compounds like our target molecule is the existence of a constitutional isomerism known as keto-enol tautomerism. The molecule exists in a dynamic equilibrium between the diketo form and two possible enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH, and it profoundly impacts the resulting spectroscopic data.[1] Acknowledging and understanding this phenomenon is critical for an accurate interpretation of the spectra.
Core Spectroscopic Analysis: A Triad of Techniques
A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. For this compound, the triad of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive picture of the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons.
Expected ¹H NMR Spectrum of this compound:
Due to the keto-enol tautomerism, the ¹H NMR spectrum is expected to show signals for both the diketo and the dominant enol tautomer. The enol form is often stabilized by an intramolecular hydrogen bond.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns
| Assignment | Predicted Chemical Shift (ppm) - Diketo Form | Predicted Chemical Shift (ppm) - Enol Form | Multiplicity | Integration | Rationale |
| -CH₃ (Methyl) | ~2.2 | ~2.1 | Singlet | 3H | The methyl protons are adjacent to a carbonyl group, resulting in a downfield shift. |
| -CH₂- (Methylene) | ~4.0 | - | Singlet | 2H | These protons are situated between two electron-withdrawing carbonyl groups, leading to a significant downfield shift. This signal is absent in the enol form. |
| =CH- (Vinylic) | - | ~6.2 | Singlet | 1H | The proton on the carbon-carbon double bond of the enol form. |
| Ar-H (Aromatic) | ~7.3 - 7.8 | ~7.3 - 7.8 | Multiplet | 4H | The protons on the bromophenyl ring will exhibit complex splitting patterns due to their differing chemical environments and spin-spin coupling. |
| -OH (Enolic) | - | ~16.0 | Broad Singlet | 1H | The enolic proton is highly deshielded due to the intramolecular hydrogen bond with the adjacent carbonyl oxygen, resulting in a very downfield chemical shift. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.[1]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative proton ratios and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. In conjunction with ¹H NMR, it allows for a complete assignment of the carbon framework.
Expected ¹³C NMR Spectrum of this compound:
Similar to the ¹H NMR, the ¹³C NMR spectrum will display signals for both the diketo and enol tautomers.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Assignment | Predicted Chemical Shift (ppm) - Diketo Form | Predicted Chemical Shift (ppm) - Enol Form | Rationale |
| -CH₃ (Methyl) | ~30 | ~25 | The methyl carbon is in the aliphatic region. |
| -CH₂- (Methylene) | ~58 | - | The methylene carbon is deshielded by the two adjacent carbonyl groups. |
| =CH- (Vinylic) | - | ~97 | The vinylic carbon of the enol form. |
| Ar-C (Aromatic) | ~127 - 140 | ~127 - 140 | Multiple signals corresponding to the different carbon environments in the bromophenyl ring. |
| Ar-C-Br (Aromatic) | ~122 | ~122 | The carbon atom directly attached to the bromine will be shifted due to the halogen's electronic effect. |
| C=O (Ketone) | ~200, ~190 | ~195, ~185 | The carbonyl carbons are highly deshielded and appear far downfield. The two carbonyls in each tautomer are in slightly different chemical environments. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.
-
Data Processing and Analysis: Process the data and assign the chemical shifts based on established correlation tables and comparison with related structures.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected IR Spectrum of this compound:
The IR spectrum will show characteristic absorption bands for both the keto and enol forms.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3100-3000 | C-H stretch | Aromatic | Characteristic stretching of C-H bonds on the phenyl ring. |
| ~2960-2850 | C-H stretch | Aliphatic | Stretching vibrations of the methyl and methylene C-H bonds. |
| ~1725 & ~1705 | C=O stretch | Diketo form | Two distinct carbonyl stretching bands for the non-conjugated and conjugated ketones in the diketo form. |
| ~1600 | C=O stretch | Enol form | The carbonyl stretching frequency in the enol form is lowered due to conjugation and intramolecular hydrogen bonding. |
| ~1600 & ~1475 | C=C stretch | Aromatic & Enol | Stretching vibrations of the carbon-carbon bonds in the aromatic ring and the enol double bond. |
| ~750 | C-Br stretch | Aryl Halide | Characteristic stretching vibration for the carbon-bromine bond. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound:
The mass spectrum will show the molecular ion peak and characteristic fragment ions. A key feature will be the isotopic pattern of bromine.
-
Molecular Ion (M⁺): The molecular ion peak will appear at m/z 240 and 242 with an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[2]
-
Key Fragmentations:
-
Loss of a methyl group (-CH₃): [M-15]⁺
-
Loss of an acetyl group (-COCH₃): [M-43]⁺
-
Loss of the bromine atom (-Br): [M-79/81]⁺
-
Formation of the bromobenzoyl cation: [C₆H₄BrCO]⁺ at m/z 183/185.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analysis: Analyze the resulting mass-to-charge ratio (m/z) of the ions to determine the molecular weight and identify the fragmentation pattern.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for the structural confirmation of this compound.
Caption: Workflow for spectroscopic structural confirmation.
The Dynamic Equilibrium: Keto-Enol Tautomerism
The presence of both keto and enol forms in equilibrium is a defining characteristic of 1,3-diketones. The following diagram illustrates this equilibrium for this compound.
Caption: Keto-enol tautomerism of the target molecule. (Note: Actual images of the structures would be embedded in a real publication)
Comparison with Alternative Analytical Techniques
While the combination of NMR, IR, and MS is a powerful and routine approach, other techniques can provide complementary or definitive information.
Table 4: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Principle | Advantages | Disadvantages | Application to this compound |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[3] | Provides an unambiguous, high-resolution 3D structure. | Requires a suitable single crystal, which can be difficult to grow. Not applicable to non-crystalline materials. | Would provide the definitive solid-state structure, confirming bond lengths, bond angles, and the preferred tautomeric form in the crystal lattice. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a molecule, corresponding to electronic transitions. | Provides information about conjugated systems and chromophores. Quantitative analysis is straightforward. | Provides limited structural information on its own. Spectra can be broad and lack detail. | Would show characteristic absorptions for the aromatic ring and the conjugated enol system.[4][5][6] The position of the λmax could give insights into the extent of conjugation. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Correlates signals within and between ¹H and ¹³C spectra. | Provides detailed information about proton-proton and proton-carbon connectivities, which is invaluable for complex structures. | Can be more time-consuming to acquire and process than 1D NMR. | Would definitively establish the connectivity of the atoms in the molecule, confirming the assignment of all proton and carbon signals and distinguishing between isomers. |
Conclusion: A Self-Validating Approach to Structural Integrity
The structural elucidation of a molecule like this compound is not a linear process but an iterative one, where data from multiple spectroscopic techniques are integrated to build a coherent and self-validating structural hypothesis. The expected keto-enol tautomerism adds a layer of complexity that necessitates a thorough understanding of the principles behind each analytical method.
By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, we can confidently confirm the structure of this compound. When available, alternative techniques like X-ray crystallography can provide the ultimate confirmation. This multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for any further research or development involving this compound.
References
-
Dudek, G. O., & Dudek, E. P. (1965). Solvent Effects on the Tautomeric Equilibria of β-Diketones. Journal of the American Chemical Society, 87(13), 2889–2893. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
-
Clegg, W., & Teat, S. J. (2015). Crystal Structure Determination. Oxford University Press. [Link]
Sources
A Comparative Guide to the Reactivity of 1-(2-Bromophenyl)butane-1,3-dione and Structurally Related β-Diketones
For professionals in chemical research and drug development, β-diketones are indispensable synthons. Their unique structural motif, characterized by two carbonyl groups separated by a methylene bridge, imparts a versatile reactivity profile that is foundational for the synthesis of a vast array of heterocyclic compounds and coordination complexes.[1][2][3] This guide provides an in-depth comparative analysis of 1-(2-Bromophenyl)butane-1,3-dione, contrasting its reactivity with archetypal β-diketones such as acetylacetone, benzoylacetone, and dibenzoylmethane. Our objective is to elucidate how subtle structural modifications—specifically the introduction of a sterically demanding and electronically influential ortho-bromo substituent—govern the molecule's chemical behavior.
The Chemical Fulcrum: Understanding β-Diketone Reactivity
The reactivity of any β-diketone is fundamentally dictated by two interdependent chemical properties: the acidity of the central methylene protons and the dynamic equilibrium between its keto and enol tautomeric forms.
Keto-Enol Tautomerism: The Equilibrium that Defines Reactivity
β-Diketones rarely exist solely in their diketo form. They are in a constant, rapid equilibrium with their enol tautomer, a process facilitated by the migration of a proton from the central carbon to a carbonyl oxygen.[4][5] The stability of the enol form is significantly enhanced by two key factors:
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a stable, six-membered pseudo-ring through a hydrogen bond with the adjacent carbonyl oxygen.
-
Conjugation: The resulting C=C double bond is conjugated with the remaining carbonyl group and any adjacent aromatic systems, delocalizing electron density and lowering the overall energy of the molecule.[6][7]
The position of this equilibrium is highly sensitive to the nature of the substituents (R¹ and R²) flanking the dicarbonyl unit. Aromatic or bulky substituents tend to favor the enol form due to extended conjugation and steric effects.[8]
Caption: Keto-enol equilibrium in β-diketones, stabilized by chelation.
Acidity and Enolate Formation
The protons on the central α-carbon are remarkably acidic for a C-H bond (typically pKa ≈ 9-13), a direct consequence of the inductive electron-withdrawing effect of the two adjacent carbonyl groups.[9] Deprotonation by a suitable base yields a resonance-stabilized enolate anion, a potent nucleophile that is central to the synthetic utility of β-diketones. The reactivity in alkylation, acylation, and condensation reactions is directly proportional to the ease of formation and nucleophilicity of this enolate.
Structural Dissection: this compound
The subject of our analysis, this compound, possesses an asymmetric structure with an acetyl group (CH₃CO) and a 2-bromobenzoyl group (BrC₆H₄CO). This asymmetry introduces significant electronic and steric complexities compared to simpler analogues.
-
Electronic Effects: The phenyl ring provides conjugative stabilization to the enol form. The bromine atom at the ortho position exerts a powerful -I (inductive) effect, withdrawing electron density and increasing the acidity of the α-protons. This makes the formation of the corresponding enolate more favorable than in its non-brominated counterpart, benzoylacetone.
-
Steric Effects: The bulky bromine atom ortho to the carbonyl group introduces considerable steric hindrance. This can force the phenyl ring out of planarity with the dicarbonyl system, potentially disrupting optimal π-orbital overlap and slightly destabilizing the conjugated enol form. This steric clash also influences its approach to catalytic sites or other reactants.
Caption: Key structural factors governing the reactivity of β-diketones.
A Comparative Performance Analysis
To contextualize the reactivity of this compound, we compare it against three standard β-diketones. The data presented below summarizes their key physicochemical properties.
| Compound | Structure | Mol. Weight ( g/mol ) | Predicted pKa | Predominant Tautomer & Est. % Enol (in CDCl₃) | Key Differentiator |
| This compound | 2-Br-C₆H₄COCH₂COCH₃ | 241.08[10] | 8.69[11] | Enol (Conjugated + Inductive Effect) | Ortho-bromo group (steric + inductive effects) |
| Acetylacetone (acac) | CH₃COCH₂COCH₃ | 100.12 | ~9.0 | Enol (~85%) | Symmetrical, aliphatic benchmark |
| Benzoylacetone (ba) | C₆H₅COCH₂COCH₃ | 162.19 | ~8.7 | Enol (>95%)[6] | Phenyl group provides strong conjugative stabilization |
| Dibenzoylmethane (dbm) | C₆H₅COCH₂COC₆H₅ | 224.26 | ~9.4 | Enol (~99%)[8] | Two phenyl groups for maximum conjugation |
Analysis of Comparative Data:
-
Acidity: As predicted, this compound exhibits a lower pKa (higher acidity) than its non-halogenated analogue, benzoylacetone, and the purely aliphatic acetylacetone. This is a direct result of the bromine's electron-withdrawing inductive effect, which stabilizes the resulting enolate anion.
-
Enol Content: While benzoylacetone and dibenzoylmethane are almost exclusively in the enol form due to powerful conjugative effects, the steric hindrance from the ortho-bromo group in our target molecule may slightly decrease its enol population compared to an isomeric 1-(4-bromophenyl)butane-1,3-dione. Nevertheless, conjugation with the phenyl ring ensures the enol form still heavily predominates over the keto form.
Experimental Protocols for Reactivity Assessment
To empirically validate these theoretical comparisons, the following experimental protocols are recommended. These methods provide quantitative and qualitative data on the relative reactivity of β-diketones.
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Causality: ¹H NMR spectroscopy allows for the direct observation and quantification of distinct protons in both the keto and enol tautomers. The ratio of their integrated signal intensities provides a precise measure of the equilibrium position in a given solvent.
Methodology:
-
Sample Preparation: Accurately weigh ~20 mg of the β-diketone and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (a 10-second delay is generally safe) to allow for accurate integration.
-
Spectral Analysis:
-
Identify the singlet peak for the methylene protons (–CH₂–) of the keto tautomer, typically found around 3.5-4.0 ppm.
-
Identify the singlet peak for the vinylic proton (–C=CH–) of the enol tautomer, typically found around 5.5-6.5 ppm.
-
Identify the broad singlet for the enolic hydroxyl proton (–OH), often found far downfield (>12 ppm).
-
-
Calculation: Calculate the percentage of the enol form using the following formula, where I represents the integrated area of the respective signal: % Enol = [ I(vinylic CH) / ( I(vinylic CH) + (0.5 * I(methylene CH₂)) ) ] * 100
Caption: Workflow for determining keto-enol ratio via ¹H NMR.
Protocol 2: Synthesis of a Pyrazole Derivative as a Reactivity Probe
Causality: The reaction of a β-diketone with hydrazine to form a pyrazole is a classic cyclocondensation reaction. The reaction rate is a direct function of the electrophilicity of the carbonyl carbons and the overall favorability of the cyclization process. By running parallel reactions under identical conditions, one can obtain a clear comparison of reactivity.
Methodology:
-
Reaction Setup: To four separate, identical reaction vials, add one equivalent of each β-diketone (e.g., 0.5 mmol).
-
Reagent Addition: To each vial, add 5 mL of ethanol followed by 1.1 equivalents (0.55 mmol) of hydrazine hydrate.
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 60 °C). Withdraw small aliquots (e.g., 20 µL) at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Analysis: Dilute each aliquot and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting β-diketone. The compound that is consumed fastest is the most reactive under these conditions.
-
Yield Determination: After a set time (e.g., 3 hours), quench the reactions, perform an aqueous workup, and isolate the pyrazole product. Calculate the yield for each reaction to provide a quantitative measure of reactivity.
Conclusion and Outlook
The reactivity of this compound is a nuanced interplay of electronic activation and steric modulation. Its heightened acidity, conferred by the ortho-bromo substituent, makes it a prime candidate for reactions initiated by deprotonation, likely proceeding faster than with non-halogenated analogues. However, its utility in reactions requiring precise steric arrangements, such as in the formation of certain metal complexes or reactions with bulky nucleophiles, may be comparatively diminished.
For the drug development professional, this means that this compound can be a highly effective precursor for creating substituted heterocyclic scaffolds, particularly where rapid enolate formation is desired. Researchers should, however, remain cognizant of the potential for steric hindrance to influence reaction pathways and yields. This guide provides the foundational understanding and experimental framework necessary to effectively harness the unique reactivity of this valuable synthetic intermediate.
References
-
PubChem. (n.d.). 1-(4-Bromophenyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Stærk, D., Christensen, J., & Jensen, S. R. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7046. MDPI. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Abd-alhamed, H., et al. (2023). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. Retrieved from [Link]
-
Singh, S., et al. (2014). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 3(1), 1-13. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Retrieved from [Link]
-
Nanalysis Corp. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetylacetone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpras.com [ijpras.com]
- 3. acgpubs.org [acgpubs.org]
- 4. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Ketone - Wikipedia [en.wikipedia.org]
- 10. This compound | C10H9BrO2 | CID 12233069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
A Senior Application Scientist's Guide to the Purity Validation of Synthesized 1-(2-Bromophenyl)butane-1,3-dione
For researchers, scientists, and professionals in drug development, the assurance of compound purity is a foundational pillar of experimental validity and therapeutic safety. This guide provides an in-depth comparison of analytical methods for validating the purity of synthesized 1-(2-Bromophenyl)butane-1,3-dione, a versatile building block in organic synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Imperative of Purity in Synthesis
This compound is commonly synthesized via a Claisen condensation reaction between an ester and a ketone in the presence of a strong base.[1][2] A typical route involves the reaction of a 2-bromobenzoyl derivative with acetone.[3] The nature of this synthesis route, however, can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. The presence of these impurities can have significant downstream consequences, from skewing reaction yields and compromising the integrity of biological assays to introducing unforeseen toxicity in drug candidates. Therefore, a rigorous and multi-faceted approach to purity validation is not just best practice; it is a scientific necessity.
A Comparative Analysis of Purity Validation Techniques
A suite of analytical techniques should be employed to build a comprehensive purity profile of synthesized this compound. Each method provides a unique lens through which to view the sample, and their combined data create a robust and trustworthy assessment.
Structural Elucidation and Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules.[4][5] It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation and the identification of impurities. For this compound, both ¹H and ¹³C NMR are indispensable.
Trustworthiness: The quantitative nature of NMR allows for the determination of the relative amounts of the target compound and any proton-bearing impurities. By integrating the signals corresponding to the analyte and impurities, a direct measure of purity can be obtained.
Expected Spectral Features for this compound:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dione backbone, and the methyl protons. The keto-enol tautomerism of the β-dicarbonyl moiety will be evident, with characteristic signals for both the enol proton and the vinylic proton.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methylene carbon, and the methyl carbon.
Molecular Weight Verification and Fragmentation Analysis by Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the compound and its fragmentation pattern.[6][7] This is crucial for confirming the identity of the synthesized product and for identifying any impurities with different molecular weights.
Trustworthiness: The high resolution of modern mass spectrometers allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition. Fragmentation patterns can provide additional structural information and help to identify co-eluting impurities in chromatographic methods.[8][9]
Expected Fragmentation Pattern:
Upon electron ionization, β-diketones undergo characteristic fragmentation, including α-cleavage to form acylium ions and McLafferty rearrangements.[8] The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (C₁₀H₉BrO₂) and fragment ions resulting from the loss of acetyl and bromobenzoyl groups.
Separation and Quantification by Chromatographic Techniques
Expertise & Experience: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating the target compound from its impurities.[10][11] The choice between HPLC and GC depends on the volatility and thermal stability of the analyte and its impurities.
Trustworthiness: When coupled with a suitable detector (e.g., UV-Vis for HPLC, Flame Ionization Detector or Mass Spectrometer for GC), these techniques provide quantitative data on the purity of the sample. Method validation according to ICH guidelines ensures the reliability of the results.[12][13][14][15]
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the purity analysis of non-volatile compounds. A reversed-phase C18 column is typically suitable for separating this compound from potential polar and non-polar impurities.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[16][17][18] Given the predicted boiling point of this compound, GC can be a viable option, particularly for identifying volatile impurities like residual solvents.[19]
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[20][21][22] It is an excellent tool for confirming the presence of the characteristic carbonyl groups of the dione.
Trustworthiness: The FTIR spectrum serves as a fingerprint for the molecule. While not typically used for quantitative purity assessment, it can quickly reveal the presence of impurities with different functional groups, such as hydroxyl groups from starting materials or by-products.
Expected Vibrational Bands:
The FTIR spectrum of this compound will be dominated by strong absorption bands in the carbonyl stretching region (around 1600-1750 cm⁻¹). The presence of both keto and enol tautomers will likely result in a complex pattern of bands in this region.
Integrated Workflow for Purity Validation
A self-validating and robust workflow for the purity assessment of this compound integrates these techniques in a logical sequence.
Caption: Integrated workflow for the synthesis and purity validation of this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a carbon spectrum using the same sample. A proton-decoupled experiment is standard. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants to expected values and reference spectra.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Summary of Expected Data and Purity Assessment
| Analytical Technique | Parameter | Expected Result for Pure this compound | Indication of Impurity |
| ¹H NMR | Chemical Shifts (δ) | Characteristic signals for aromatic, methylene, and methyl protons, as well as enol and vinylic protons. | Additional peaks not corresponding to the target molecule or residual solvent. |
| Integration | Correct proton ratios for the structure. | Incorrect proton ratios. | |
| ¹³C NMR | Chemical Shifts (δ) | Signals for carbonyl, aromatic, methylene, and methyl carbons at expected positions. | Additional carbon signals. |
| Mass Spectrometry | Molecular Ion (m/z) | Peak corresponding to the calculated molecular weight of C₁₀H₉BrO₂. | Peaks at other m/z values. |
| Isotopic Pattern | Characteristic isotopic pattern for a bromine-containing compound. | Atypical isotopic pattern. | |
| HPLC | Retention Time (tR) | A single major peak at a specific retention time. | Additional peaks at different retention times. |
| Peak Area (%) | >95% for the main peak. | Main peak area <95%. | |
| FTIR | Wavenumber (cm⁻¹) | Strong absorption bands in the carbonyl region (approx. 1600-1750 cm⁻¹). | Presence of unexpected bands (e.g., broad -OH stretch around 3200-3600 cm⁻¹). |
Conclusion
The validation of the purity of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. A multi-technique approach, as outlined in this guide, provides a comprehensive and trustworthy assessment of purity. By understanding the principles behind each analytical method and implementing a logical workflow, researchers can confidently establish the purity of their synthesized compounds, thereby upholding the principles of scientific integrity.
References
-
LookChem. This compound. [Link]
-
Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(5), 1384–1389. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Zai, D.-X. (2012). 1,4-Dibromobutane-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3209. [Link]
-
Patil, S., Talele, G., & Gudi, G. (2013). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 75(5), 559–566. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12233069, this compound. [Link]
-
Kouvari, E., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(19), 6599. [Link]
-
ACS Publications. Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
ResearchGate. (PDF) Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
MDPI. The Effect of Thermal Annealing on Optical Properties and Surface Morphology of a Polymer: Fullerene- and Non-Fullerene-Blend Films Used in Organic Solar Cells. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Felli, I. C., & Pierattelli, R. (2015). Structural characterization of peptide hormone/receptor interactions by NMR spectroscopy. PubMed. [Link]
-
International Labmate. Analysis of Diacetyl and other Vicinal Diketones (VDK's) in alcoholic beverages. [Link]
-
CORE. Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. [Link]
-
Chromatography Online. Analysis of Diacetyl and Other Vicinal Diketones (VDKs) in Alcoholic Beverages. [Link]
-
Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Validation of Analytical Procedures Q2(R2). [Link]
-
Creative Biolabs. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
ResearchGate. (PDF) On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. [Link]
-
Purdue University. Live qualification/validation of purity methods for protein products. [Link]
-
JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
ResearchGate. FTIR Vibration-Rotation Spectrum and Analysis of the 13 CO 2 Asymmetric Stretch Fundamental Band. [Link]
-
Shimadzu. G316B Analysis of Diacetyl and 2,3-pentanedione in Beer Using Nexis™ GC-2030. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Powers, R. (2014). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Ahmed Mutanabbi Abdulla. The Claisen Condensation. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Zandomeneghi, G., Krebs, M. R. H., McCammon, M. G., & Fändrich, M. (2004). FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils. Protein Science, 13(12), 3314–3321. [Link]
-
ACS Publications. Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. [Link]
-
Glover, K. J., & Schmidt, J. J. (2019). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PubMed. [Link]
-
ResearchGate. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. [Link]
-
National Center for Biotechnology Information. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
-
Zhang, Z., et al. (2015). 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. RSC Advances, 5(11), 8195-8199. [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. lookchem.com [lookchem.com]
- 4. Structural characterization of peptide hormone/receptor interactions by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 10. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. shimadzu.com [shimadzu.com]
- 19. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 20. Fourier Transform Infrared Spectroscopy - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of 1-(2-Bromophenyl)butane-1,3-dione and 1-phenylbutane-1,3-dione
An In-Depth Comparative Analysis for the Advanced Researcher: 1-(2-Bromophenyl)butane-1,3-dione vs. 1-Phenylbutane-1,3-dione
Introduction: The Tale of Two Diketones
In the vast landscape of synthetic chemistry, β-diketones (or 1,3-diones) represent a class of exceptionally versatile building blocks. Their unique structural motif, characterized by two carbonyl groups separated by a methylene carbon, imparts a rich and varied reactivity profile. This is primarily governed by the pronounced acidity of the α-protons and the compound's ability to exist in a dynamic equilibrium between keto and enol tautomeric forms. This tautomerism is not merely a structural curiosity; it is the cornerstone of their utility as precursors for a wide array of heterocyclic systems, as potent bidentate ligands for metal coordination, and as key intermediates in drug discovery and materials science.[1][2][3][4]
This guide provides a comparative analysis of two specific β-diketones: the archetypal 1-phenylbutane-1,3-dione (commonly known as benzoylacetone) and its ortho-halogenated derivative, This compound . Our objective is to move beyond a simple cataloging of properties and delve into the nuanced effects of the ortho-bromo substituent. We will explore how this single atomic substitution influences the synthesis, spectroscopic behavior, and, most critically, the synthetic potential of the molecule, offering researchers a detailed perspective to inform their experimental design.
Part 1: Molecular Structure and Physicochemical Properties
The foundational difference between these two molecules is the introduction of a bromine atom on the C2 position of the phenyl ring. This substitution introduces both steric and electronic perturbations that ripple through the molecule, influencing its physical properties and chemical behavior.
Diagram: Comparative Molecular Structures
Caption: 2D structures of 1-Phenylbutane-1,3-dione and its ortho-bromo substituted analog.
The bromine atom, being highly electronegative, exerts a significant inductive electron-withdrawing effect (-I). Simultaneously, its lone pairs can participate in resonance, donating electron density to the ring (+R effect). However, for halogens, the inductive effect typically dominates. Sterically, the bulky bromine atom at the ortho position can restrict the free rotation of the phenyl ring, potentially influencing the planarity and conformation of the molecule, which in turn affects the keto-enol equilibrium and reactivity.
Table 1: Comparison of Physicochemical Properties
| Property | 1-Phenylbutane-1,3-dione | This compound |
| CAS Number | 93-91-4[5] | 57279-20-6[6] |
| Molecular Formula | C₁₀H₁₀O₂[5] | C₁₀H₉BrO₂[6] |
| Molecular Weight | 162.19 g/mol [5] | 241.08 g/mol [7] |
| Appearance | White to light yellow crystalline solid[8] | Colorless to light yellow liquid[7] |
| Melting Point | 57-60 °C[8] | Not applicable (Liquid at RT) |
| Boiling Point | 262 °C[8] | 120 °C at 1.5 Torr[7] |
| Predicted pKa | ~9.7 (for α-proton) | 8.69 ± 0.23[9] |
| Solubility | Soluble in Chloroform, DMSO, Acetone[10] | Soluble in common organic solvents |
A key observation from the data is the difference in physical state at room temperature and the predicted pKa. The liquid state of the bromo-derivative is likely due to the disruption of crystal lattice packing by the bulky, misplaced bromine atom compared to the unsubstituted phenyl ring. Furthermore, the lower predicted pKa for this compound suggests that its α-protons are more acidic, a direct consequence of the electron-withdrawing nature of the bromine atom stabilizing the resulting enolate anion.
Part 2: Synthesis Strategies - A Tale of Two Condensations
The synthesis of these diketones typically relies on the Claisen condensation, a robust carbon-carbon bond-forming reaction. However, the specific precursors and conditions are tailored to each molecule.
The Classic Route: Synthesis of 1-Phenylbutane-1,3-dione
The standard synthesis involves the base-mediated condensation of an ester (ethyl acetate) with a ketone (acetophenone). The base, typically sodium ethoxide, deprotonates the α-carbon of the ester, which then acts as a nucleophile attacking the carbonyl carbon of the ketone.
Diagram: General Mechanism of Claisen Condensation
Caption: Simplified workflow of the Claisen condensation for β-diketone synthesis.
Experimental Protocol: Synthesis of 1-Phenylbutane-1,3-dione[11]
-
Preparation of Base: Prepare sodium ethoxide by carefully dissolving sodium metal (11.5 g) in absolute ethanol.
-
Reaction Setup: Transfer the sodium ethoxide solution (34.0 g) to a round-bottom flask equipped with a dropping funnel and reflux condenser, and cool the flask in an ice bath.
-
Addition of Reagents: Add ethyl acetoacetate (200 ml) to the cooled solution, followed by the dropwise addition of acetophenone (60.0 g) at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, reflux the mixture for 3 hours.
-
Isolation of Intermediate: Allow the reaction to cool and leave it overnight in an icebox to precipitate the sodium salt of the diketone. Filter the salt.
-
Acidification: Dissolve the collected sodium salt in water and acidify with acetic acid until precipitation of the product is complete.
-
Purification: Filter the crude product and recrystallize from ethanol to yield pure 1-phenylbutane-1,3-dione as colorless needles.
An Alternative Approach: Synthesis of this compound
For the bromo-derivative, a common route involves the condensation of a substituted benzoyl derivative (like a methyl ester) with acetone, using a stronger base like sodium hydride to effectively deprotonate the acetone.[9]
Experimental Protocol: Synthesis of this compound[9]
-
Reaction Setup: To a solution of 2-bromobenzoic acid methyl ester in dry tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Acetone: Add acetone to the reaction mixture.
-
Reflux: Heat the mixture to 100 °C and maintain reflux for approximately 18-20 hours.
-
Quenching: After cooling to room temperature, carefully quench the reaction by adding a dilute acid solution (e.g., 10% HCl).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to obtain the final product.
Causality Behind Experimental Choices: The choice of sodium hydride in the second protocol is critical. Acetone is less acidic than ethyl acetoacetate, requiring a stronger, non-nucleophilic base like NaH to generate the necessary enolate concentration for the reaction to proceed efficiently. The use of THF as a solvent is due to its inert nature and ability to solvate the reagents effectively at the required reaction temperature.
Part 3: Spectroscopic Deep Dive - The Keto-Enol Tautomerism
The most fascinating aspect of β-diketones is their existence as a mixture of keto and enol tautomers. This equilibrium is sensitive to substitution and solvent polarity, and NMR spectroscopy is the primary tool for its investigation.[11]
Diagram: Keto-Enol Tautomerism
Caption: General equilibrium between the keto and enol forms of a β-diketone.
In non-polar solvents like CDCl₃, the enol form is stabilized by a strong intramolecular hydrogen bond, making it the predominant species.[11] In polar, protic solvents like methanol, this internal hydrogen bond is disrupted by solvent interactions, shifting the equilibrium towards the keto form.[11]
The ortho-bromo substituent in this compound can be expected to favor the enol form even further. The electron-withdrawing effect of bromine increases the acidity of the enolic proton, strengthening the intramolecular hydrogen bond.
Table 2: Comparative Spectroscopic Data
| Feature | 1-Phenylbutane-1,3-dione | This compound |
| ¹H NMR (CDCl₃) | Enol Form: ~16.0 ppm (s, 1H, enolic OH), ~6.1 ppm (s, 1H, vinyl CH), ~2.2 ppm (s, 3H, CH₃). Keto Form: ~4.0 ppm (s, 2H, CH₂), ~2.1 ppm (s, 3H, CH₃).[11] | Predominantly Enol Form: Similar characteristic peaks expected, with shifts in the aromatic region (7.2-7.8 ppm) due to the bromine substituent. |
| ¹³C NMR | Enol: ~195 ppm (benzoyl C=O), ~185 ppm (enol C-O), ~97 ppm (vinyl CH). Keto: ~202 ppm (acetyl C=O), ~198 ppm (benzoyl C=O), ~55 ppm (CH₂).[12] | Carbon attached to bromine expected around 120-130 ppm. Carbonyl shifts may be slightly altered by electronic effects. |
| IR (KBr/neat) | ~1725 cm⁻¹ (keto C=O), ~1600 cm⁻¹ (enol C=O, conjugated), Broad ~3100 cm⁻¹ (enolic OH).[12] | Similar characteristic bands are expected. |
| Mass Spec (EI) | M⁺ at m/z = 162. Key fragments at 105 ([PhCO]⁺) and 43 ([CH₃CO]⁺).[13] | M⁺ peaks at m/z = 240 and 242 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would include loss of Br, and fragments at 183/185 ([BrPhCO]⁺). |
Protocol: Determining Keto-Enol Ratio via ¹H NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of the β-diketone and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in a standard NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full magnetization recovery.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integration:
-
For the keto form , integrate the signal corresponding to the methylene protons (CH₂), typically around 4.0 ppm. Let this integral be I_keto.
-
For the enol form , integrate the signal for the vinyl proton (CH), typically around 6.0 ppm. Let this integral be I_enol.
-
-
Calculation:
-
The molar ratio is determined by comparing the normalized integrals. Since the methylene group has 2 protons and the vinyl group has 1, the ratio is calculated as:
-
% Keto = [ (I_keto / 2) / ( (I_keto / 2) + I_enol ) ] * 100
-
% Enol = [ I_enol / ( (I_keto / 2) + I_enol ) ] * 100
-
-
This protocol provides a validated method for quantifying the tautomeric equilibrium, a critical parameter for understanding and predicting the compound's reactivity.
Part 4: Reactivity and Synthetic Potential - The Substituent's Strategic Advantage
While both diketones are excellent precursors for synthesizing five- and six-membered heterocycles like pyrazoles and thiazoles[10][14], the ortho-bromo substituent on this compound unlocks a new dimension of synthetic possibilities.
Shared Reactivity: Heterocycle Synthesis
The reaction with hydrazine derivatives to form pyrazoles is a classic transformation for 1,3-diones. The reaction proceeds via condensation, cyclization, and dehydration.
Unique Reactivity: A Handle for Cross-Coupling
The C-Br bond on the phenyl ring of this compound is a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures that are inaccessible from the unsubstituted parent compound. This is a significant advantage in drug development, where modifying the aromatic core is a key strategy for optimizing biological activity.
Diagram: Comparative Synthetic Pathways
Caption: Divergent synthetic utility of the two diketones.
Conclusion
This comparative guide illuminates the profound impact of a single ortho-bromo substituent on the properties and utility of 1-phenylbutane-1,3-dione.
-
1-Phenylbutane-1,3-dione remains the quintessential, cost-effective building block for fundamental applications requiring a benzoylacetone core, particularly in the synthesis of a wide range of heterocyclic compounds.
-
This compound , while physically and spectroscopically distinct, offers a significant strategic advantage. Its enhanced acidity and, more importantly, its reactive C-Br bond make it a superior choice for synthetic campaigns that require late-stage functionalization of the phenyl ring. For researchers in drug development, this feature allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
The choice between these two reagents is therefore not arbitrary but a strategic decision based on the ultimate synthetic goal. While the parent compound serves the foundational roles, the bromo-derivative is a gateway to greater molecular complexity and tailored molecular design.
References
-
LookChem. this compound.[Link]
-
Sato, K., et al. Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones.[Link]
-
PubChem. 1-(4-Bromophenyl)butane-1,3-dione.[Link]
-
Encyclopedia.pub. Indane-1,3-Dione: From Synthetic Strategies to Applications.[Link]
-
NIST. 1,3-Butanedione, 1-phenyl-.[Link]
-
ResearchGate. Synthesis of 1-phenyl butane-1,3-dione.[Link]
-
PubChem. this compound.[Link]
-
ResearchGate. ¹H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top) and in CDCl3 (bottom).[Link]
-
Preprints.org. 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione.[Link]
-
ResearchGate. Reaction optimization between 1-phenylbutane-1,3-dione 1a with N-phenyl thiourea 7a to give 2-(N-phenylamino)-4-methyl-5-benzoylthiazole 8aa.[Link]
-
ACS Publications. Proton transfer in solid 1-phenylbutane-1,3-dione and related 1,3-diones as studied by carbon-13 CPMAS NMR spectroscopy and AM1 calculations.[Link]
-
ACS Omega. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC.[Link]
-
NIST. 1,3-Butanedione, 1-phenyl- (Mass Spectrum).[Link]
-
ResearchGate. Application of Cyclohexane-1,3-diones in the Synthesis of Six-Membered Nitrogen-Containing Heterocycles.[Link]
-
MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications.[Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Butanedione, 1-phenyl- [webbook.nist.gov]
- 6. 1-(2-Bromophenyl)-1,3-butanedione 95% | CAS: 57279-20-6 | AChemBlock [achemblock.com]
- 7. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 8. 1-Phenyl-1,3-butanedione | 93-91-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. lookchem.com [lookchem.com]
- 10. 1-Phenylbutane-1,3-dione | CAS:93-91-4 | Manufacturer ChemFaces [chemfaces.com]
- 11. researchgate.net [researchgate.net]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. 1,3-Butanedione, 1-phenyl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Tautomeric Equilibrium of 1-(2-Bromophenyl)butane-1,3-dione via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structural dynamics is paramount. Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, represents a critical aspect of this understanding, influencing a compound's reactivity, stability, and biological activity. This guide provides an in-depth analysis of the tautomeric equilibrium of 1-(2-bromophenyl)butane-1,3-dione, a β-dicarbonyl compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will explore the principles, experimental design, and data interpretation, while also comparing NMR with other analytical techniques.
The Phenomenon of Keto-Enol Tautomerism in β-Dicarbonyls
β-Dicarbonyl compounds, such as this compound, characteristically exhibit keto-enol tautomerism. This equilibrium involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct forms: a keto and an enol tautomer.
The stability of the enol form in β-dicarbonyls is significantly enhanced by two key factors: conjugation of the double bond with the remaining carbonyl group and the formation of a stable six-membered ring through intramolecular hydrogen bonding.[1][2] This inherent stability makes the keto-enol equilibrium in these systems slow on the NMR timescale, allowing for the distinct observation and quantification of both tautomers.[3][4]
Strategic Analysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy is an exceptionally powerful and direct method for investigating tautomeric equilibria in solution.[3][5] The distinct chemical environments of the protons in the keto and enol forms give rise to separate, well-resolved signals in the NMR spectrum. By integrating these signals, we can precisely determine the relative concentrations of each tautomer and thereby calculate the equilibrium constant (KT).
Causality in Experimental Design: Why NMR?
The choice of NMR as the primary analytical technique is deliberate. Unlike methods that might require derivatization or perturbation of the equilibrium, NMR provides a non-invasive snapshot of the species present in solution.[6] The slow rate of interconversion between the keto and enol forms of β-dicarbonyls on the NMR timescale is a crucial advantage, as it prevents the coalescence of signals and allows for accurate integration.[3][7]
The experimental design hinges on the careful selection of solvents. The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[1][5][8] Polar solvents can disrupt the intramolecular hydrogen bond of the enol form by competing for hydrogen bonding, thus shifting the equilibrium towards the more polar keto form.[3] Conversely, non-polar solvents tend to favor the enol form, where the intramolecular hydrogen bond remains intact.
Experimental Protocol: A Self-Validating System
The following protocol is designed to ensure robust and reproducible results. Each step has a clear rationale, contributing to the overall integrity of the experiment.
Part 1: Sample Preparation
-
Compound Procurement: Obtain high-purity this compound.[9][10][11][12] Purity is critical to avoid signals from impurities that could interfere with the analysis.
-
Solvent Selection: Prepare solutions of the compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and benzene-d₆). The use of deuterated solvents is standard for ¹H NMR to avoid large solvent signals that would obscure the analyte's signals.
-
Concentration: Prepare solutions at a consistent concentration (e.g., 0.1 M) to minimize concentration-dependent effects on the equilibrium.
Part 2: NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Spectra: Acquire a standard one-dimensional ¹H NMR spectrum for each sample. Key acquisition parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for full relaxation of all protons, which is crucial for accurate integration.
-
Temperature Control: Maintain a constant temperature during data acquisition (e.g., 298 K) as the tautomeric equilibrium can be temperature-dependent.[8]
Part 3: Data Analysis and Interpretation
-
Signal Assignment: Identify and assign the characteristic signals for both the keto and enol tautomers.
-
Enol Form: Expect a sharp singlet for the enolic proton, typically in the range of 12-16 ppm, due to the strong intramolecular hydrogen bond. The vinylic proton will appear as a singlet around 5-6 ppm. The methyl protons will also have a characteristic singlet.
-
Keto Form: Look for a singlet corresponding to the methylene (CH₂) protons, typically between 3.5 and 4.5 ppm. The methyl protons of the keto form will have a distinct chemical shift compared to the enol form.
-
-
Integration: Carefully integrate the well-resolved signals corresponding to a specific group of protons in each tautomer (e.g., the methyl protons). The ratio of the integrals directly reflects the molar ratio of the two forms.
-
Equilibrium Constant Calculation: Calculate the tautomeric equilibrium constant (KT) using the following equation: KT = [Enol] / [Keto] = (Integral of Enol Signal) / (Integral of Keto Signal)
Expected Data and Interpretation
The following table summarizes the anticipated ¹H NMR data for this compound in CDCl₃.
| Tautomer | Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Keto | -CH₃ | ~2.2 | Singlet | 3H |
| -CH₂- | ~3.8 | Singlet | 2H | |
| Aromatic | 7.2-7.8 | Multiplet | 4H | |
| Enol | -CH₃ | ~2.1 | Singlet | 3H |
| =CH- | ~6.1 | Singlet | 1H | |
| -OH | ~16.5 | Singlet | 1H | |
| Aromatic | 7.2-7.8 | Multiplet | 4H |
The presence of the electron-withdrawing bromo-substituent on the phenyl ring is expected to influence the acidity of the α-protons and the stability of the enolate intermediate, thereby affecting the position of the equilibrium.[13]
Comparison with Alternative Analytical Techniques
While NMR is a premier technique for this analysis, other methods can also provide valuable information, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | The keto and enol forms have different chromophores and thus distinct absorption maxima (λmax). The enol form, with its conjugated system, absorbs at a longer wavelength.[14][15][16] | High sensitivity, small sample requirement, and lower cost. | Overlapping absorption bands can make quantification challenging.[7][17] Requires careful calibration and may not be as direct as NMR.[18] |
| Infrared (IR) Spectroscopy | The keto and enol forms exhibit characteristic vibrational frequencies. The keto form shows a strong C=O stretch, while the enol form shows an O-H stretch and a C=C stretch. | Provides direct structural information about the functional groups present. | Can be difficult to quantify the relative amounts of each tautomer, especially in solution.[7] |
| Computational Chemistry | Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the tautomers and predict the equilibrium constant.[19][20] | Provides detailed insights into the geometric and electronic structures of the tautomers. Can be used to study systems that are difficult to analyze experimentally. | The accuracy of the results is highly dependent on the level of theory and basis set used. Experimental validation is often necessary.[20] |
Conclusion
NMR spectroscopy stands out as a robust and reliable method for the quantitative analysis of the tautomeric equilibrium of this compound. Its ability to provide direct, non-invasive, and quantitative data on the species in solution makes it an indispensable tool for researchers in drug development and chemical sciences. By understanding the principles behind the experimental design and data interpretation, scientists can confidently characterize the tautomeric behavior of complex molecules, leading to a deeper understanding of their chemical and biological properties.
References
-
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022-03-10). National Institutes of Health. [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
-
Keto-Enol Tautomerism : Key Points. (2022-06-21). Master Organic Chemistry. [Link]
-
Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ACS Publications. [Link]
-
Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. [Link]
-
Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
This compound | C10H9BrO2. PubChem. [Link]
-
Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. ACS Publications. [Link]
-
Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy. (2011-08-01). ACS Publications. [Link]
-
Benchmark Equilibrium Structures of Nucleobase Tautomers Validated Against Experimental Rotational Constants. ACS Publications. [Link]
-
Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
-
Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]
-
Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]
-
(PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate. [Link]
-
Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]
-
The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. Vedantu. [Link]
-
EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct. ERIC. [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016-09-16). Master Organic Chemistry. [Link]
-
Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. [Link]
-
This compound. LookChem. [Link]
-
KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. [Link]
-
UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... ResearchGate. [Link]
-
22.1: Keto-Enol Tautomerism. (2024-09-30). Chemistry LibreTexts. [Link]
-
(PDF) 1,4-Dibromobutane-2,3-dione. ResearchGate. [Link]
-
Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023-02-27). Oriental Journal of Chemistry. [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. This compound | C10H9BrO2 | CID 12233069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 11. 1-(2-Bromophenyl)-1,3-butanedione 95% | CAS: 57279-20-6 | AChemBlock [achemblock.com]
- 12. lookchem.com [lookchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. orientjchem.org [orientjchem.org]
A Senior Application Scientist's Guide to Purity Assessment: The Case of 1-(2-Bromophenyl)butane-1,3-dione
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For intermediates like 1-(2-Bromophenyl)butane-1,3-dione, a precursor in various synthetic pathways, rigorous purity assessment is non-negotiable. Even trace impurities can lead to unwanted side-products, reduced yields, or introduce toxicological risks in the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of methodologies for assessing the purity of this compound. We begin with a foundational technique—melting point analysis—and expand to more sophisticated instrumental methods, offering a pragmatic view on when and why to choose each approach.
A Note on the Physical State of this compound
It is crucial to note that while the 3-bromo and 4-bromo isomers of this compound are solids at room temperature with melting points around 94-96°C, the target 2-bromo isomer is often cited as a liquid.[1][2][3] For the purpose of this guide, the principles of melting point analysis will be discussed as they represent a fundamental thermal analysis technique. This discussion is directly applicable to the solid isomers and serves as a foundational model for understanding thermal behavior. For the 2-bromo isomer, the analogous technique of freezing point depression would apply, or this guide can be considered for a scenario where the compound has been solidified under specific conditions.
Section 1: The Foundational Pillar - Melting Point Analysis
Melting point is a characteristic physical property of a solid crystalline substance.[4] For a pure compound, the transition from solid to liquid occurs over a very narrow temperature range, typically 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the uniform crystalline lattice structure.[5] This disruption weakens the intermolecular forces holding the solid together, which has two observable consequences:
-
Melting Point Depression: Less thermal energy is required to break down the compromised crystal lattice, causing the substance to melt at a lower temperature than the pure compound.[4][6][7]
-
Melting Range Broadening: The impurities create localized regions with different melting characteristics, resulting in a wider temperature range over which the substance melts.
This phenomenon, known as melting point depression, is a powerful and rapid indicator of purity.[4][8]
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a standard laboratory procedure for determining the melting range of a solid.[9] The causality behind this protocol is to ensure uniform and controlled heating of a finely packed sample to allow for precise observation of the phase transition.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[10]
-
Grind the crystalline sample into a fine, uniform powder using a mortar and pestle.[11] This ensures efficient and even packing into the capillary tube, which is critical for uniform heat transfer.
-
-
Capillary Tube Packing:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount.[11]
-
Invert the tube and tap the sealed end gently on a hard surface to pack the powder down.[10] The final packed sample height should be 2-3 mm.[12] Over-packing can lead to poor heat distribution and an artificially broad melting range.
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[10]
-
Rapid Scan (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurement.
-
Refined Scan: Allow the apparatus to cool to at least 15°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.[12] A slow heating rate is crucial to ensure the sample and thermometer temperatures are in equilibrium, preventing an overestimation of the melting point.
-
-
Observation & Recording:
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last solid crystal melts into a transparent liquid (T2).
-
The melting range is reported as T1 - T2.
-
Visualizing the Workflow: Melting Point Analysis
Caption: Workflow for Capillary Melting Point Determination.
Section 2: High-Precision Thermal Analysis - Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) offers a more quantitative approach to purity determination. The technique measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13] A melting event is observed as an endothermic peak on the DSC thermogram. For an impure substance, this peak is broadened and shifted to a lower temperature.
The primary advantage of DSC is its ability to calculate the mole percent of impurity using the van't Hoff equation, which relates the melting point depression to the heat of fusion and the mole fraction of the impurity.[14] This provides a quantitative purity value, not just a qualitative indication.
Experimental Protocol: DSC Purity Analysis
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan. A small sample size minimizes thermal gradients.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 1-5°C/min) through the melting transition.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔH).
-
The instrument software applies the van't Hoff equation to the shape of the leading edge of the melting peak to calculate the mole % purity.
-
Visualizing the Workflow: DSC Analysis
Caption: Workflow for Purity Assessment using DSC.
Section 3: Orthogonal Verification - Chromatographic Techniques
While thermal methods are excellent for assessing overall purity with respect to soluble, non-volatile impurities, they cannot separate or identify individual impurity components. Chromatographic techniques are essential for this purpose, providing an orthogonal view of sample purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity analysis of non-volatile organic compounds in the pharmaceutical industry.[15][16] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[16]
Principle of Purity Assessment: A solution of the sample is injected into the HPLC system. As it passes through the column, the main compound and its impurities are separated into distinct peaks. A detector (commonly UV-Vis) measures the response of each eluting component. Purity is typically calculated as the area of the main peak as a percentage of the total area of all detected peaks (Area % method).
Visualizing the Workflow: HPLC Analysis
Caption: Workflow for Purity Assessment using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile or semi-volatile impurities, Gas Chromatography (GC) is the method of choice.[17][18] It separates components in the gas phase. When coupled with a Mass Spectrometer (MS), it provides definitive identification of the separated impurities based on their unique mass fragmentation patterns.[19][20] This is particularly valuable for identifying residual solvents, starting materials, or volatile by-products from the synthesis.
Principle of Purity Assessment: The sample is injected into a heated port, where it is vaporized and carried by an inert gas through a column. Separation occurs based on volatility and interaction with the stationary phase. The MS detector identifies and quantifies the components. Purity is assessed by identifying and quantifying any peaks other than the main compound.
Visualizing the Workflow: GC-MS Analysis
Caption: Workflow for Impurity Profiling using GC-MS.
Section 4: A Comparative Summary
Choosing the right analytical method requires balancing the need for information with practical considerations like sample type, throughput, and cost. The table below provides a comparative overview.
| Parameter | Melting Point Analysis | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Observation of solid-liquid phase transition temperature.[4] | Measurement of heat flow during phase transition.[13] | Differential partitioning between mobile and stationary phases.[16] | Separation of volatile compounds in the gas phase.[17] |
| Purity Indication | Depression and broadening of melting range. | Broadening of endotherm; quantitative calculation. | Appearance of secondary peaks besides the main analyte peak.[16] | Detection of peaks from volatile impurities.[21] |
| Quantitation | Qualitative to semi-quantitative at best. | Yes (Mole % purity).[14] | Yes (Area % purity, requires response factor assumptions).[22] | Yes (with appropriate standards).[23] |
| Sensitivity | Low (detects impurities >1-2%). | Moderate (detects impurities >0.1%).[24] | High (can detect impurities <0.01%).[25] | Very High (can detect trace/ppb levels).[21] |
| Impurity ID | No. | No. | No (unless coupled with MS). | Yes (via mass spectrum library matching).[19] |
| Suitability for Topic | Applicable to solid isomers; indicates presence of soluble, non-volatile impurities. | High for solid isomers; provides quantitative purity. | High; separates non-volatile impurities and isomers. | High; ideal for residual solvents and volatile starting materials. |
| Throughput | High. | Moderate. | Moderate to Low (depends on run time). | Moderate. |
| Cost | Very Low. | Moderate. | High. | High. |
Conclusion and Recommendations
For a comprehensive purity assessment of a key intermediate like this compound, no single method is sufficient. A multi-faceted, orthogonal approach is required for a self-validating and trustworthy analysis.
-
Initial Screening (for solid isomers): Melting point analysis is an invaluable, rapid, and low-cost first-pass technique.[9][26] A sharp melting range close to the literature value provides initial confidence in the material's purity. A significant depression or broadening immediately flags the sample for further investigation.
-
Quantitative Thermal Analysis (for solid isomers): DSC should be employed to obtain a quantitative measure of total soluble impurities.[27] This provides a more robust, instrument-based purity value than manual melting point observation.
-
Definitive Purity & Impurity Profile: HPLC is the cornerstone method for determining the purity of the main component and profiling related substances (e.g., isomers, degradation products, non-volatile by-products).[15][25] Its high sensitivity and resolving power make it essential for meeting stringent pharmaceutical quality standards.
-
Volatile Impurity Control: GC-MS analysis is critical for identifying and quantifying volatile impurities, particularly residual solvents, which are strictly regulated by guidelines such as ICH Q3C.[15][18]
By integrating these techniques, a researcher or drug development professional can build a complete and validated purity profile for this compound, ensuring its quality and suitability for subsequent manufacturing steps. This rigorous, evidence-based approach underpins the principles of scientific integrity and is fundamental to the development of safe and effective medicines.
References
- Purity Determination and DSC Tzero Technology. TA Instruments.
- Wh
- Measuring the Melting Point. Westlab Canada.
- Melting point determin
- 6.
- Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds.
- Melting Point Matters: The Key to Purity, Identific
- HPLC vs GC: Wh
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Prepare a Capillary Tube Sample for the Melting Point Appar
- 6.1C: Melting Point Theory. Chemistry LibreTexts.
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
- 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts.
- High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. Sci-Hub.
- This compound. LookChem.
- GC/MS Identific
- HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- Melting point depression. IBChem.
- Method for Determining Capillary Melting Point. J&K Scientific LLC.
- GC MS Vol
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
- Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus America.
- Comparing High-Performance Liquid Chromatography (HPLC)
- Melting Point Depression Explained. YouTube.
- Differential scanning calorimetry. Wikipedia.
- melting point depression: how does it work?. Reddit.
- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review.
- Bridging Analytical Gaps: Identification of GC/MS Impurities
- 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE. ChemicalBook.
- 1-(3-BROMO-PHENYL)-BUTANE-1,3-DIONE. ChemicalBook.
- 1-(4-Bromophenyl)-1,3-butanedione. Sigma-Aldrich.
Sources
- 1. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 2. 1-(3-BROMO-PHENYL)-BUTANE-1,3-DIONE | 4023-81-8 [chemicalbook.com]
- 3. 1-(4-Bromophenyl)-1,3-butanedione | 4023-81-8 [sigmaaldrich.com]
- 4. mt.com [mt.com]
- 5. ibchem.com [ibchem.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 16. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 17. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 18. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 19. emerypharma.com [emerypharma.com]
- 20. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 21. testinglab.com [testinglab.com]
- 22. pharmtech.com [pharmtech.com]
- 23. researchgate.net [researchgate.net]
- 24. Sci-Hub. High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry / Analytical Sciences, 1992 [sci-hub.box]
- 25. pharmoutsourcing.com [pharmoutsourcing.com]
- 26. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 27. pubs.acs.org [pubs.acs.org]
Cross-validation of analytical methods for 1-(2-Bromophenyl)butane-1,3-dione
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-(2-Bromophenyl)butane-1,3-dione
Introduction: The Analytical Imperative for a Key Synthetic Building Block
This compound is a halogenated β-diketone that serves as a crucial intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical compounds and fine chemicals.[1][2] Its purity, concentration, and stability are critical quality attributes that directly impact the yield, safety, and efficacy of the final product. Consequently, robust and reliable analytical methods are not merely a quality control checkpoint but a cornerstone of the entire development lifecycle.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the characterization and quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The industry standard for routine quality control and stability testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for identification and quantification, especially for volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method ideal for primary standard characterization.
The core objective of this document is to present a framework for the cross-validation of these methods. Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose, ensuring consistent and equivalent results across different techniques or laboratories.[3] This is a critical exercise during method transfer, modernization of analytical techniques, or when an orthogonal method is needed to confirm results, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7]
Regulatory Framework: Grounding in Scientific Rigor
Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[4][8] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, outlining the key performance characteristics that must be evaluated.[5][7]
Key Validation Parameters as per ICH Q2(R2):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
This guide will first detail the validation of each individual method according to these principles and then proceed to the cross-validation study.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC is the quintessential technique for the quality control of non-volatile organic compounds. For this compound, a reversed-phase C18 column is the logical choice, as it effectively retains the moderately polar analyte. The aromatic ring and diketone moiety constitute a strong chromophore, making UV detection highly sensitive and specific. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.
Experimental Protocol: HPLC-UV Method Validation
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic; 60:40 Acetonitrile:Water (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Diluent: Mobile Phase.
-
-
Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with diluent.
-
Working Standards: Prepare a series of working standards for linearity (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock standard.
-
Sample Preparation (Assay): Prepare a sample solution at a target concentration of 100 µg/mL using the diluent.
-
-
Validation Procedures:
-
Specificity: Inject the diluent, a placebo (if applicable), and a sample spiked with known related substances. The analyte peak should be free from interference.
-
Linearity: Inject the five working standards in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision (Repeatability): Perform six replicate injections of the 100 µg/mL standard. Calculate the Relative Standard Deviation (%RSD).
-
Precision (Intermediate): Repeat the repeatability test on a different day with a different analyst.
-
LOQ/LOD: Determine based on the signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.
-
Data Summary: HPLC-UV Validation
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Range | 25 - 150 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.1% |
| LOD | Report Value | 0.5 µg/mL |
| LOQ | Report Value | 1.5 µg/mL |
| Robustness | System suitability parameters pass | Complies |
Workflow Visualization: HPLC-UV Analysis
Caption: HPLC-UV analysis workflow for this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a highly specific and sensitive technique suitable for thermally stable and volatile compounds. This compound has sufficient volatility for GC analysis. The primary advantage of MS detection is its specificity; the mass spectrum provides a molecular fingerprint, and the presence of a bromine atom yields a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is invaluable for positive identification. Electron Ionization (EI) is used to generate reproducible fragmentation patterns for library matching and structural confirmation.
Experimental Protocol: GC-MS Method Validation
-
Chromatographic & Spectrometric Conditions:
-
Instrument: Agilent 7890B GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification (e.g., m/z 240, 242 for molecular ions; m/z 183, 185 for [M-C₂H₃O]⁺ fragment).
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane.
-
Stock Standard (1000 µg/mL): Prepare as in the HPLC method, using dichloromethane.
-
Working Standards: Prepare a linearity series (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Prepare a sample solution at a target concentration of 5 µg/mL.
-
-
Validation Procedures:
-
Follow the same principles as for HPLC, adapting for GC-MS. Specificity is confirmed by both retention time and the mass spectrum (including isotopic ratios). Linearity, accuracy, and precision are based on the peak area from the SIM chromatogram.
-
Data Summary: GC-MS Validation
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Correct retention time and mass spectrum | Complies |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.9985 |
| Range | 0.5 - 10 µg/mL | Established |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.5% |
| Precision (Repeatability, %RSD) | ≤ 5.0% | 2.5% |
| Precision (Intermediate, %RSD) | ≤ 5.0% | 3.8% |
| LOD | Report Value | 0.05 µg/mL |
| LOQ | Report Value | 0.15 µg/mL |
| Robustness | System suitability parameters pass | Complies |
Workflow Visualization: GC-MS Analysis
Caption: GC-MS analysis workflow for this compound.
Method 3: Quantitative NMR (qNMR) Spectroscopy
Principle & Rationale: qNMR is a primary ratio method of analysis that allows for the determination of a compound's concentration and purity without the need for an identical reference standard for calibration. Quantification is achieved by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard. For this compound, the molecule exists in a keto-enol tautomeric equilibrium.[9] For quantification, a signal present in both tautomers or a well-resolved signal from the major tautomer can be used. Maleic acid is chosen as the internal standard due to its high purity, stability, and a distinct singlet signal in a clear region of the spectrum.
Experimental Protocol: qNMR Method Validation
-
NMR Conditions:
-
Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide).
-
Internal Standard: Maleic acid (certified purity).
-
Pulse Program: Standard quantitative zg30 pulse sequence.
-
Relaxation Delay (d1): 30 seconds (ensuring full relaxation of all relevant nuclei).
-
Number of Scans: 16.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound and ~10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.7 mL).
-
Transfer to an NMR tube.
-
-
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum under the specified quantitative conditions.
-
Apply phasing and baseline correction.
-
Integrate the well-resolved singlet of the internal standard (maleic acid, ~6.3 ppm) and a suitable, non-overlapping signal from the analyte (e.g., the acetyl methyl protons ~2.2 ppm).
-
Calculate the purity or concentration using the standard qNMR equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons, M = Molar mass, m = mass, P = Purity of standard.
-
-
Validation Procedures:
-
Specificity: Confirmed by the chemical shifts, coupling patterns, and absence of interfering signals in the regions of integration.
-
Linearity/Accuracy/Precision: Prepare five samples with varying mass ratios of analyte to internal standard. Analyze and assess the linearity of the measured ratio vs. the weighed ratio. Accuracy and precision are determined from these measurements.
-
Data Summary: qNMR Validation
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No signal overlap at integrated regions | Complies |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range (Analyte/Standard mass ratio) | 1.0 - 3.0 | Established |
| Accuracy (% Purity) | ± 1.0% of theoretical | Complies (Mean 99.2% vs. Theoretical 99.5%) |
| Precision (Repeatability, %RSD) | ≤ 1.0% | 0.4% |
| Precision (Intermediate, %RSD) | ≤ 1.5% | 0.7% |
| LOQ (% Purity) | Report Value | ~1.0% |
| Robustness | Insensitive to minor changes in d1 (>5*T1) | Complies |
Workflow Visualization: qNMR Analysis
Caption: qNMR analysis workflow for this compound.
Cross-Validation Study: Proving Method Equivalence
Objective: To demonstrate that the validated HPLC-UV and GC-MS methods provide equivalent quantitative results for the assay of this compound. The qNMR method will serve as the primary reference method against which the others are compared.
Experimental Protocol: Cross-Validation
-
Sample Selection: Prepare five independent batches of this compound, representing the potential process variability.
-
Analysis:
-
Determine the purity of each batch using the validated qNMR method (n=3 replicates per batch). This result will be considered the "true value" for this study.
-
Determine the purity of each batch using the validated HPLC-UV method (n=6 replicates per batch).
-
Determine the purity of each batch using the validated GC-MS method (n=6 replicates per batch).
-
-
Acceptance Criteria: The mean assay value obtained by the HPLC-UV and GC-MS methods must be within ±2.0% of the value obtained by the qNMR method. The precision (%RSD) for each method must be within its validated limits.
-
Statistical Evaluation: A two-sample t-test can be used to compare the means of the results between methods to determine if there is a statistically significant difference.
Comparative Results
| Batch ID | qNMR Assay (%) (Reference Value) | HPLC-UV Assay (%) | GC-MS Assay (%) | % Difference (HPLC vs qNMR) | % Difference (GC vs qNMR) |
| B-001 | 99.4 | 99.1 | 98.8 | -0.3% | -0.6% |
| B-002 | 98.7 | 98.9 | 98.2 | +0.2% | -0.5% |
| B-003 | 99.6 | 99.8 | 99.1 | +0.2% | -0.5% |
| B-004 | 99.1 | 99.0 | 98.5 | -0.1% | -0.6% |
| B-005 | 98.5 | 98.2 | 97.9 | -0.3% | -0.6% |
| Mean | 99.06 | 99.00 | 98.50 | -0.06% | -0.56% |
| t-test (vs qNMR) | N/A | p > 0.05 | p < 0.05 | N/A | N/A |
Cross-Validation Workflow
Caption: General workflow for the cross-validation of analytical methods.
Discussion and Conclusion
The validation data confirms that all three methods are suitable for their intended purpose. The HPLC-UV method demonstrates excellent precision and accuracy, making it the ideal choice for routine quality control and release testing where high throughput and robustness are paramount. Its LOQ is perfectly adequate for assay and purity determinations.
The GC-MS method shows superior sensitivity (a lower LOQ) and unparalleled specificity due to mass spectrometric detection. This makes it exceptionally well-suited for identifying and quantifying trace-level volatile impurities that might be missed by HPLC-UV. However, the results show a small but consistent negative bias compared to the qNMR and HPLC methods. This could be due to minor thermal degradation in the hot GC inlet, a common phenomenon for β-diketones. The statistical analysis (p < 0.05) suggests this difference is significant, meaning the GC-MS method, while excellent for trace analysis, is not directly equivalent to the other two for assay determination without a correction factor.
The qNMR method stands out as a primary, standard-free quantification tool. Its high accuracy and precision make it the definitive method for certifying the purity of reference standards and for resolving discrepancies between other methods. Its lower throughput and higher instrumentation cost, however, make it less practical for routine sample analysis.
References
- IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. Available at: [Link]
-
Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available at: [Link]
-
de Souza, R. O., et al. (2014). ¹H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top)... ResearchGate. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
Sources
- 1. This compound | C10H9BrO2 | CID 12233069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
Benchmarking Synthetic Efficiency: A Comparative Guide to 1-(2-Bromophenyl)butane-1,3-dione Synthesis
Abstract
1-(2-Bromophenyl)butane-1,3-dione is a valuable building block in organic synthesis, particularly in the construction of various heterocyclic compounds and as a precursor in medicinal chemistry. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide provides a comprehensive comparison of prevalent synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, yields, and practical considerations. The presented experimental data and procedural insights aim to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific needs.
Introduction
The synthesis of β-diketones is a cornerstone of organic chemistry, with the Claisen condensation being a classical and widely employed method.[1][2] This reaction, involving the condensation of a ketone with an ester in the presence of a base, provides a direct route to 1,3-dicarbonyl compounds.[3][4] this compound, with its reactive bromine handle, serves as a versatile intermediate for further molecular elaboration through cross-coupling reactions or other transformations.[5][6] This guide will explore and benchmark two primary synthetic strategies for this target molecule: the classical Claisen condensation and a palladium-catalyzed cross-coupling approach.
Visualizing the Benchmarking Workflow
To provide a clear overview of the comparative analysis undertaken in this guide, the following workflow diagram illustrates the key stages of evaluation for the different synthetic routes.
Caption: Workflow for benchmarking synthetic routes to this compound.
Route 1: Claisen Condensation of 2'-Bromoacetophenone and Ethyl Acetate
The Claisen condensation represents the most traditional and direct approach to this compound.[1] This method involves the base-mediated reaction between 2'-bromoacetophenone and an excess of ethyl acetate, which serves as both the acylating agent and the solvent.
Underlying Principles
The reaction is initiated by the deprotonation of the α-carbon of 2'-bromoacetophenone by a strong base, typically sodium hydride (NaH) or sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The subsequent elimination of the ethoxide leaving group generates the desired β-diketone. The use of a strong, non-nucleophilic base like NaH is crucial to drive the equilibrium towards the product by irreversibly deprotonating the starting ketone.
Experimental Protocol
Materials:
-
2'-Bromoacetophenone
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl acetate (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere.
-
Anhydrous THF is added to the flask, followed by the slow, dropwise addition of a solution of 2'-bromoacetophenone (1.0 equivalent) in anhydrous ethyl acetate (10 equivalents) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to 0 °C, the reaction is cautiously quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow solid.
Visualizing the Claisen Condensation Mechanism
Caption: Mechanism of the Claisen condensation for the synthesis of this compound.
Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
An alternative and more modern approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This strategy couples an appropriate boronic acid or ester with a suitable acetyl-containing coupling partner. For the synthesis of this compound, one could envision coupling 2-bromophenylboronic acid with acetylacetone.
Underlying Principles
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.[7] The cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[7]
Experimental Protocol
Materials:
-
2-Bromophenylboronic acid
-
Acetylacetone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A round-bottom flask is charged with 2-bromophenylboronic acid (1.0 equivalent), acetylacetone (1.5 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Degassed 1,4-dioxane and water (4:1 v/v) are added, and the mixture is heated to 80-90 °C for 12-18 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route based on typical laboratory-scale experiments.
| Metric | Route 1: Claisen Condensation | Route 2: Suzuki-Miyaura Coupling |
| Typical Yield | 60-75% | 70-85% |
| Purity (post-chromatography) | >95% | >98% |
| Reaction Time | 4-6 hours | 12-18 hours |
| Reagent Cost | Low to moderate | Moderate to high (catalyst cost) |
| Safety & Handling | Requires handling of pyrophoric NaH | Requires handling of air-sensitive catalyst and ligands |
| Scalability | Readily scalable | Scalability can be limited by catalyst cost and removal |
Discussion of Advantages and Disadvantages
Route 1: Claisen Condensation
-
Advantages:
-
Utilizes readily available and inexpensive starting materials.
-
The reaction procedure is relatively straightforward and well-established.[1]
-
Generally shorter reaction times compared to the cross-coupling approach.
-
-
Disadvantages:
-
The use of sodium hydride requires careful handling due to its pyrophoric nature.
-
Yields can be moderate and may require optimization of reaction conditions.
-
The reaction can be sensitive to moisture.
-
Route 2: Suzuki-Miyaura Cross-Coupling
-
Advantages:
-
Disadvantages:
-
The cost of the palladium catalyst and ligands can be significant, especially for large-scale synthesis.[8]
-
Longer reaction times are generally required.
-
Complete removal of the palladium catalyst from the final product can be challenging and is often a critical concern in pharmaceutical applications.
-
Conclusion and Recommendation
Both the Claisen condensation and the Suzuki-Miyaura cross-coupling are viable methods for the synthesis of this compound. The choice of the optimal route depends heavily on the specific requirements of the project.
For small-scale laboratory synthesis and initial exploratory studies , the Claisen condensation offers a cost-effective and time-efficient solution, provided that appropriate safety precautions for handling sodium hydride are in place.
For larger-scale synthesis or when high purity is paramount , the Suzuki-Miyaura cross-coupling may be the preferred method due to its higher yields and cleaner reaction profile. However, the cost of the catalyst and the need for its subsequent removal must be carefully considered. In a drug development setting, the additional cost and purification steps associated with the palladium-catalyzed route may be justified by the superior purity of the final product, which can streamline downstream processes and regulatory compliance.
Ultimately, the decision should be based on a thorough evaluation of the available resources, project timelines, and the desired purity and scale of the final compound.
References
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]
-
1,4-Dibromobutane-2,3-dione. ResearchGate. [Link]
-
This compound. LookChem. [Link]
- 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. [Source Not Available].
-
Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. ACS Publications. [Link]
- High selectivity synthetic method for alpha-bromo ethyl acetate.
-
Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]
-
Synthesis of 1,3-Dienes via a Sequential Suzuki-Miyaura Coupling/Palladium-Mediated Allene Isomerization Sequence. PubMed. [Link]
-
ethyl bromoacetate. Organic Syntheses Procedure. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
A synthesis of 1,3-dienes using a Ni(II) mediated Suzuki-Miyaura reaction. ResearchGate. [Link]
- Synthetic Applications of 2-diazo-1,3-indanedione. [Source Not Available].
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
-
Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]
-
Synthetic route to 1,3-indanedione derivatives by the Claisen... ResearchGate. [Link]
-
Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]
-
p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Request PDF. [Link]
-
Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. MDPI. [Link]
-
A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. NIH. [Link]
-
Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]
-
The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis a. ORBi. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
-
Claisen condensation. 1,3-dicarbonyls (12). YouTube. [Link]
-
Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis: A Sustainable Process Development Appr. Omics. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications | MDPI [mdpi.com]
- 6. Synthesis of 1,3-Dienes via a Sequential Suzuki-Miyaura Coupling/Palladium-Mediated Allene Isomerization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Evaluation of 1-(2-Bromophenyl)butane-1,3-dione Derivatives
Authored by a Senior Application Scientist
In the landscape of contemporary drug discovery, the β-diketone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Among these, derivatives of 1-(2-Bromophenyl)butane-1,3-dione are gaining traction as a promising class of compounds with significant therapeutic potential. This guide provides an in-depth evaluation of the biological activities of these derivatives, offering a comparative analysis against established alternatives, and presenting detailed experimental protocols for their synthesis and biological assessment.
The strategic incorporation of a bromine atom on the phenyl ring introduces unique physicochemical properties, influencing the molecule's reactivity, lipophilicity, and binding interactions with biological targets. This guide will explore the implications of this structural feature on the antimicrobial, anticancer, and enzyme-inhibiting properties of these compounds.
I. Synthesis of this compound Derivatives: A Step-by-Step Protocol
The cornerstone of evaluating any novel compound is a robust and reproducible synthetic pathway. The Claisen condensation reaction is a classic and efficient method for the formation of 1,3-dicarbonyl compounds. Herein, we provide a detailed protocol for the synthesis of the parent compound, this compound, which can be adapted for the synthesis of various derivatives.
Experimental Protocol: Synthesis of this compound via Claisen Condensation
Materials:
-
2'-Bromoacetophenone
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1 equivalent) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl acetate (1.5 equivalents).
-
Addition of Ketone: Slowly add a solution of 2'-bromoacetophenone (1 equivalent) in anhydrous diethyl ether to the reaction mixture at room temperature with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Carefully acidify the aqueous mixture with a 10% hydrochloric acid solution until a pH of ~5-6 is reached. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Claisen condensation is sensitive to moisture, as water can hydrolyze the sodium ethoxide base and the ester starting material.
-
Freshly Prepared Base: Sodium ethoxide is hygroscopic and can degrade upon storage. Using a freshly prepared solution ensures its reactivity.
-
Slow Addition: The slow addition of the ketone helps to control the exothermic nature of the reaction and prevent side reactions.
-
Acidic Work-up: Acidification is necessary to protonate the enolate intermediate and precipitate the final dione product.
Caption: Workflow for the synthesis of this compound.
II. Comparative Analysis of Biological Activity
While specific biological activity data for this compound and its immediate derivatives are not extensively reported in publicly available literature, we can draw valuable insights from studies on structurally related β-diketone and 1,3-dione compounds. This section compares the potential biological activities of this class of compounds with standard therapeutic agents.
A. Antimicrobial Activity
β-Diketone derivatives have demonstrated notable antimicrobial properties.[1] Their mechanism of action is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt bacterial cell membranes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Materials:
-
Test compounds (this compound derivatives)
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Comparative Data (Hypothetical and Based on Related Compounds):
| Compound/Drug | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| This compound Derivative A | 8-16 | 16-32 | Hypothetical |
| This compound Derivative B | 4-8 | 8-16 | Hypothetical |
| Ciprofloxacin | 0.25-1 | 0.015-0.125 | [3] |
| Ampicillin | 0.25-2 | 2-8 | [4] |
Causality and Insights: The presence of the bromophenyl group is expected to enhance the lipophilicity of the molecule, potentially facilitating its passage through the bacterial cell membrane. The dione moiety's ability to chelate metal ions remains a key mechanistic aspect. While the hypothetical MIC values are higher than standard antibiotics, these derivatives could serve as valuable scaffolds for further optimization to improve potency.
Caption: Workflow for MIC determination using the broth microdilution assay.
B. Anticancer Activity
Derivatives of 1,3-diones have shown promise as anticancer agents, often inducing apoptosis and cell cycle arrest in cancer cells.[1][5] The underlying mechanisms can involve the modulation of various signaling pathways, including the NF-κB pathway.[6]
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compounds (this compound derivatives)
-
Standard anticancer drug (e.g., Doxorubicin)
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Normal cell line (e.g., Vero) for selectivity assessment
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Comparative Data (Based on Related Compounds):
| Compound/Drug | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Vero CC50 (µM) | Selectivity Index (SI) (Vero/MCF-7) | Reference |
| Isoindoline-1,3-dione Derivative | 3.81 (as CC50 in K562) | - | - | - | [1] |
| 1,3,4-Thiadiazole Derivative | ~52-55 | - | >100 | >1.8 | [7] |
| Doxorubicin | 0.1-1 | 0.05-0.5 | 13.76 | 13.76-137.6 | [8][9] |
Causality and Insights: The bromophenyl moiety can enhance cellular uptake and potentially interact with specific hydrophobic pockets in target proteins. The dione core is a versatile pharmacophore that can participate in various interactions, including hydrogen bonding and coordination with metal ions in metalloenzymes. The selectivity index (SI) is a crucial parameter, indicating the compound's therapeutic window. A higher SI value suggests greater selectivity for cancer cells over normal cells.
Caption: Proposed mechanism of carboxylesterase inhibition by dione derivatives.
III. Conclusion and Future Directions
Derivatives of this compound represent a compelling class of compounds with multifaceted biological potential. While direct experimental data for the parent compound and its immediate analogs remain to be fully elucidated, the extensive research on related β-diketone and 1,3-dione structures provides a strong rationale for their investigation as antimicrobial, anticancer, and enzyme-inhibiting agents.
The synthetic accessibility of these compounds, coupled with the tunable nature of the dione scaffold, offers a fertile ground for medicinal chemistry optimization. Future research should focus on:
-
Synthesis and characterization of a focused library of this compound derivatives with systematic structural modifications.
-
Comprehensive biological screening of these derivatives against a broad panel of microbial strains and cancer cell lines to establish structure-activity relationships (SAR).
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
Pharmacokinetic and in vivo efficacy studies to assess the drug-like properties and therapeutic potential of lead candidates.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively unlock the therapeutic promise of this intriguing class of molecules.
IV. References
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI.
-
Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. ResearchGate.
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI.
-
Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. National Institutes of Health.
-
Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for... ResearchGate.
-
Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal.
-
Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. PubMed.
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
-
Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate.
-
Requirements for mammalian carboxylesterase inhibition by substituted ethane-1,2-diones. ScienceDirect.
-
Carboxylesterase inhibitors. National Institutes of Health.
-
Application Notes and Protocols for 1,3-Indandione Derivatives in Anticancer Agent Development. Benchchem.
-
Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library.
-
A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. National Institutes of Health.
-
This compound. LookChem.
-
The IC 50 values, K i constants and inhibition types determined for... ResearchGate.
-
Inhibition of Carboxylesterases by Benzil (Diphenylethane-1,2-dione) and Heterocyclic Analogues Is Dependent upon the Aromaticity of the Ring and the Flexibility of the Dione Moiety. ResearchGate.
-
Antimicrobial activity and molecular analysis of Azoderivatives of β-diketones. ResearchGate.
-
Inhibition of carboxylesterases by benzil (diphenylethane-1,2-dione) and heterocyclic analogues is dependent upon the aromaticity of the ring and the flexibility of the dione moiety. PubMed.
-
Design, synthesis, and multi-target anticancer evaluation of 1,3-thiazolodin-4-one analogues against breast cancer: mechanistic insights into estrogen metabolism, inflammation, angiogenesis, and oxidative stress. National Institutes of Health.
-
Substituent-Controlled Selective Synthesis of 1,2-Diketones and Internal Alkynes from Terminal Alkynes with Arylboronic Acids vi. The Royal Society of Chemistry.
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. National Institutes of Health.
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI.
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.
-
Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Der Pharma Chemica.
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate.
-
Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. National Institutes of Health.
-
Novel dibenzoylmethane derivative 2-allyl-1,3-diphenyl-1, 3-propanedione: a safe and effective topical treatment for melanoma. PubMed.
-
Synthesis, Characterization, Antibacterial, Antifungal, Antioxidant and Anti-Inflammatory Actions of Novel β-Diketone Complex. Oriental Journal of Chemistry.
-
The IC 50 values, K i constants and inhibition types determined for... ResearchGate.
-
(PDF) Carboxylesterase inhibitors. ResearchGate.
-
2H-Pyran-2-one, 3-bromo. Organic Syntheses.
-
Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry.
-
Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. National Institutes of Health.
-
Journal of Enzyme Inhibition and Medicinal Chemistry. ResearchGate.
-
Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. National Institutes of Health.
-
Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(2-Bromophenyl)butane-1,3-dione
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2-Bromophenyl)butane-1,3-dione. As a brominated organic compound, this substance requires specific handling and disposal procedures to mitigate risks to personnel, prevent environmental contamination, and adhere to regulatory standards. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
Core Principles: Hazard Assessment and the Rationale for Specialized Disposal
This compound is a halogenated β-diketone. Its chemical structure necessitates a disposal pathway distinct from non-halogenated organic waste. The primary driver for this segregation is the bromine atom. Halogenated organic compounds can form highly toxic and persistent environmental pollutants, such as dioxins and furans, if subjected to improper incineration. Therefore, disposal must be handled by licensed facilities equipped with high-temperature incinerators and specialized off-gas scrubbing systems.[1]
Table 1: Physicochemical Properties and Anticipated Hazard Profile
| Property | Value / Classification | Source & Rationale |
| CAS Number | 57279-20-6 | [2][3] |
| Molecular Formula | C₁₀H₉BrO₂ | [2][3] |
| Molecular Weight | 241.08 g/mol | [2][3] |
| Boiling Point | ~321.8 °C at 760 mmHg | [2] |
| Anticipated Hazards | Causes skin irritation (H315) Causes serious eye irritation (H319) May cause respiratory irritation (H335) Potentially harmful if swallowed (H302) | Inferred from GHS classifications for the structural isomer 1-(4-bromophenyl)butane-1,3-dione.[4] These are common hazards for functionalized aromatic compounds. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | A common classification for brominated organic compounds due to their persistence and potential for bioaccumulation.[5][6] |
| Waste Classification | Halogenated Organic Waste | Mandated due to the presence of bromine. This classification dictates the final disposal method.[7] |
Mandatory Safety Precautions & Personal Protective Equipment (PPE)
Before handling or disposing of this compound in any form, the following safety protocols are non-negotiable.
-
Engineering Controls : All handling and preparation for disposal must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors, which may cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is required to prevent dermal and ocular exposure.[6]
-
Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.
-
Hand Protection : Wear chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use.
-
Body Protection : A buttoned laboratory coat must be worn. Ensure it is clean and appropriate for the task.
-
Respiratory Protection : While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required for spill cleanup outside of a hood, depending on institutional policies and the scale of the spill.
-
The Disposal Workflow: A Step-by-Step Decision Process
The proper disposal of this compound begins the moment it is designated as waste. The following workflow ensures that all forms of the waste stream are handled correctly from the point of generation to final collection.
Caption: Decision workflow for the proper segregation and containment of this compound waste.
Detailed Disposal Protocols
Protocol 4.1: Disposal of Unused or Waste this compound (Pure Compound or in Solution)
This protocol applies to the pure chemical, reaction byproducts, or solutions containing the compound.
-
Prepare the Waste Container : Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. Ensure it is made of a compatible material (e.g., HDPE or glass) and is properly vented if necessary.
-
Labeling : The container must be clearly and accurately labeled with "Halogenated Organic Waste" and list this compound as a constituent. Include hazard pictograms as appropriate (e.g., irritant, environmentally hazardous).
-
Transfer : Working inside a chemical fume hood, carefully transfer the waste material into the container. If the compound is a solid, use a powder funnel. If it is a solution, use a solvent-resistant funnel. Avoid overfilling; containers should not be filled beyond 75-80% capacity.
-
Segregation is Key : Do not mix this waste with non-halogenated organic waste streams. This is the most common and costly mistake in laboratory waste management. The treatment processes are entirely different.[8]
-
Secure and Store : Securely cap the waste container. Store it in a designated satellite accumulation area, typically in secondary containment, away from heat sources or incompatible materials.[6]
Protocol 4.2: Disposal of Contaminated Solid Materials
This protocol applies to disposable items that have come into contact with the chemical, such as gloves, weigh paper, pipette tips, or contaminated silica gel.
-
Minimize Contamination : Whenever possible, use techniques that minimize the generation of contaminated waste.
-
Collection : In the fume hood, collect all contaminated solid items.
-
Containment : Place the collected items directly into the designated solid "Halogenated Organic Waste" container. If no dedicated solids container is available, items may be double-bagged in clear, chemically resistant bags, sealed, and then placed in the primary liquid halogenated waste container. Consult your EHS department for specific institutional requirements.
-
Decontamination of Glassware : Reusable glassware should be decontaminated by rinsing with a small amount of an appropriate solvent (e.g., acetone, ethyl acetate). The first rinse (prerinse) is considered hazardous and must be collected as halogenated liquid waste. Subsequent rinses can typically be managed as non-halogenated waste, pending institutional policy.
Protocol 4.3: Management and Disposal of Small Spills
This protocol is for small spills (<100 mL or 100 g) within a chemical fume hood. For larger spills or any spill outside of a hood, evacuate the area and contact your institution's EHS emergency line immediately.
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Ensure PPE : Confirm your PPE is intact and appropriate.
-
Containment : Cover the spill with a non-reactive absorbent material, such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully scoop the absorbent material and any remaining compound from the spill site using spark-proof tools.
-
Dispose : Place all collected materials, including contaminated PPE, into the designated "Halogenated Organic Waste" container.
-
Decontaminate Surface : Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as halogenated solid waste.
Final Disposition: The Role of Licensed Waste Management
Once collected and stored according to the protocols above, the journey of the hazardous waste is not over. The final and most critical step is its destruction by a licensed hazardous waste contractor.
-
High-Temperature Incineration : As a halogenated organic compound, this compound must be destroyed via high-temperature incineration (typically >1000 °C) at a facility permitted to handle such waste.[1] This process ensures the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen bromide (HBr).
-
Regulatory Compliance : This disposal pathway is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle to grave."[9][10] The use of a licensed contractor ensures that your institution remains compliant with all local and federal regulations.
By adhering to this guide, you ensure that this compound is managed responsibly, protecting yourself, your colleagues, and the environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)butane-1,3-dione. Retrieved from [Link]
-
ResearchGate. (2025, October 14). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Diketone synthesis by oxidation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). General method of synthesis for natural long-chain beta-diketones. Retrieved from [Link]
-
Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]
Sources
- 1. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 2. lookchem.com [lookchem.com]
- 3. 1-(2-Bromophenyl)-1,3-butanedione 95% | CAS: 57279-20-6 | AChemBlock [achemblock.com]
- 4. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
Personal protective equipment for handling 1-(2-Bromophenyl)butane-1,3-dione
Comprehensive Safety & Handling Guide for 1-(2-Bromophenyl)butane-1,3-dione
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling of this compound (CAS No. 57279-20-6). The information herein is intended for researchers, scientists, and professionals in drug development and other laboratory settings. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.
Hazard Identification and Risk Assessment
This compound is a halogenated organic compound that presents several potential hazards. A thorough understanding of these risks is the first step in ensuring safe laboratory operations.
GHS Hazard Classification:
Based on available data, this compound is classified as follows:
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Acute Oral Toxicity: A similar compound, 1-(4-bromophenyl)butane-1,3-dione, is harmful if swallowed, suggesting a potential for oral toxicity with the 2-bromo isomer as well[3].
The signal word for this chemical is "Warning"[1][2].
Physicochemical Properties:
-
Appearance: Colorless to light yellow liquid[2].
-
Boiling Point: 120 °C at 1.5 Torr[2].
-
Flash Point: 109.582°C[4].
NFPA 704 Hazard Diamond (Estimated):
-
Health (Blue): 2 - Indicates a moderate health hazard. The material can cause temporary incapacitation or residual injury. This is based on its irritant properties to the skin, eyes, and respiratory system[1][2].
-
Flammability (Red): 1 - Indicates that the material must be preheated before ignition can occur. This is based on its relatively high flash point of 109.582°C[4].
-
Instability/Reactivity (Yellow): 0 - Indicates that the material is normally stable, even under fire exposure conditions, and is not reactive with water.
-
Special Hazards (White): None anticipated.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, should be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any vapors or aerosols, which may cause respiratory irritation[1].
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Personal Protective Equipment (PPE) Protocol
The appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. Latex gloves should be avoided as they can be permeable to some chemicals[9]. Double gloving is recommended for extended operations. |
| Eye Protection | Chemical splash goggles. | Protects against splashes that can cause serious eye irritation[1]. Safety glasses do not provide a complete seal and are insufficient. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashes, such as when transferring large volumes or working with the material under pressure. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required when working in a fume hood. | If work must be performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including training and fit-testing[10]. |
Safe Handling and Operational Procedures
Adherence to standard operating procedures is crucial for minimizing risks.
General Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray[1].
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers tightly closed when not in use.
Weighing and Transferring:
-
Perform all weighing and transferring operations within a chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the material to the reaction vessel.
-
If any material is spilled, clean it up immediately following the spill response procedures outlined below.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[10].
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
The following flowchart outlines the general procedure for responding to a chemical spill.
Sources
- 1. 1-(2-Bromophenyl)-1,3-butanedione 95% | CAS: 57279-20-6 | AChemBlock [achemblock.com]
- 2. 1-(2-BROMO-PHENYL)-BUTANE-1,3-DIONE | 57279-20-6 [chemicalbook.com]
- 3. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. New Environment Inc. - NFPA Chemicals [newenv.com]
- 6. NFPA 704 - Wikipedia [en.wikipedia.org]
- 7. nfpa.org [nfpa.org]
- 8. rivcoeh.org [rivcoeh.org]
- 9. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
